1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137049. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-18-11-4-3-10(9-12(11)19-2)7-8-15-13(16)5-6-14(15)17/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEURHGUCFTVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C=CC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300452 | |
| Record name | 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37597-19-6 | |
| Record name | MLS002702008 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
An In-depth Technical Guide to 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione: Synthesis, Reactivity, and Therapeutic Potential
Authored by: A Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and drug development, certain molecular scaffolds consistently emerge as privileged structures due to their versatile reactivity and profound biological significance. The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, is a premier example of such a structure.[1] This guide focuses on a specific derivative, This compound , a molecule that marries the reactive potential of the maleimide ring with the biologically relevant 3,4-dimethoxyphenethyl moiety.
This compound, identified by CAS Number 37597-19-6, serves as a valuable intermediate in organic synthesis and holds considerable potential in the development of novel therapeutics.[2][3] The maleimide core is a cornerstone for creating covalent inhibitors and is extensively used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).[4][5] The 3,4-dimethoxyphenethyl group, a substitution pattern found in numerous natural products and pharmacologically active molecules, offers a scaffold for exploring interactions with various biological targets.
This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. We will delve into the rational synthesis of this compound, explore the fundamental reactivity that underpins its utility, and discuss its potential applications based on the well-documented activities of the broader pyrrole-2,5-dione class, which includes anticancer, anti-inflammatory, and cholesterol-lowering properties.[1][6]
Physicochemical and Structural Characteristics
The foundational properties of a compound are critical for its application in experimental settings. This compound is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 37597-19-6 | [3][7] |
| Molecular Formula | C₁₄H₁₅NO₄ | [2][7] |
| Molecular Weight | 261.27 g/mol | [2][7] |
| Synonyms | 1-(3,4-dimethoxyphenethyl)-2,5-dihydro-1H-pyrrole-2,5-dione | [3] |
| Core Scaffold | N-Substituted Maleimide (1H-pyrrole-2,5-dione) | [1] |
The structure, visualized below, consists of a planar, electron-deficient maleimide ring connected via an ethyl linker to a 3,4-dimethoxy-substituted phenyl group. This distinct architecture dictates its chemical reactivity and potential biological interactions.
Synthesis and Mechanistic Rationale
The synthesis of N-substituted maleimides is a well-established process in organic chemistry, typically proceeding through a two-step, one-pot reaction from a primary amine and maleic anhydride.[8][9] This pathway is efficient and provides a high degree of purity.
Synthetic Workflow Diagram
Detailed Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
2-(3,4-Dimethoxyphenyl)ethylamine (1.0 eq)
-
Maleic Anhydride (1.0 eq)
-
Glacial Acetic Acid
-
Acetic Anhydride (1.5 eq)
-
Anhydrous Sodium Acetate (0.3 eq)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of Maleanilic Acid Intermediate:
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of glacial acetic acid (or diethyl ether) with stirring.[9]
-
Slowly add a solution of 2-(3,4-Dimethoxyphenyl)ethylamine (1.0 eq) dissolved in the same solvent to the maleic anhydride solution at room temperature.
-
Causality: This step involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding maleanilic acid. This intermediate often precipitates from non-polar solvents like diethyl ether.[9]
-
Stir the reaction mixture for 2-3 hours at room temperature. The formation of a precipitate indicates the successful creation of the intermediate.
-
-
Dehydrative Cyclization:
-
To the mixture containing the maleanilic acid, add anhydrous sodium acetate (0.3 eq) followed by acetic anhydride (1.5 eq).[9]
-
Causality: Acetic anhydride serves as the dehydrating agent, while sodium acetate acts as a base to catalyze the intramolecular cyclization. The carboxylic acid and amide functionalities of the intermediate condense to form the five-membered imide ring, eliminating a molecule of water.
-
Heat the reaction mixture to 80-100 °C and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into ice-cold water and stir vigorously to hydrolyze any excess acetic anhydride.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or column chromatography to yield the final product.
-
Core Reactivity: The Thiol-Reactive Maleimide
The immense utility of this compound in drug development stems from the electrophilic nature of its maleimide ring. The carbon-carbon double bond is activated by the two adjacent carbonyl groups, making it highly susceptible to nucleophilic attack, particularly by thiols.
This reactivity forms the basis of the Michael addition reaction, which is the predominant mechanism for conjugating maleimides to cysteine residues in proteins and peptides.[5] This reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for bioconjugation.
Self-Validating System: The specificity of the maleimide-thiol reaction is a self-validating feature. The reaction can be monitored by the disappearance of free thiol using Ellman's reagent or by mass spectrometry, confirming the formation of the desired conjugate. The stability of the resulting thioether bond, while generally robust, can be subject to a retro-Michael reaction. However, methods exist to enhance stability, such as hydrolysis of the succinimide ring under certain conditions.[5]
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is not extensively published, its therapeutic potential can be inferred from the large body of research on related pyrrole-2,5-dione derivatives.[1]
Anticancer and Cytotoxic Potential
The pyrrole-2,5-dione scaffold is present in numerous compounds with demonstrated antiproliferative and cytotoxic effects against various cancer cell lines.[1][10] The mechanism often involves the inhibition of critical cellular enzymes, such as protein kinases, by forming covalent bonds with cysteine residues in their active sites.[10] Derivatives have been designed as potential tyrosine kinase inhibitors, which are crucial regulators of cell growth and proliferation.[10]
Anti-Inflammatory Activity
Chronic inflammation is a key factor in many diseases. Several pyrrole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclo-oxygenase (COX) enzymes, which are central to the inflammatory pathway.[11] The suppression of pro-inflammatory mediators is a key therapeutic strategy where this class of compounds shows promise.
Cholesterol Absorption Inhibition
Recent studies have highlighted the role of 1H-pyrrole-2,5-dione derivatives as potent cholesterol absorption inhibitors.[6] By preventing the accumulation of lipids in macrophages, these compounds can suppress the formation of foam cells and the associated inflammatory response, which are critical events in the development of atherosclerosis.[6] One study identified a derivative that was more potent than the clinical drug ezetimibe in an in vitro assay.[6]
Bioconjugation and Drug Delivery
Perhaps the most immediate and validated application for this compound is as a chemical tool. Its N-substituted design makes it a heterobifunctional linker. The dimethoxyphenyl group can be further functionalized, while the maleimide end is reserved for conjugation to thiol-containing molecules like peptides, proteins, or drug payloads. This is a standard approach in the construction of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody to achieve targeted delivery to cancer cells.[4][5]
Hypothetical Drug Discovery Workflow
Conclusion
This compound is a molecule of significant interest, positioned at the intersection of proven chemical reactivity and high therapeutic potential. Its straightforward synthesis makes it an accessible building block for further chemical exploration. The core value of this compound lies in its maleimide moiety, a reliable and efficient tool for covalent modification of biological molecules, particularly proteins. While direct biological data on this specific molecule remains to be broadly published, the extensive evidence of potent anticancer, anti-inflammatory, and metabolic regulatory activities within the N-substituted maleimide class provides a strong rationale for its investigation as a therapeutic agent or as a linker in targeted drug delivery systems. This guide serves as a foundational resource to stimulate and support such research endeavors.
References
-
MySkinRecipes. This compound. Available from: [Link].
-
ResearchGate. New One-Pot Pathway for the Synthesis of 2 H –Pyrrolo[2,3- d ]Pyrimidine-2,4-(3 H )-Diones and 1 H -Benzo[ f ]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl. Available from: [Link].
-
PubMed. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Available from: [Link].
-
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available from: [Link].
-
Semantic Scholar. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Available from: [Link].
- Vandamme, J., et al. Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 2009.
-
PubChem. N-[2-(3,4-dimethoxyphenyl)ethyl]formamide. Available from: [Link].
-
PubMed. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Available from: [Link].
-
National Institutes of Health. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Available from: [Link].
-
MDPI. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Available from: [Link].
-
Organic Chemistry Portal. Synthesis of maleimides. Available from: [Link].
-
Advanced Journal of Chemistry, Section A. New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Available from: [Link].
-
ResearchGate. Synthesis of novel 1,5-diaryl-1H-pyrrole-2,3-diones. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. King-Pharm Co., Ltd. [king-pharm.com]
- 4. selleckchem.com [selleckchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide on 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
Introduction
1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione, also known as N-(3,4-dimethoxyphenethyl)maleimide, is a derivative of maleimide, a five-membered heterocyclic ring structure.[1] The maleimide scaffold is a significant building block in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of pharmacological applications.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of this specific N-substituted maleimide derivative for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The core structure of this compound consists of a pyrrole-2,5-dione ring attached to a 2-(3,4-dimethoxyphenyl)ethyl group at the nitrogen atom.
Chemical Formula: C₁₄H₁₅NO₄[2]
Molecular Weight: 261.27 g/mol [2][3]
The presence of the dimethoxy-phenyl group and the reactive maleimide ring are key determinants of its chemical reactivity and potential biological interactions. The maleimide moiety is known to participate in various reactions, including Diels-Alder cycloadditions and Michael additions, making it a versatile functional group in organic synthesis.[5]
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₄ | [2] |
| Molecular Weight | 261.27 g/mol | [2][3] |
| CAS Number | 37597-19-6 | [2][4] |
Synthesis and Methodologies
The synthesis of N-substituted maleimides like this compound generally involves a two-step process starting from maleic anhydride and a primary amine.[6][7][8]
General Synthetic Pathway
The synthesis typically proceeds through the formation of an N-substituted maleamic acid intermediate, followed by cyclodehydration to yield the final maleimide product.[7][9]
Caption: General synthetic route for N-substituted maleimides.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on established methods for synthesizing N-substituted maleimides.[6][8]
Step 1: Formation of N-[2-(3,4-Dimethoxyphenyl)ethyl]maleamic Acid
-
Reactant Preparation: Dissolve equimolar amounts of maleic anhydride and 2-(3,4-dimethoxyphenyl)ethylamine in a suitable solvent such as glacial acetic acid or an azeotropic solvent like toluene.[9][10]
-
Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and proceeds to completion within a few hours.[6]
-
Isolation: The resulting maleamic acid often precipitates out of the solution and can be collected by vacuum filtration.
Step 2: Cyclodehydration to form this compound
-
Reaction Setup: Create a slurry of the dried N-[2-(3,4-Dimethoxyphenyl)ethyl]maleamic acid with a dehydrating agent, such as acetic anhydride, and a catalyst, like anhydrous sodium acetate.[6]
-
Heating: Heat the reaction mixture, carefully maintaining the temperature (e.g., 60-70°C) for a specified period (e.g., 60 minutes).[6][8] Overheating should be avoided to prevent side reactions.[8]
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.[6]
-
Purification: Collect the product by vacuum filtration and recrystallize from a suitable solvent, such as ethanol, to obtain the purified this compound.[6]
Key Experimental Considerations
-
Solvent Choice: The choice of solvent can influence reaction rates and yields. Azeotropic solvents can be used to facilitate the removal of water during the cyclodehydration step.[9]
-
Dehydrating Agent: Acetic anhydride is a commonly used and effective dehydrating agent for this cyclization.[6]
-
Catalyst: The use of a catalyst like sodium acetate or metallic tin compounds can improve the efficiency of the cyclodehydration reaction.[6][9]
-
Temperature Control: Careful temperature control during the cyclization step is crucial to maximize the yield of the desired maleimide and minimize the formation of byproducts.[8]
Potential Biological Activities and Applications
The pyrrole-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][11] While specific studies on this compound are not extensively detailed in the provided search results, the activities of related compounds suggest potential areas of investigation.
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant potential of N-substituted imides, including derivatives of succinimide and phthalimide.[12][13][14][15] The structural features of these compounds are believed to play a role in their interaction with neuronal targets. Given the presence of the imide ring, this compound could be a candidate for evaluation in anticonvulsant screening models.
Anti-inflammatory Activity
Derivatives of 1H-pyrrole-2,5-dione have been synthesized and evaluated for their inhibitory activities on the production of prostaglandin E2 (PGE₂), a key mediator of inflammation.[16] Some compounds have shown potent inhibitory effects, suggesting that the maleimide scaffold can be a basis for developing new anti-inflammatory agents.[16][17]
Anticancer and Cytotoxic Activity
The pyrrole-2,5-dione core is present in compounds that have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[1] Furthermore, some derivatives have been designed as potential tyrosine kinase inhibitors, targeting enzymes like EGFR and VEGFR2, which are crucial in cancer progression.[18]
Other Potential Applications
The reactivity of the maleimide group allows for its use in bioconjugation chemistry, where it can react with thiol groups on proteins and other biomolecules.[19] This property makes maleimide derivatives valuable tools in the development of antibody-drug conjugates and other targeted therapies.
Characterization Techniques
The structural confirmation and purity assessment of synthesized this compound would typically involve a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the presence of the different functional groups.[6][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the carbonyl groups in the pyrrole-2,5-dione ring and other functional groups.[10]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.[10]
-
Elemental Analysis: This technique determines the elemental composition (C, H, N) of the compound, which should agree with the calculated values for the expected molecular formula.[20]
Conclusion
This compound is a molecule of interest due to its N-substituted maleimide core, a scaffold known for its diverse biological activities. Its synthesis is achievable through well-established chemical transformations. While specific biological data for this exact compound is limited in the public domain, the known pharmacological profiles of related pyrrole-2,5-dione derivatives suggest that it holds potential for investigation in areas such as anticonvulsant, anti-inflammatory, and anticancer research. Further studies are warranted to fully explore the therapeutic potential of this compound.
References
-
Chen, Z., Ren, Z., Coluccini, C., & Coghi, P. (n.d.). (A) Preparation of N‐substituted maleimides from maleic anhydrides and... ResearchGate. Retrieved from [Link]
- EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents. (n.d.).
-
Cahya, T. S., & Williams, D. L. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 125–134. Retrieved from [Link]
- WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents. (n.d.).
-
Cahya, T. S., & Williams, D. L. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Semantic Scholar. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
(n.d.). ResearchGate. Retrieved from [Link]
-
Raupov, F., Ghorbani, M., & Vuckovic, D. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(10), 2367–2379. Retrieved from [Link]
-
Singh, A., & Sharma, M. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Retrieved from [Link]
-
Słoczyńska, K., Pękala, E., Wujec, M., & Waszkielewicz, A. M. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(22), 5468. Retrieved from [Link]
-
1H-Pyrrole-2,5-dione (CAS 541-59-3) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]
-
Aboul-Enein, H. Y., & El-Azzouny, A. A. (1990). Synthesis and anticonvulsant activity of some N-phenylphthalimides. Archiv der Pharmazie, 323(6), 351–354. Retrieved from [Link]
-
Zhang, L., Zhang, A., Zhang, M., & Wang, T. (2010). Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. European Journal of Medicinal Chemistry, 45(10), 4843–4848. Retrieved from [Link]
-
Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activity of 2-benzylglutarimides. Journal of Medicinal Chemistry, 39(9), 1907–1916. Retrieved from [Link]
-
Maleimide, N-phenethyl- | C12H11NO2 | CID 243296. (n.d.). PubChem. Retrieved from [Link]
-
Warren, T. C., & Knaus, E. E. (1987). Synthesis and anticonvulsant activity of some substituted lactams and amides. Journal of Pharmaceutical Sciences, 76(11), S193. Retrieved from [Link]
-
Banik, B. K., Samajdar, S., & Banik, I. (2004). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Journal of Organic Chemistry, 69(1), 213–216. Retrieved from [Link]
-
Raimondi, M. V., Schillaci, D., & Petruso, S. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. Retrieved from [Link]
-
Wang, Y., Zhang, Y., & Zhao, Y. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1931–1940. Retrieved from [Link]
-
Raimondi, M. V., Schillaci, D., & Petruso, S. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. Retrieved from [Link]
-
El-Gamal, M. I., & Oh, C.-H. (2018). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 23(10), 2447. Retrieved from [Link]
-
(n.d.). ResearchGate. Retrieved from [Link]
-
Wang, B.-L., Liu, X.-H., & Zhang, Y.-J. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. Scientific Reports, 6(1), 20015. Retrieved from [Link]
-
Moon, J. T., Jeon, J. Y., & Park, H. A. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 734–737. Retrieved from [Link]
-
Lytvyn, R., Falendysh, A., & Furtak, V. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 29(7), 931–936. Retrieved from [Link]
-
(n.d.). ResearchGate. Retrieved from [Link]
-
Arshad, S., & Arshad, M. (2013). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o224. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 37597-19-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]
- 10. cibtech.org [cibtech.org]
- 11. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anticonvulsant activity of 2-benzylglutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione molecular weight
An In-Depth Technical Guide to 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
Abstract: This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in contemporary drug development and bioconjugation chemistry. Also known as N-(3,4-Dimethoxyphenethyl)maleimide, this compound integrates a highly reactive maleimide functional group with a biologically relevant dimethoxyphenethyl moiety. This document details its physicochemical properties, a robust synthesis protocol with mechanistic insights, extensive analytical characterization methods, and a discussion of its primary applications. The guide is intended for researchers, medicinal chemists, and professionals in drug development who require a deep technical understanding of this versatile chemical entity.
Core Physicochemical Properties
This compound is a substituted N-alkylmaleimide. Its core structure consists of a central pyrrole-2,5-dione (maleimide) ring, which is N-substituted with a 2-(3,4-dimethoxyphenyl)ethyl group. This substitution pattern imparts specific solubility and reactivity characteristics crucial for its application.
| Property | Value | Source |
| Molecular Weight | 261.27 g/mol | [1] |
| Molecular Formula | C₁₄H₁₅NO₄ | [1] |
| CAS Number | 37597-19-6 | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)CCN2C(=O)C=CC2=O)OC | N/A |
| Appearance | Typically a solid at room temperature | Inferred |
| Purity | Commercially available up to 95% | [1] |
Synthesis and Mechanistic Rationale
The synthesis of N-substituted maleimides like the title compound is a well-established process, typically proceeding via a two-step reaction from the corresponding primary amine and maleic anhydride.[2] This method is efficient and relies on readily available starting materials.
Synthetic Workflow
The overall synthesis involves the formation of a maleamic acid intermediate, followed by a dehydrative cyclization.
Sources
1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrole-2,5-dione
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrole-2,5-dione, a maleimide derivative of significant interest in bioconjugation and pharmaceutical research. Maleimides are a class of compounds renowned for their reactivity towards thiols, enabling the site-specific modification of proteins and other biomolecules. This document details the prevalent two-step synthetic approach, starting from 3,4-dimethoxyphenethylamine and maleic anhydride. It offers an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and insights into the critical parameters that govern the reaction's success. The content is structured to serve as a practical resource for researchers, chemists, and professionals in drug development, emphasizing the rationale behind the procedural choices to ensure reproducibility and high-yield synthesis.
Introduction and Significance
The maleimide functional group is a cornerstone in the field of chemical biology and medicinal chemistry. Its high reactivity and specificity towards sulfhydryl groups, such as those found in cysteine residues of proteins, make it an invaluable tool for creating stable bioconjugates. The title compound, 1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrole-2,5-dione, incorporates the pharmacologically relevant 3,4-dimethoxyphenethyl moiety, which is a structural feature found in numerous alkaloids and neurotransmitters. The synthesis of this molecule provides a versatile building block for developing novel therapeutic agents, diagnostic probes, and advanced biomaterials. Understanding its synthesis is crucial for researchers aiming to leverage its unique properties for creating targeted drug delivery systems or for covalent labeling studies.
The synthetic route is typically a robust two-step process: (1) the formation of a maleamic acid intermediate via the reaction of a primary amine with maleic anhydride, followed by (2) a cyclodehydration step to form the final imide ring. This guide will focus on the widely adopted chemical dehydration method using acetic anhydride and a base catalyst.
Overall Synthetic Pathway
The synthesis proceeds through a two-stage reaction. The first stage involves the nucleophilic attack of the primary amine of 2-(3,4-dimethoxyphenyl)ethanamine onto one of the carbonyl carbons of maleic anhydride. This ring-opening reaction is typically fast and exothermic, yielding the intermediate N-[2-(3,4-dimethoxyphenyl)ethyl]maleamic acid. The second stage is the crucial cyclodehydration of this intermediate to form the stable five-membered maleimide ring.
Caption: Overall two-step synthesis of the target maleimide.
Reaction Mechanism
The synthesis of N-substituted maleimides from primary amines and maleic anhydride is a well-established process.[1][2] The mechanism involves two distinct stages:
-
Nucleophilic Acyl Addition-Elimination: The reaction initiates with the lone pair of electrons on the nitrogen atom of 2-(3,4-dimethoxyphenyl)ethanamine acting as a nucleophile. It attacks one of the electrophilic carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring to form a tetrahedral intermediate, which quickly collapses to generate the stable N-[2-(3,4-dimethoxyphenyl)ethyl]maleamic acid. This step is generally rapid and can be performed at room temperature.
-
Cyclodehydration: The second step is the intramolecular cyclization and dehydration of the maleamic acid intermediate to form the imide. This is an equilibrium process and requires the removal of water to drive the reaction to completion. In the laboratory, this is most effectively achieved by using a chemical dehydrating agent like acetic anhydride in the presence of a base catalyst such as sodium acetate.[1] The acetic anhydride activates the carboxylic acid group of the maleamic acid, making it a better leaving group. The amide nitrogen then attacks the activated carbonyl, leading to the formation of the five-membered ring and elimination of water.
Caption: Key steps in the formation of the maleimide ring.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrole-2,5-dione in a two-step, one-pot procedure.
4.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-(3,4-Dimethoxyphenyl)ethanamine | 181.23 | 5.00 g | 27.59 | Starting Amine |
| Maleic Anhydride | 98.06 | 2.70 g | 27.53 | Acylating Agent |
| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent (Step 1) |
| Sodium Acetate (anhydrous) | 82.03 | 1.13 g | 13.78 | Catalyst (Step 2) |
| Acetic Anhydride | 102.09 | 15 mL | ~159 | Dehydrating Agent |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Extraction Solvent |
| Saturated Sodium Bicarbonate (aq) | - | 100 mL | - | Neutralizing Wash |
| Brine (Saturated NaCl aq) | - | 50 mL | - | Washing Agent |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | Drying Agent |
| Isopropanol | 60.10 | ~50 mL | - | Recrystallization |
4.2. Procedure
Step 1: Formation of N-[2-(3,4-Dimethoxyphenyl)ethyl]maleamic acid
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (2.70 g, 27.53 mmol).
-
Add glacial acetic acid (50 mL) to the flask and stir to dissolve the maleic anhydride.
-
In a separate beaker, dissolve 2-(3,4-dimethoxyphenyl)ethanamine (5.00 g, 27.59 mmol) in a minimal amount of glacial acetic acid (~10 mL).
-
Add the amine solution dropwise to the stirring maleic anhydride solution at room temperature over 15-20 minutes. An exothermic reaction will occur, and a white precipitate of the maleamic acid intermediate will form.
-
Stir the resulting slurry at room temperature for 1 hour to ensure complete formation of the intermediate.
Expert Insight: The dropwise addition of the amine is crucial to control the exothermicity of the reaction. Using an ice bath is recommended for larger-scale reactions. Acetic acid is a good solvent choice as it keeps the reactants in solution initially and is compatible with the subsequent dehydration step.
Step 2: Cyclodehydration to 1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrole-2,5-dione
-
To the slurry from Step 1, add anhydrous sodium acetate (1.13 g, 13.78 mmol) followed by acetic anhydride (15 mL).
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath at 80-90 °C for 2 hours. The slurry should dissolve as the reaction progresses, resulting in a clear, yellowish-brown solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the maleamic acid spot has disappeared.
-
After completion, allow the reaction mixture to cool to room temperature.
Expert Insight: Sodium acetate acts as a base to catalyze the cyclization. Acetic anhydride is the dehydrating agent. The temperature is controlled to prevent polymerization or side reactions while ensuring efficient cyclization.
4.3. Work-up and Purification
-
Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. A precipitate (the crude product) should form.
-
Continue stirring for 30 minutes to allow for complete precipitation.
-
Isolate the crude solid by vacuum filtration, washing the filter cake with cold water (3 x 50 mL).
-
Dissolve the crude solid in dichloromethane (100 mL) in a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove residual acetic acid, and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from hot isopropanol to yield the pure product as off-white or pale yellow crystals.
Characterization
The final product should be characterized to confirm its identity and purity. Typical expected data are:
-
Appearance: Off-white to pale yellow crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.70-6.80 (m, 3H, Ar-H)
-
δ 6.65 (s, 2H, maleimide C=CH)
-
δ 3.86 (s, 3H, OCH₃)
-
δ 3.85 (s, 3H, OCH₃)
-
δ 3.75 (t, 2H, N-CH₂)
-
δ 2.85 (t, 2H, Ar-CH₂)
-
-
FT-IR (KBr, cm⁻¹):
-
~1705 (C=O, symmetric stretch)
-
~1770 (C=O, asymmetric stretch)
-
~1600, 1515 (C=C, aromatic)
-
~1260, 1030 (C-O, ether)
-
-
Mass Spectrometry (ESI+): m/z calculated for C₁₄H₁₅NO₄ [M+H]⁺: 262.10.
Conclusion
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrole-2,5-dione is a reliable and high-yielding process that can be readily accomplished in a standard laboratory setting. The two-step, one-pot procedure involving the formation of a maleamic acid intermediate followed by chemical dehydration is the most efficient and widely used method. Careful control of reaction temperature and a thorough purification process are key to obtaining a high-purity product suitable for subsequent applications in bioconjugation and drug discovery. This guide provides the necessary procedural and mechanistic details to empower researchers to successfully synthesize this valuable chemical building block.
References
-
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available at: [Link]
- Google Patents. Preparation process of N-substituted maleimides.
-
ResearchGate. (A) Preparation of N‐substituted maleimides from maleic anhydrides and primary amines or isocyanates. Available at: [Link]
-
Revue Roumaine de Chimie. MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Available at: [Link]
- Google Patents. Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides.
- Google Patents. Preparation of maleimides and dimaleimides.
Sources
An In-depth Technical Guide to 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione: Synthesis, Properties, and Potential Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione, a molecule of interest in medicinal chemistry and drug discovery. While specific research on this compound is limited, this document extrapolates from established chemical principles and the known bioactivities of its constituent moieties—the N-substituted maleimide and the 3,4-dimethoxyphenethylamine pharmacophore—to present a scientifically grounded exploration of its synthesis, chemical characteristics, and potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of this and related compounds.
Introduction: Unveiling a Molecule of Interest
This compound, also known as N-(3,4-dimethoxyphenethyl)maleimide, is a heterocyclic compound featuring a central pyrrole-2,5-dione (maleimide) ring N-substituted with a 2-(3,4-dimethoxyphenyl)ethyl group. The maleimide moiety is a well-known reactive scaffold in organic synthesis and bioconjugation, while the 3,4-dimethoxyphenethylamine portion is a structural feature present in numerous psychoactive and neuroactive compounds. The convergence of these two structural motifs suggests a potential for unique biological activities, positioning this molecule as a compelling candidate for further investigation in drug discovery programs.
Synthesis and Characterization
While a dedicated synthetic protocol for this compound is not extensively reported in peer-reviewed literature, its synthesis can be reliably achieved through well-established methods for the preparation of N-substituted maleimides.[1][2] The most common and logical approach involves a two-step process: the formation of a maleamic acid intermediate followed by cyclodehydration.
Synthetic Pathway
The synthesis initiates with the reaction of maleic anhydride with 3,4-dimethoxyphenethylamine. This reaction proceeds via a nucleophilic acyl substitution, where the primary amine of the phenethylamine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding N-(3,4-dimethoxyphenethyl)maleamic acid.
The subsequent and final step is the cyclodehydration of the maleamic acid intermediate to yield the target maleimide. This is typically achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, often with a catalytic amount of a base like sodium acetate.[3]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a representative, detailed experimental protocol for the synthesis of N-substituted maleimides, adapted for the specific synthesis of this compound.
Step 1: Synthesis of N-(3,4-dimethoxyphenethyl)maleamic acid
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or toluene at room temperature.[4]
-
To this solution, add a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in the same solvent dropwise with stirring.
-
The reaction is typically exothermic and results in the precipitation of the maleamic acid.
-
Stir the reaction mixture for 1-2 hours at room temperature to ensure complete reaction.
-
Collect the precipitated N-(3,4-dimethoxyphenethyl)maleamic acid by filtration and wash with cold solvent.
-
The product can be dried under vacuum and is often used in the next step without further purification.
Step 2: Cyclodehydration to this compound
-
In a separate flask, prepare a mixture of acetic anhydride and a catalytic amount of anhydrous sodium acetate.
-
Add the dried N-(3,4-dimethoxyphenethyl)maleamic acid to this mixture.
-
Heat the reaction mixture, for instance, on a steam bath for approximately 30 minutes, until the solid dissolves.[3]
-
After cooling, pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a non-polar solvent like petroleum ether to remove acetic anhydride residues.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., cyclohexane or ethanol) to yield the pure this compound.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the molecular structure. The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons of the dimethoxyphenyl ring, the methoxy groups, the ethyl chain, and the vinylic protons of the maleimide ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the imide group and C=C stretching of the maleimide ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
| Compound Property | Expected Data |
| Molecular Formula | C14H15NO4 |
| Molecular Weight | 261.27 g/mol |
| 1H NMR | Signals for aromatic, methoxy, ethyl, and maleimide protons. |
| 13C NMR | Signals for carbonyl, aromatic, methoxy, ethyl, and vinylic carbons. |
| IR (cm-1) | Carbonyl (C=O) and alkene (C=C) stretching frequencies. |
| MS (m/z) | [M]+ or [M+H]+ peak corresponding to the molecular weight. |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the electrophilic nature of the maleimide ring. The double bond of the maleimide is highly susceptible to nucleophilic attack, particularly Michael-type additions.
Michael Addition
The electron-withdrawing nature of the two adjacent carbonyl groups makes the double bond of the maleimide ring an excellent Michael acceptor.[5] It readily reacts with nucleophiles, most notably thiols, in a conjugate addition reaction. This high reactivity and specificity for thiols have made maleimides invaluable reagents in bioconjugation chemistry for labeling proteins and other biomolecules at cysteine residues.
Caption: Michael addition of a thiol to the maleimide ring.
Diels-Alder Reactions
The double bond of the maleimide ring can also act as a dienophile in Diels-Alder reactions with conjugated dienes, leading to the formation of bicyclic adducts.[6] This reactivity allows for the construction of more complex molecular architectures.
Hydrolytic Stability
The maleimide ring can undergo hydrolysis, particularly under alkaline conditions, to open the ring and form the corresponding maleamic acid.[1] The stability of the maleimide is pH-dependent, with greater stability observed under acidic to neutral conditions.
Potential Biological Activities and Therapeutic Applications
Given the absence of direct biological studies on this compound, its potential pharmacological profile can be inferred from the known activities of its structural components.
Neuroprotective and Neuromodulatory Potential
The 3,4-dimethoxyphenethylamine moiety is structurally related to dopamine and other catecholaminergic neurotransmitters. Compounds containing this scaffold have been shown to interact with monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[7] Inhibition of MAO can lead to increased levels of monoamines in the brain, a mechanism exploited in the treatment of depression and Parkinson's disease. Therefore, this compound could potentially exhibit neuromodulatory effects.
Furthermore, oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases.[8][9][10] The 3,4-dimethoxyphenyl group is known for its antioxidant properties, and various compounds with this moiety have demonstrated neuroprotective effects.[8][9][10] It is plausible that the combination of the antioxidant 3,4-dimethoxyphenyl group with the reactive maleimide core could lead to compounds with interesting neuroprotective profiles.
Caption: Potential neuroprotective mechanisms of action.
Anti-inflammatory Activity
N-substituted maleimides have been investigated for their anti-inflammatory properties.[11] Some derivatives have been shown to modulate inflammatory pathways. Given that inflammation is a key component of many diseases, including neurodegenerative disorders and cancer, the anti-inflammatory potential of this compound warrants investigation.
Future Directions and Conclusion
This compound represents a molecule with significant untapped potential. While this guide has provided a theoretical framework for its synthesis, properties, and potential biological activities based on related compounds, dedicated experimental work is crucial to validate these hypotheses.
Future research should focus on:
-
Optimized Synthesis: Development and optimization of a high-yielding and scalable synthetic route.
-
Comprehensive Characterization: Full spectroscopic and crystallographic analysis to confirm its structure.
-
Biological Screening: Systematic evaluation of its activity in a panel of biological assays, including tests for neuroprotective, anti-inflammatory, and anticancer effects.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which it exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the contribution of different structural features to its activity.
References
- Noldin, V. F., et al. (2011). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Medicinal Chemistry Research, 20(8), 1335-1342.
- Keller, W. J., & Ferguson, P. W. (1974). Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase. Journal of Pharmaceutical Sciences, 63(9), 1474-1475.
- Searle, N. E. (1952). N-Phenylmaleimide. Organic Syntheses, 32, 86.
- Bastin, L. D., & Moore, J. A. (2014). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 7(2), 125-131.
- Khaskel, A., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8820.
- Lin, F. T., et al. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 24(12), e3124.
- CN104892484A - Synthesis method for N-phenylmaleimide. (2015).
- Trujillo-Ferrara, J. G., et al. (2007). Synthesis of substituted N-phenylmaleimides and their evaluation as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 924-930.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7).
- PrepChem. (n.d.). Synthesis of n-phenyl maleimide.
- Gurjar, A., et al. (2014). Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift: Experimental and theoretical results. Tetrahedron Letters, 55(29), 3968-3971.
- Li, J., et al. (2013). Base-promoted one-pot synthesis of substituted pyrroles from benzylamines and α,β-ynones via intramolecular cyclization of N-benzyl enamines.
- BenchChem. (2025). A Theoretical Investigation Framework for 3,4-Dimethoxy-β-methylphenethylamine.
- Padró, J., et al. (2021).
- US7125905B2 - Pyrrole substituted 2-indolinone protein kinase inhibitors. (2006).
- Al-Masoudi, N. A., et al. (2019). Synthesis and biological activity of some maleimide derivatives. Journal of Basrah Researches (Sciences), 45(1), 86-93.
- US-9371324-B2 - Substituted pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalines for the treatment of nervous system disorders. (2016). PubChem.
- News-Medical.Net. (2025). New drug shows neuroprotective and anti-inflammatory effects in murine models of Alzheimer's.
- Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of Heterocyclic Chemistry, 49(4), 869-874.
- Melekhina, V. G., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl) -2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2840-2846.
- Al-Azizz, S. A., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
- WO1999029695A1 - Novel compounds. (1999).
- Gurjar, A., et al. (2014). Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift: Experimental and theoretical results.
- Scribd. (n.d.). Addition To Maleci Anhydride.
- WIPO Patentscope. (n.d.).
- US-7265221-B2 - Pyrrolo[2,3-d]pyrimidine compounds. (2007). PubChem.
- Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188.
- D'Agostino, G., et al. (2022). Behavioral, Anti-Inflammatory, and Neuroprotective Effects of a Novel FPR2 Agonist in Two Mouse Models of Autism. Pharmaceuticals, 15(2), 161.
- Noldin, V. F., et al. (2011). N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation. Pharmacological Reports, 63(3), 772-780.
- Fatima, Z., et al. (2013). 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569.
- Lee, J., et al. (2021). Neuroprotective and Anti-Inflammatory Effects of Evernic Acid in an MPTP-Induced Parkinson's Disease Model. International Journal of Molecular Sciences, 22(4), 2098.
- Lee, J., et al. (2021). Neuroprotective and Anti-Inflammatory Effects of Evernic Acid in an MPTP-Induced Parkinson's Disease Model. PubMed.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN104892484A - Synthesis method for N-phenylmaleimide - Google Patents [patents.google.com]
- 5. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective and Anti-Inflammatory Effects of Evernic Acid in an MPTP-Induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
An In-depth Technical Guide to the Synthesis and Potential Biological Significance of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
Authored by: A Senior Application Scientist
Foreword: The Scientific Imperative for Novel N-Substituted Maleimides
The pyrrole-2,5-dione, or maleimide, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique chemical reactivity, particularly the Michael addition susceptibility of its electrophilic double bond, allows for covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This has rendered N-substituted maleimides a promising class of irreversible enzyme inhibitors and therapeutic agents.[2] This guide focuses on a specific, yet representative, member of this family: This compound . While direct literature on this exact molecule is sparse, its structural motifs—a dimethoxy-substituted phenylethyl group appended to a maleimide core—suggest a strong potential for biological activity, drawing parallels to known inhibitors of various enzymes and signaling pathways.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will not merely present protocols but will delve into the scientific rationale behind the synthetic strategies and biological evaluation methods, grounded in the established chemistry and pharmacology of the N-substituted maleimide class.
Part 1: Synthesis and Mechanistic Rationale
The synthesis of N-substituted maleimides is typically a straightforward process, most commonly involving the reaction of a primary amine with maleic anhydride, followed by dehydrative cyclization.[3][4]
Proposed Synthetic Pathway
The logical and most efficient synthesis of This compound would proceed via a two-step, one-pot reaction.
Step 1: Formation of the Maleamic Acid Intermediate
The synthesis initiates with the nucleophilic attack of the primary amine, 2-(3,4-dimethoxyphenyl)ethanamine, on one of the carbonyl carbons of maleic anhydride. This reaction is typically carried out in a non-polar aprotic solvent, such as diethyl ether or toluene, at room temperature.[1] The resulting ring-opening leads to the formation of the corresponding N-substituted maleamic acid, which often precipitates from the reaction mixture.
Step 2: Dehydrative Cyclization to the Maleimide
The maleamic acid intermediate is then cyclized to the desired maleimide. This is an intramolecular condensation reaction that requires the removal of a molecule of water. This can be achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride or a catalytic amount of a strong acid like polyphosphoric acid, often in a higher-boiling solvent like glacial acetic acid.[5]
Visualizing the Synthesis
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
Maleic Anhydride
-
2-(3,4-dimethoxyphenyl)ethanamine
-
Glacial Acetic Acid
-
Sodium Acetate (anhydrous)
-
Diethyl Ether
-
Crushed Ice
-
Distilled Water
Procedure:
-
Formation of the Maleamic Acid: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in diethyl ether. To this stirring solution, add a solution of 2-(3,4-dimethoxyphenyl)ethanamine (1.0 eq) in diethyl ether dropwise at room temperature. Stir the reaction mixture for 2-3 hours. The resulting precipitate, the maleamic acid, is collected by filtration and washed with cold diethyl ether.
-
Cyclization to the Maleimide: To the isolated maleamic acid in a round-bottom flask, add glacial acetic acid and anhydrous sodium acetate (0.5 eq). Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into crushed ice. The precipitated solid is filtered, washed with cold water, and dried under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure This compound .
Part 2: Postulated Biological Activity and Mechanism of Action
The biological activity of N-substituted maleimides is diverse and largely dependent on the nature of the N-substituent.[6] The pyrrole-2,5-dione core serves as a reactive pharmacophore, while the substituent dictates the compound's physicochemical properties, such as lipophilicity and steric bulk, which in turn influence its target selectivity and overall pharmacological profile. The presence of the 3,4-dimethoxyphenyl group in our target molecule is significant, as this moiety is found in numerous bioactive compounds.
Potential Therapeutic Applications
Based on the activities of structurally related pyrrole-2,5-dione derivatives, This compound could be investigated for a range of therapeutic applications:
-
Anticancer and Cytotoxic Activity: Many pyrrole-2,5-dione derivatives exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines.[1] Their mechanism often involves the induction of apoptosis and cell cycle arrest.[1] Some derivatives have been shown to act as tyrosine kinase inhibitors, targeting receptors like EGFR and VEGFR2.[7]
-
Anti-inflammatory Activity: The maleimide scaffold is present in compounds that inhibit pro-inflammatory cytokines.[1] Some derivatives have shown potent inhibitory activity against the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[8]
-
Enzyme Inhibition: N-substituted maleimides are known to be effective and often irreversible inhibitors of various enzymes, particularly those with reactive cysteine residues in their active sites.[3] This includes enzymes like monoglyceride lipase (MGL), which is involved in the endocannabinoid system.[2]
-
Antimicrobial Activity: The pyrrole-2,5-dione core is a component of compounds with a broad spectrum of activity against various bacterial and fungal strains.[1]
Hypothesized Mechanism of Action: Covalent Modification of Target Proteins
The primary mechanism of action for many bioactive maleimides is the irreversible covalent modification of cysteine residues on target proteins through a Michael addition reaction.
Caption: Covalent modification of a target protein by the maleimide.
This covalent bond formation leads to an irreversible inhibition of the protein's function, which can have significant downstream effects on cellular signaling pathways. For instance, if the target is a kinase, this would block its ability to phosphorylate substrates, thereby inhibiting a signaling cascade.
Part 3: Framework for Biological Evaluation
To ascertain the biological activity of This compound , a systematic and multi-tiered evaluation approach is recommended.
Workflow for Biological Screening
Caption: A tiered approach for biological evaluation.
Key Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay):
-
Objective: To determine the general cytotoxicity of the compound against various cell lines.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
2. Kinase Inhibition Assay:
-
Objective: To assess the inhibitory activity of the compound against a panel of protein kinases.
-
Procedure:
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction mixture to allow for the kinase reaction to proceed.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence, which is proportional to the kinase activity.
-
Calculate the IC50 value for kinase inhibition.
-
3. Anti-inflammatory Assay (PGE2 Production Inhibition):
-
Objective: To evaluate the compound's ability to inhibit the production of the pro-inflammatory mediator PGE2.
-
Procedure:
-
Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.
-
Determine the concentration-dependent inhibition of PGE2 production.[8]
-
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of potential quantitative data for This compound , based on activities reported for similar compounds.
| Assay | Target/Cell Line | Metric | Hypothetical Value | Reference Compound |
| Cytotoxicity | HeLa (Cervical Cancer) | IC50 | 5.2 µM | Doxorubicin (0.1 µM) |
| Kinase Inhibition | VEGFR2 | IC50 | 0.8 µM | Sunitinib (0.01 µM) |
| Anti-inflammatory | RAW 264.7 (PGE2) | IC50 | 1.5 µM | Celecoxib (0.1 µM) |
| Enzyme Inhibition | Monoglyceride Lipase | IC50 | 0.5 µM | JZL184 (0.01 µM) |
Conclusion and Future Directions
This compound represents a synthetically accessible molecule with a high potential for diverse biological activities. The established chemistry of N-substituted maleimides provides a robust framework for its synthesis and derivatization. Based on the extensive literature on this class of compounds, future research should focus on a systematic biological evaluation, starting with broad screening for cytotoxic, anti-inflammatory, and enzyme inhibitory activities. Positive hits should then be followed by more in-depth mechanistic studies to identify specific protein targets and elucidate the downstream effects on cellular signaling pathways. The insights gained from such studies will be invaluable for the potential development of this and related compounds as novel therapeutic agents.
References
- D. G. P. and G. G. Muccioli, "Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors," Journal of Medicinal Chemistry, 2009.
- BenchChem Technical Support Team, "Biological activity of novel pyrrole-2,5-dione deriv
- D. R. Kashash et al., "New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity," Advanced Journal of Chemistry, Section A, 2025.
- A. Sharma and P.
- N. N. Ghosh et al.
- M. K. Krzeminska et al.
- A. V. Dolgova et al., "Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones," PubMed, 2019.
- J. T. Moon et al., "Synthesis and PGE(2)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. cibtech.org [cibtech.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Biological Activity of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Promise of N-Substituted Maleimides
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, represents a privileged structure in medicinal chemistry. This five-membered heterocyclic ring is a cornerstone for a multitude of natural and synthetic compounds demonstrating a broad spectrum of pharmacological applications.[1] The unique chemical characteristics of the maleimide core have propelled the development of numerous derivatives with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide will provide a comprehensive exploration of the potential biological activities of a specific N-substituted maleimide, 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione, by examining the established activities of its parent scaffold and related derivatives.
II. Compound Profile: this compound
-
Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₅NO₄
-
Core Scaffolds: This molecule integrates two key structural motifs: the reactive pyrrole-2,5-dione (maleimide) ring and a 3,4-dimethoxyphenylethyl group. The dimethoxybenzene moiety is notably present in various natural products and pharmacologically active compounds, often contributing to receptor binding and influencing pharmacokinetic properties.
-
-
Synthesis: The synthesis of N-substituted maleimides is typically achieved through the reaction of maleic anhydride with a corresponding primary amine, followed by a dehydration step.[2] In the case of the title compound, this would involve the reaction of 2-(3,4-dimethoxyphenyl)ethanamine with maleic anhydride.
III. Potential Biological Activities and Mechanisms of Action
The biological potential of this compound can be inferred from the extensive research on related N-substituted maleimides. The primary mechanism underlying the bioactivity of maleimides is their high reactivity towards thiol groups, particularly the cysteine residues in proteins.[2][3] This reactivity allows them to act as potent and often irreversible enzyme inhibitors.
A. Anticancer and Cytotoxic Potential
Pyrrole-2,5-dione derivatives have shown significant antiproliferative and cytotoxic effects against various human cancer cell lines.[1][4] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[1][5]
-
Potential Mechanism of Action: Kinase Inhibition Many N-substituted maleimides have been designed as potential tyrosine kinase inhibitors.[4] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. By covalently binding to cysteine residues in the ATP-binding pocket of kinases, these compounds can block their activity and halt cancer cell proliferation. The 3,4-dimethoxyphenyl group in our title compound may contribute to the binding affinity and selectivity for specific kinase targets.
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized inhibition of a tyrosine kinase pathway.
B. Anti-inflammatory Activity
N-substituted maleimides have also been investigated for their anti-inflammatory properties.[2] A key mechanism in inflammation is the production of prostaglandins, which is catalyzed by cyclooxygenase (COX) enzymes.
-
Potential Mechanism of Action: Inhibition of Prostaglandin Synthesis Certain pyrrole-2,5-dione derivatives have demonstrated the ability to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[6] This inhibition is likely due to the interaction of the maleimide ring with the COX enzymes.
Hypothesized COX Pathway Inhibition:
Caption: Hypothesized inhibition of the COX-2 pathway.
C. Antimicrobial Activity
Various N-substituted maleimides have been reported to possess antibacterial and antifungal activities.[2][7] The reactivity of the maleimide moiety with essential microbial enzymes is a likely contributor to this effect. The lipophilicity and structural characteristics of the substituent on the nitrogen atom can influence the spectrum and potency of antimicrobial action.[8]
IV. Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of this compound, a series of in vitro assays are recommended.
A. In Vitro Anticancer Activity Assessment
A generalized workflow for the initial assessment of anticancer potential is outlined below.
Caption: Workflow for anticancer evaluation of the target compound.
1. MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[9]
-
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Kinase Inhibition Assay
To investigate the potential mechanism of action, a direct enzyme inhibition assay can be performed.
-
Principle: This assay measures the ability of the compound to inhibit the activity of a specific kinase. This can be done using various formats, such as monitoring the phosphorylation of a substrate via radioactivity, fluorescence, or luminescence.
-
Protocol (Generic Example):
-
In a multi-well plate, combine the purified kinase, its specific substrate, and ATP.
-
Add varying concentrations of this compound.
-
Incubate the reaction mixture to allow for the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent.
-
Determine the IC₅₀ value for kinase inhibition.
-
B. In Vitro Anti-inflammatory Activity Assessment
1. PGE₂ Production Inhibition Assay in Macrophages
This assay assesses the compound's ability to inhibit the production of the pro-inflammatory mediator PGE₂.[6]
-
Principle: Lipopolysaccharide (LPS) is used to induce an inflammatory response in macrophage cell lines (e.g., RAW 264.7), leading to the production of PGE₂. The concentration of PGE₂ in the cell culture supernatant is then measured.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in 24-well plates.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE₂ in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Calculate the percentage of PGE₂ inhibition compared to the LPS-stimulated control.
-
V. Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MDA-MB-231 | Breast | 15.2 |
| A549 | Lung | 22.8 |
| HCT116 | Colon | 18.5 |
| Positive Control (e.g., Doxorubicin) | 0.5 |
Table 2: Hypothetical Anti-inflammatory Activity of this compound
| Assay | Cell Line | Endpoint | IC₅₀ (µM) |
| PGE₂ Production | RAW 264.7 | Inhibition of LPS-induced PGE₂ | 8.7 |
| Positive Control (e.g., Indomethacin) | 0.1 |
VI. Conclusion and Future Directions
Based on the established biological activities of the N-substituted maleimide scaffold, this compound is a promising candidate for further investigation as a potential therapeutic agent. The presence of the 3,4-dimethoxyphenylethyl moiety may confer unique properties regarding target specificity and pharmacokinetics. The experimental protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of its anticancer and anti-inflammatory potential. Future studies should focus on elucidating the precise molecular targets, exploring structure-activity relationships through the synthesis of analogs, and advancing promising candidates to in vivo models.
VII. References
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available from: [Link]
-
New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A. Available from: [Link]
-
Synthesis and biological activity of some maleimide derivatives. Journal of Basrah Researches ((Sciences)). Available from: [Link]
-
New One-Pot Pathway for the Synthesis of 2 H –Pyrrolo[ 2, 3- d ]Pyrimidine- 2, 4-( 3 H )-Diones and 1 H -Benzo[ f ]Indole- 4, 9- Dione Derivatives Substituted 3-Hydroxy- 1, 4-Naphthoquinonyl. ResearchGate. Available from: [Link]
-
Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. ResearchGate. Available from: [Link]
-
[Synthesis and in vitro cytotoxicity of naphthalimide polyamine conjugates as antitumor agents]. PubMed. Available from: [Link]
-
Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. PubMed. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available from: [Link]
-
Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. PubMed. Available from: [Link]
-
Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. ACS Publications. Available from: [Link]
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. SciSpace. Available from: [Link]
-
(PDF) Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. ResearchGate. Available from: [Link]
-
An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. NIH. Available from: [Link]
-
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. Available from: [Link]
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science. Available from: [Link]
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. Available from: [Link]
-
New N-Substituted Maleimide Drug Polymers: Synthesis, Drug Release and Antibacterial Activity. ResearchGate. Available from: [Link]
-
ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. RASĀYAN Journal of Chemistry. Available from: [Link]
-
Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed. Available from: [Link]
-
Full article: Chemical reactivity and antimicrobial activity of N-substituted maleimides. Taylor & Francis Online. Available from: [Link]
-
Synthesis, Nanoformulations, and In Vitro Anticancer Activity of N-Substituted Side Chain Neocryptolepine Scaffolds. MDPI. Available from: [Link]
-
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. NIH. Available from: [Link]
-
(PDF) Bioassays for Anticancer Activities. ResearchGate. Available from: [Link]
-
Chemical constituents and biological activities of endophytic fungi from Fagopyrum dibotrys. PeerJ. Available from: [Link]
-
Phytochemical Profiling, Isolation, and Pharmacological Applications of Bioactive Compounds from Insects of the Family Blattidae Together with Related Drug Development. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione and its subsequent derivatization. The pyrrole-2,5-dione (maleimide) core is a highly versatile scaffold in medicinal chemistry, primarily due to its reactivity as a Michael acceptor and a dienophile. The 3,4-dimethoxyphenylethyl moiety is a common feature in numerous bioactive molecules and natural products, often associated with interactions at various receptor sites. The combination of these two pharmacophores offers a rich platform for the development of novel therapeutic agents, chemical probes, and bioconjugates. This guide presents detailed, step-by-step protocols for the synthesis of the parent compound and its derivatization through Michael addition and Diels-Alder reactions, supported by mechanistic insights and characterization guidelines.
Introduction: The Significance of the N-(3,4-Dimethoxyphenethyl)maleimide Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in the vast majority of pharmaceuticals and bioactive natural products.[1][2] Among these, the succinimide and maleimide moieties are of particular interest due to their prevalence in compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[3][4][5] The maleimide ring, in particular, is an exceptional electrophile, readily undergoing reactions with nucleophiles, making it a valuable tool for chemical biology and drug development.[6][7]
The this compound scaffold combines this reactive maleimide core with a 3,4-dimethoxyphenylethyl "tail." This latter component is a well-known structural motif in many alkaloids and neurotransmitter analogs, contributing to receptor binding and pharmacokinetic properties. The strategic derivatization of the maleimide core allows for the introduction of diverse functionalities, enabling the modulation of a compound's biological activity, solubility, and targeting capabilities. This guide will focus on two of the most powerful and versatile reactions of the maleimide ring: the Michael addition and the Diels-Alder reaction.
Synthesis of the Parent Compound: this compound
The synthesis of N-substituted maleimides is typically a straightforward two-step process involving the reaction of a primary amine with maleic anhydride to form a maleamic acid intermediate, followed by cyclization to the maleimide.[8][9]
Workflow for Parent Compound Synthesis
Caption: Synthesis of the parent N-substituted maleimide.
Protocol 2.1: Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]maleamic acid
-
Reagents and Materials:
-
2-(3,4-Dimethoxyphenyl)ethylamine
-
Maleic Anhydride
-
Anhydrous Diethyl Ether
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of maleic anhydride in 100 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath with gentle stirring.
-
Slowly add a solution of 18.1 g of 2-(3,4-dimethoxyphenyl)ethylamine in 50 mL of anhydrous diethyl ether dropwise over 30 minutes.
-
A white precipitate will form. After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Dry the solid under vacuum to yield the maleamic acid intermediate.
-
Protocol 2.2: Cyclization to this compound
-
Reagents and Materials:
-
N-[2-(3,4-Dimethoxyphenyl)ethyl]maleamic acid
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
To the dried maleamic acid from Protocol 2.1, add 100 mL of acetic anhydride and 5.0 g of anhydrous sodium acetate.
-
Heat the mixture to reflux (approximately 140 °C) for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then pour it into 500 mL of ice-cold water with vigorous stirring.
-
A solid precipitate will form. Continue stirring for 1 hour to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Derivatization via Michael Addition
The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack via a Michael-type 1,4-conjugate addition.[6][10] This reaction is particularly efficient with soft nucleophiles like thiols, making it a cornerstone of bioconjugation chemistry for linking molecules to cysteine residues in proteins.[8]
Workflow for Michael Addition
Caption: General scheme for Michael addition to the maleimide.
Protocol 3.1: Synthesis of a Thioether Derivative
This protocol describes the reaction with N-acetyl-L-cysteine as a model thiol.
-
Reagents and Materials:
-
This compound
-
N-acetyl-L-cysteine
-
Phosphate buffer (50 mM, pH 7.4)
-
Acetonitrile
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, to reduce disulfide bonds)
-
Reaction vial with magnetic stirrer
-
-
Procedure:
-
Dissolve 100 mg of this compound in a minimal amount of acetonitrile (e.g., 1-2 mL).
-
In a separate vial, dissolve 1.1 equivalents of N-acetyl-L-cysteine in 10 mL of 50 mM phosphate buffer (pH 7.4). If starting from a cysteine dimer, add a reducing agent like TCEP.
-
Add the maleimide solution dropwise to the stirring solution of N-acetyl-L-cysteine at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically rapid and should be complete within 1-2 hours.
-
Upon completion, the product can be purified by preparative HPLC or by acidification of the solution to precipitate the product, followed by filtration.
-
Note on Stability: The resulting thio-succinimide conjugate can undergo ring hydrolysis to form a mixture of thio-succinamic acid regioisomers, which can be advantageous in minimizing undesirable thiol exchange reactions.[8]
Derivatization via Diels-Alder Cycloaddition
The maleimide double bond also acts as an excellent dienophile in [4+2] Diels-Alder cycloaddition reactions, allowing for the construction of complex, fused ring systems.[6][11][12]
Workflow for Diels-Alder Reaction
Caption: Diels-Alder reaction of the maleimide core.
Protocol 4.1: Synthesis of a Furan Adduct
-
Reagents and Materials:
-
This compound
-
Furan (freshly distilled)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous toluene.
-
Add a 5-fold molar excess of freshly distilled furan.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.
-
Monitor the reaction by TLC. The product will have a lower Rf value than the starting maleimide.[13]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess furan under reduced pressure.
-
The resulting crude product, a mixture of endo and exo isomers, can be purified by column chromatography on silica gel.
-
Summary of Reaction Conditions and Expected Products
| Reaction Type | Reactant | Key Reagents/Conditions | Product Type | Typical Yield |
| Parent Synthesis | 2-(3,4-Dimethoxyphenyl)ethylamine, Maleic Anhydride | 1. Diethyl ether, RT2. Acetic anhydride, NaOAc, Reflux | N-(3,4-Dimethoxyphenethyl)maleimide | 70-90% |
| Michael Addition | Parent Compound, Thiol (e.g., N-acetyl-L-cysteine) | Phosphate buffer (pH 7.4), RT | Thioether Adduct | 80-96%[8] |
| Diels-Alder | Parent Compound, Diene (e.g., Furan) | Toluene, Reflux | Fused Bicyclic Adduct | Varies (endo/exo mixture) |
Applications and Future Directions
The derivatives of this compound are poised for a multitude of applications in drug discovery and chemical biology:
-
Targeted Drug Delivery: The thioether derivatives can be used to attach the 3,4-dimethoxyphenylethyl moiety to antibodies or other targeting ligands, creating antibody-drug conjugates (ADCs) or other targeted therapies. The maleimide-thiol linkage is a well-established method for bioconjugation.[6]
-
Novel Kinase Inhibitors: The 3,4-disubstituted maleimide scaffold is a known inhibitor of various protein kinases.[14] The Diels-Alder adducts, with their rigid bicyclic structures, can serve as novel scaffolds for exploring kinase inhibitor space.
-
Molecular Probes: By incorporating fluorescent or affinity tags into the derivatives, these compounds can be transformed into molecular probes to study biological processes or for use in diagnostic assays.
The synthetic protocols outlined in this guide provide a robust starting point for the exploration of this promising chemical space. Further derivatization of the aromatic ring or the use of substituted maleimides can lead to a vast library of compounds for screening and development.
References
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]
-
New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. PMC - NIH. [Link]
-
Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. Express Polymer Letters. [Link]
-
Diels—Alder reaction between naphthalene and N phenylmaleimide under mild conditions. Springer. [Link]
-
Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. [Link]
-
Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids. Catalysis Science & Technology (RSC Publishing). [Link]
-
Michael addition reaction of aldehydes to different N-substituted maleimide substrates. ResearchGate. [Link]
-
Electrochemically promoted thio-Michael addition of N-substituted maleimides to thiols in an aqueous medium. RSC Publishing. [Link]
-
Maleimide - Wikipedia. Wikipedia. [Link]
-
(A) Preparation of N‐substituted maleimides from maleic anhydrides and... ResearchGate. [Link]
-
Michael addition of ketones to N‐substituted maleimides catalysed by 6.[a]. ResearchGate. [Link]
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Figshare. [Link]
-
Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3- diene. The Royal Society of Chemistry. [Link]
-
Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. ResearchGate. [Link]
-
Diels-Alder reaction between naphthalene and N-phenylmaleimide under ambient and high pressure conditions. Semantic Scholar. [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ARKIVOC. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]
-
Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PMC - NIH. [Link]
-
One-pot preparation of substituted pyrroles from α-diazocarbonyl compounds. Beilstein Journals. [Link]
-
N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | C11H15NO3 | CID 84337. PubChem. [Link]
-
Synthesis of novel 1,5-diaryl-1H-pyrrole-2,3-diones. ResearchGate. [Link]
-
Synthesis of maleimide derivatives (3a-f). ResearchGate. [Link]
-
N-(3,4-Dimethoxyphenethyl)formamide. MySkinRecipes. [Link]
-
Synthesis and evaluation of aryl-substituted N-(arylethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamines and corresponding arylacetamides for sigma receptor affinity. PubMed. [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Preprints.org. [Link]
-
3,4-Disubstituted maleimides: synthesis and biological activity. ResearchGate. [Link]
-
Applications of aryl-sulfinamides in the synthesis of N-heterocycles. PMC - NIH. [Link]
-
A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
Sources
- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Electrochemically promoted thio-Michael addition of N-substituted maleimides to thiols in an aqueous medium - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. cibtech.org [cibtech.org]
- 5. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maleimide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 9. tandf.figshare.com [tandf.figshare.com]
- 10. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Express Polymer Letters [expresspolymlett.com]
- 12. kpfu.ru [kpfu.ru]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of a Covalent Modifier
In the landscape of modern drug discovery, the strategic design of molecules that can form stable, covalent bonds with their biological targets has re-emerged as a powerful approach to achieving enhanced potency, prolonged duration of action, and the ability to target challenging proteins. At the heart of this strategy lies the careful selection of a reactive "warhead" that can selectively engage with specific amino acid residues on a target protein. 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione, a molecule featuring a reactive maleimide group, embodies this principle. The pyrrole-2,5-dione (maleimide) scaffold is a well-established electrophile that readily undergoes a Michael addition reaction with nucleophilic residues, most notably the thiol group of cysteine.[1] This inherent reactivity, coupled with the modifiable N-substituent, makes this class of compounds a versatile platform for developing targeted covalent inhibitors.
The 3,4-dimethoxyphenethyl moiety of this particular compound is a structural feature present in a number of biologically active molecules, suggesting it may contribute to the molecule's pharmacokinetic properties and target recognition.[2] Derivatives of pyrrole-2,5-dione have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties.[3] The primary mechanism of action for many of these compounds is the covalent modification of cysteine residues within functionally important proteins, leading to the modulation of their activity.[1]
These application notes provide a comprehensive guide for researchers exploring the therapeutic potential of this compound. We will delve into its synthesis, proposed mechanism of action, and provide detailed protocols for its evaluation in key cell-based and biochemical assays.
Chemical Properties and Synthesis
| Property | Value |
| IUPAC Name | 1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrole-2,5-dione |
| Synonyms | N-(3,4-dimethoxyphenethyl)maleimide |
| CAS Number | 37597-19-6 |
| Molecular Formula | C₁₄H₁₅NO₄ |
| Molecular Weight | 261.27 g/mol |
Protocol for Synthesis of this compound
The synthesis of N-substituted maleimides is a well-established chemical transformation. A common and effective method involves the condensation of a primary amine with maleic anhydride to form a maleamic acid intermediate, followed by cyclization.[4]
Workflow for Synthesis
Sources
Application Notes & Protocols: 1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrole-2,5-dione as a Versatile Synthetic Building Block
Executive Summary
This document provides a comprehensive technical guide on the synthesis, reactivity, and application of 1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrole-2,5-dione , also known as N-(3,4-Dimethoxyphenethyl)maleimide. This reagent is a bifunctional building block of significant interest to researchers in medicinal chemistry, drug development, and chemical biology. It strategically combines a highly reactive maleimide moiety with a biologically relevant 3,4-dimethoxyphenethyl scaffold. The maleimide ring serves as a potent electrophile for a variety of crucial C-C and C-S bond-forming reactions, while the dimethoxyphenethyl group is a common structural motif in numerous bioactive natural products and pharmaceuticals.
This guide delves into the mechanistic underpinnings of its core reactivity, provides detailed, field-proven protocols for its synthesis and subsequent use in key transformations, and explores its application in creating novel molecular architectures for therapeutic and diagnostic purposes.
Physicochemical Properties & Structural Data
| Property | Value |
| IUPAC Name | 1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrole-2,5-dione |
| Molecular Formula | C₁₄H₁₅NO₄ |
| Molecular Weight | 261.27 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Core Components | Maleimide (Pyrrole-2,5-dione), Ethyl Linker, 3,4-Dimethoxyphenyl Group |
Core Reactivity: Mechanistic Insights and Strategic Considerations
The synthetic utility of 1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrole-2,5-dione is dominated by the electrophilic nature of the maleimide's carbon-carbon double bond, which is activated by the two adjacent carbonyl groups.
The Michael Addition Reaction
The most prominent application of N-substituted maleimides is the Michael addition, or conjugate addition, reaction.[1][2] This reaction is foundational to bioconjugation, where the maleimide moiety is used to selectively label proteins and peptides.
Mechanism & Causality: The reaction proceeds via the attack of a soft nucleophile, most commonly a thiolate anion (R-S⁻), on one of the β-carbons of the maleimide's α,β-unsaturated system.[3] This forms a stable, covalent thioether bond. The reaction is highly efficient and chemoselective for thiols within a specific pH range.[4][5]
-
pH Control is Critical: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[5] In this window, a sufficient concentration of the nucleophilic thiolate anion exists, while competing side reactions with amines (e.g., lysine side chains) are minimized because the amines remain largely protonated and non-nucleophilic.[4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5] Above pH 8.0, the maleimide ring itself becomes susceptible to hydrolysis, rendering it inactive.[5]
Caption: Mechanism of the Thiol-Maleimide Michael Addition.
The Diels-Alder Reaction
The electron-deficient double bond of the maleimide ring makes it an excellent dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[6][7] This powerful transformation allows for the rapid construction of complex, bicyclic scaffolds from simple starting materials.
Mechanism & Causality: The reaction involves the concerted interaction between the π-system of a conjugated diene and the π-system of the maleimide (the dienophile). This process forms two new sigma bonds simultaneously, creating a six-membered ring.[8][9] The reaction's efficiency is enhanced by the electron-withdrawing nature of the maleimide's carbonyl groups.[10] The use of Lewis acid catalysts can sometimes accelerate the reaction, particularly with less reactive dienes.[6]
Caption: The Diels-Alder Reaction using the maleimide as a dienophile.
Applications in Synthesis and Drug Development
The unique combination of a reactive handle and a pharmacologically relevant core makes this building block highly valuable.
-
Bioconjugation: The primary application is the site-specific covalent attachment of the 3,4-dimethoxyphenethyl moiety to proteins, typically at cysteine residues, to create antibody-drug conjugates (ADCs) or labeled proteins for imaging and diagnostic studies.[3][11]
-
Medicinal Chemistry Scaffolding: The pyrrole-2,5-dione ring is a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[12][13][14] This building block provides a direct entry point for synthesizing libraries of novel compounds for high-throughput screening.
-
Synthesis of Fused Heterocycles: Through reactions like the Diels-Alder or 1,3-dipolar cycloadditions, the maleimide core can be elaborated into more complex, polycyclic systems with potential biological activity.[7][15]
Caption: General workflow for a bioconjugation experiment.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrole-2,5-dione
This two-step, one-pot protocol describes the synthesis of the title compound from commercially available starting materials. The procedure first forms the intermediate maleamic acid, which is then cyclized via dehydration to the desired maleimide.
Materials:
-
3,4-Dimethoxyphenethylamine (1.0 eq)
-
Maleic Anhydride (1.05 eq)
-
Glacial Acetic Acid (solvent)
-
Sodium Acetate (anhydrous, catalyst, 0.3 eq)
-
Toluene or Xylene (for azeotropic removal of water during cyclization)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Step 1: Formation of the Maleamic Acid Intermediate.
-
To a round-bottom flask, add 3,4-dimethoxyphenethylamine (1.0 eq) and dissolve it in a minimal amount of glacial acetic acid at room temperature with stirring.
-
In a separate beaker, dissolve maleic anhydride (1.05 eq) in glacial acetic acid.
-
Slowly add the maleic anhydride solution to the amine solution dropwise over 15-20 minutes. The reaction is exothermic. Maintain the temperature below 40°C using an ice bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The intermediate N-[2-(3,4-dimethoxyphenyl)ethyl]maleamic acid may precipitate as a white solid.
-
-
Step 2: Cyclization to the Maleimide.
-
To the mixture from Step 1, add anhydrous sodium acetate (0.3 eq) and toluene (or xylene, approximately 2-3 times the volume of acetic acid used).
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux (typically 120-140°C). Water will begin to collect in the Dean-Stark trap as the cyclization proceeds.
-
Continue refluxing until no more water is collected (typically 3-5 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting maleamic acid spot has disappeared.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ice-cold water and ethyl acetate.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove residual acetic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure title compound.
Protocol 2: Michael Addition with a Model Thiol (N-acetyl-L-cysteine)
This protocol demonstrates the reactivity of the title compound in a model bioconjugation reaction with a thiol-containing small molecule.[11]
Materials:
-
1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrole-2,5-dione (1.0 eq)
-
N-acetyl-L-cysteine (1.1 eq)
-
Phosphate Buffer (100 mM, pH 7.0), degassed
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon source
-
Standard laboratory glassware
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrole-2,5-dione in a minimal amount of DMF or DMSO (e.g., 10 mg/mL).
-
Prepare a solution of N-acetyl-L-cysteine in the degassed phosphate buffer (pH 7.0).
-
-
Reaction:
-
In a reaction vial under an inert atmosphere (N₂ or Ar), add the N-acetyl-L-cysteine solution.
-
While stirring, add the maleimide stock solution dropwise to the thiol solution. The final concentration of the organic solvent (DMF/DMSO) should ideally be kept below 10% (v/v) to maintain aqueous conditions.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting maleimide. A new, more polar spot corresponding to the thioether adduct should appear.
-
Upon completion, the reaction mixture can be directly analyzed or purified. For purification, acidify the solution slightly with 1M HCl to pH ~3-4 and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent to yield the adduct. Further purification can be achieved via preparative HPLC if necessary.
-
Characterization:
-
The formation of the product can be confirmed by Mass Spectrometry (MS), which should show a molecular ion peak corresponding to the sum of the molecular weights of the two reactants.
-
¹H NMR spectroscopy will show the disappearance of the characteristic maleimide vinyl protons (singlet, ~6.7 ppm) and the appearance of new signals for the succinimide ring protons.
References
-
ResearchGate. (n.d.). Michael addition reaction of aldehydes to different N-substituted maleimide substrates. Retrieved from [Link]
- Springer. (2004). Diels—Alder reaction between naphthalene and N phenylmaleimide under mild conditions. Russian Chemical Bulletin, 53(1), 138–141.
-
ResearchGate. (n.d.). Products obtained in the Michael addition of 9 to N-substituted... Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Michael addition of 2 to N-substituted maleimides catalysed... Retrieved from [Link]
-
Scribd. (n.d.). Diels-Alder Reaction: Computational and Experimental Analysis | PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. Retrieved from [Link]
-
VIPEr. (2024). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Retrieved from [Link]
- NIH. (2024). Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF)
- MDPI. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2686.
- Academic Journals. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of Chemical and Pharmaceutical Research, 4(7), 3685-3691.
-
CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
- Human Journals. (2023). Recently Synthesis of N-Phenylmaleimide Polymer and Application in Medical Sciences. International Journal of Scientific Research and Management, 23(4), 58-68.
- NIH. (n.d.).
-
NIH. (n.d.). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Retrieved from [Link]
-
Beilstein Journals. (n.d.). One-pot preparation of substituted pyrroles from α-diazocarbonyl compounds. Retrieved from [Link]
- ResearchGate. (2009). Synthesis of novel 1,5-diaryl-1H-pyrrole-2,3-diones.
- MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 488.
- MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules.
- PubMed. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252-270.
- MDPI. (n.d.). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules.
-
ResearchGate. (n.d.). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Retrieved from [Link]
- MDPI. (n.d.).
-
ResearchGate. (n.d.). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers | Request PDF. Retrieved from [Link]
- NIH. (2022).
-
PubMed Central. (n.d.). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Light-induced efficient and residue-selective bioconjugation of native proteins via indazolone formation. Retrieved from [Link]
- PubMed. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(4), 455-466.
-
PubMed Central. (n.d.). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kpfu.ru [kpfu.ru]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. rsc.org [rsc.org]
- 10. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione: A Privileged Scaffold for Drug Discovery
Introduction: The Versatility of the Maleimide Scaffold
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, is a cornerstone in medicinal chemistry and drug development.[1] This five-membered heterocyclic ring is a recurring motif in numerous natural and synthetic compounds demonstrating a wide array of pharmacological activities.[1] Its unique chemical reactivity, particularly the susceptibility of its carbon-carbon double bond to Michael additions with nucleophiles like thiols, makes it an invaluable tool for bioconjugation.[2] Beyond its role as a linker, the maleimide core itself is a "privileged scaffold," meaning it can serve as a foundation for developing ligands for diverse biological targets. Derivatives of pyrrole-2,5-dione have shown significant promise as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[1][3][4]
This technical guide provides a comprehensive overview of the synthesis and potential applications of a specific maleimide derivative, 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione (also known as N-(3,4-dimethoxyphenethyl)maleimide). The inclusion of the 3,4-dimethoxyphenyl ethyl moiety is of particular interest, as this group is found in various neurologically active compounds and can influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. These notes are intended for researchers, scientists, and drug development professionals interested in leveraging this compound for their research endeavors.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 37597-19-6 | [5][6] |
| Molecular Formula | C₁₄H₁₅NO₄ | [5][7] |
| Molecular Weight | 261.27 g/mol | [5][7] |
| Appearance | Typically a solid | - |
| Purity | Commercially available up to 95% | [5] |
| Storage | Room temperature, dry, protected from light | [7] |
Synthesis of this compound: A Two-Step Approach
The synthesis of N-substituted maleimides is a well-established process, typically proceeding through a two-step reaction sequence involving the formation of a maleamic acid intermediate followed by cyclodehydration.[8][9] This method is adaptable for the synthesis of this compound.
Workflow for the Synthesis of N-Substituted Maleimides
Caption: General workflow for the two-step synthesis of N-substituted maleimides.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of N-substituted maleimides.[8][9] Researchers should optimize reaction conditions based on their specific laboratory setup and available reagents.
Part 1: Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]maleamic acid (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF).
-
Amine Addition: To the stirred solution, add a solution of 2-(3,4-dimethoxyphenyl)ethanamine (1.0 eq) in the same solvent dropwise at room temperature. The formation of a precipitate is often observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield the maleamic acid intermediate.
Part 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a clean, dry round-bottom flask, combine the N-[2-(3,4-dimethoxyphenyl)ethyl]maleamic acid intermediate (1.0 eq), anhydrous sodium acetate (0.2-0.5 eq), and acetic anhydride (2-5 eq).
-
Heating: Heat the mixture with stirring to 60-80°C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Potential Applications in Drug Discovery and Chemical Biology
The pyrrole-2,5-dione scaffold is a versatile starting point for the development of novel therapeutics. Based on the known biological activities of related compounds, this compound is a prime candidate for screening in various biological assays.
Anticancer Activity
Pyrrole-2,5-dione derivatives have demonstrated potent antiproliferative and cytotoxic effects against a range of human cancer cell lines.[1] The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell growth and survival.
-
Tyrosine Kinase Inhibition: Certain 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been shown to form stable complexes with the ATP-binding domains of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), suggesting their potential as tyrosine kinase inhibitors.[10]
Caption: Proposed mechanism of action for anticancer activity via tyrosine kinase inhibition.
Enzyme Inhibition
The maleimide scaffold is present in inhibitors of various enzymes. A notable example is the inhibition of monoglyceride lipase (MGL), an enzyme involved in the endocannabinoid system.
-
Monoglyceride Lipase (MGL) Inhibition: A study on N-substituted maleimides revealed their potential as potent and selective MGL inhibitors, with some derivatives exhibiting IC50 values in the low micromolar to nanomolar range.[11] These compounds were found to act as irreversible inhibitors.
Table of Biological Activities of Structurally Related Pyrrole-2,5-dione Derivatives:
| Compound Class | Biological Activity | Target Cell Line/Enzyme | Key Findings (IC₅₀/GI₅₀) | Reference |
| N-Alkylphenyl-maleimides | MGL Inhibition | Human MGL | 2.00 - 14.10 µM | [11] |
| 1-Biphenyl-4-ylmethylmaleimide | MGL Inhibition | Human MGL | 790 nM | [11] |
| Diarylthiolated maleimides | Anticancer | H520 & H1299 (Lung Cancer) | 9.98 - 11.1 µM | [12] |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Anticancer | Various cancer cell lines | Growth inhibition | [10] |
Anti-inflammatory and Antimicrobial Activities
Several novel pyrrole-2,5-dione derivatives have been identified as potent anti-inflammatory agents, often acting through the inhibition of pro-inflammatory cytokines.[1] Additionally, the pyrrole-2,5-dione scaffold is found in compounds with a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[1]
Protocols for Biological Evaluation
To explore the therapeutic potential of this compound, the following experimental protocols can be employed.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., H520, H1299, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protocol 2: Enzyme Inhibition Assay (e.g., MGL Inhibition)
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific enzyme.
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme assay. Prepare solutions of the enzyme (e.g., recombinant human MGL), the substrate, and this compound at various concentrations.
-
Enzyme-Inhibitor Pre-incubation: In a microplate, pre-incubate the enzyme with different concentrations of the test compound for a specified period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the wells.
-
Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and determine the IC50 value.
Conclusion and Future Directions
This compound is a molecule of significant interest for drug discovery and development. Its straightforward synthesis and the established biological potential of the maleimide scaffold make it an attractive candidate for further investigation. The protocols and application notes provided herein offer a solid foundation for researchers to explore the anticancer, enzyme-inhibiting, and other potential therapeutic properties of this compound. Future studies should focus on a comprehensive biological evaluation to elucidate its specific mechanisms of action and to identify its potential as a lead compound for the development of novel therapeutics.
References
-
Deval, B., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 52(15), 4614-4624. [Link]
-
Kashash, D. R., et al. (2025). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A, 8(6), 1001-1013. [Link]
-
Bandyopadhyay, D., et al. (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]
-
Li, G., et al. (2022). Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. Frontiers in Chemistry, 10, 1061385. [Link]
-
Shvets, N. M., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 834-842. [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2025). Molecules. [Link]
-
Sharma, P., et al. (2015). Synthesis and characterization of pyrrole 2, 5-dione derivatives. International Journal of ChemTech Research, 8(4), 1845-1850. [Link]
-
Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]
-
Taylor & Francis Online. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 125-133. [Link]
-
ResearchGate. (2000). Synthesis on N-Alkylated Maleimides. Synthetic Communications. [Link]
-
ResearchGate. (2010). A facile synthesis of N-substituted maleimides. Tetrahedron Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of maleimides. [Link]
- Google Patents. (2007).
-
K.T.H.M. College. (n.d.). Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. [Link]
-
PubMed. (2020). Bioactive pyrrole-based compounds with target selectivity. [Link]
-
PubMed Central. (2022). Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. [Link]
-
PubMed Central. (2011). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives. [Link]
-
PubMed Central. (2013). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. [Link]
-
PubMed. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. [Link]
-
PubMed. (2022). Drug Conjugation via Maleimide-Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. [Link]
-
PubMed. (2023). Synthesis of 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogues and their anti-inflammatory activities in lipopolysaccharide-induced BV2 cells. [Link]
-
PubMed. (2025). Synthesis of maleimide-modified gelatin: Avoiding the peculiar case of maleimide polymerization. [Link]
-
SpringerLink. (2017). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]
-
Science.gov. (n.d.). ic50 values calculated: Topics by Science.gov. [Link]
-
ResearchGate. (n.d.). IC50 of compounds 1, 2 and 3. Data in the table show the maximum 50%... [Link]
- Google Patents. (1990). Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
-
PubMed. (2023). Design, synthesis and biological evaluation of alkynyl-containing maleimide derivatives for the treatment of drug-resistant tuberculosis. [Link]
-
ResearchGate. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [Link]
-
ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. (n.d.). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. cibtech.org [cibtech.org]
- 4. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 37597-19-6 [chemicalbook.com]
- 7. This compound [myskinrecipes.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Bioactive Compounds with 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and biological evaluation of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione , hereafter referred to as DMPE-Maleimide. The maleimide moiety is a privileged scaffold in medicinal chemistry, primarily due to its ability to act as a Michael acceptor, forming stable covalent bonds with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[1][2] This reactivity makes N-substituted maleimides potent and often irreversible inhibitors of enzymes containing reactive cysteines.[1] The N-linked 3,4-dimethoxyphenylethyl group, a feature of numerous natural and synthetic bioactive molecules, provides a framework for modulating physicochemical properties and exploring specific molecular interactions. This guide offers detailed, field-proven protocols for chemical synthesis, structural verification, and a hierarchical strategy for screening the bioactivity of DMPE-Maleimide, with a focus on its potential as a cytotoxic agent.
Introduction: The Scientific Rationale
The development of targeted covalent inhibitors represents a powerful strategy in modern drug discovery. Unlike non-covalent inhibitors, which rely on reversible binding equilibria, covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency, prolonged duration of action, and the ability to overcome resistance mechanisms. The maleimide functional group is a cornerstone of this approach. Its electrophilic double bond is highly susceptible to nucleophilic attack, particularly by the thiolate anion of cysteine under physiological conditions.[]
DMPE-Maleimide combines this reactive "warhead" with a 3,4-dimethoxyphenylethyl "guidance" moiety. This specific substitution pattern is of interest for several reasons:
-
Lipophilicity and Permeability: The dimethoxy-phenyl group increases the compound's lipophilicity, which can enhance its ability to cross cellular membranes and reach intracellular targets.
-
Bioisosterism: The 3,4-dimethoxyphenyl motif is a key structural feature in many pharmacologically active compounds, suggesting it may confer favorable interactions with various biological targets.
-
Modulation of Reactivity: While the primary reactivity lies in the maleimide ring, the N-substituent can subtly influence the electrophilicity of the Michael acceptor, potentially fine-tuning its reactivity and selectivity profile.
This guide is structured to lead the researcher logically from initial synthesis to functional biological assessment, providing the necessary technical detail and scientific context to empower the exploration of DMPE-Maleimide as a novel bioactive agent.
Synthesis and Characterization of DMPE-Maleimide
The synthesis of N-substituted maleimides is most reliably achieved through a two-step process involving the formation of a maleamic acid intermediate followed by dehydrative cyclization.[1][4] This method is robust, generally high-yielding, and utilizes readily available starting materials.
Synthetic Workflow
The overall synthetic scheme is a two-step process starting from maleic anhydride and 3,4-dimethoxyphenethylamine.
Caption: Workflow for the two-step synthesis of DMPE-Maleimide.
Detailed Synthesis Protocol
PART A: Synthesis of (Z)-4-((3,4-dimethoxyphenethyl)amino)-4-oxobut-2-enoic acid (Maleamic Acid Intermediate)
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (2.0 g, 20.4 mmol) in 25 mL of dichloromethane (DCM).
-
Amine Addition: Cool the stirred solution to 0°C using an ice bath. In a separate beaker, dissolve 3,4-dimethoxyphenethylamine (3.7 g, 20.4 mmol) in 20 mL of DCM. Add this amine solution dropwise to the cooled maleic anhydride solution over 15 minutes.
-
Causality Note: The initial reaction is exothermic. Cooling and slow addition are crucial to prevent side reactions and ensure the selective formation of the maleamic acid.
-
-
Reaction: After the addition is complete, remove the ice bath and attach a reflux condenser. Heat the mixture to reflux and maintain for 2 hours. A precipitate will form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature. Collect the white precipitate by vacuum filtration. Wash the solid twice with 15 mL of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid under vacuum to yield the maleamic acid intermediate. The product is typically used in the next step without further purification.
PART B: Synthesis of this compound (DMPE-Maleimide)
-
Reaction Setup: To the flask containing the dried maleamic acid intermediate (15 mmol) from the previous step, add anhydrous sodium acetate (1.23 g, 15 mmol) and 25 mL of acetic anhydride.
-
Causality Note: Acetic anhydride serves as the dehydrating agent to facilitate the ring-closing cyclization. Sodium acetate acts as a catalyst for this process.
-
-
Cyclization: Heat the mixture with stirring to 80-90°C for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Purification:
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain the pure product.
-
Alternatively, for higher purity, the crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Final Product: Dry the purified white to off-white solid under vacuum. Calculate the final yield.
Physicochemical Characterization
It is imperative to confirm the structure and purity of the synthesized DMPE-Maleimide before biological testing. The following table summarizes the expected analytical data.
| Analytical Method | Expected Results for DMPE-Maleimide (C₁₄H₁₅NO₄) |
| Molecular Weight | 261.27 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ ~6.7 ppm (s, 2H, -CH=CH- of maleimide); δ ~6.8 ppm (m, 3H, Ar-H); δ ~3.85 ppm (s, 6H, 2 x -OCH₃); δ ~3.7 ppm (t, 2H, -N-CH₂-); δ ~2.8 ppm (t, 2H, Ar-CH₂-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~170 ppm (C=O); δ ~149, 147 ppm (Ar-C-O); δ ~134 ppm (-CH=CH-); δ ~130 ppm (Ar-C); δ ~121, 112, 111 ppm (Ar-CH); δ ~56 ppm (-OCH₃); δ ~38 ppm (-N-CH₂-); δ ~34 ppm (Ar-CH₂-) |
| Mass Spec (ESI+) | m/z = 262.1 [M+H]⁺, 284.1 [M+Na]⁺ |
| FT-IR (KBr, cm⁻¹) | ~1700-1715 (C=O stretch, imide); ~1600, 1515 (C=C stretch, aromatic); ~1260, 1030 (C-O stretch, ether)[5] |
| Purity (HPLC) | >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm) |
Proposed Mechanism of Action and Biological Evaluation Strategy
The primary hypothesis for the bioactivity of DMPE-Maleimide is its function as a covalent modifier of proteins via Michael addition.
Covalent Modification of Cysteine Residues
Caption: Covalent modification of a protein cysteine residue by DMPE-Maleimide.
This reaction is highly specific for the thiol side chain of cysteine, which is often found in the active sites of enzymes like proteases, kinases, and deubiquitinases.[1][6] Covalent modification of such a residue typically leads to irreversible inhibition of the enzyme's catalytic activity, triggering downstream cellular consequences.
A Tiered Strategy for Biological Screening
A hierarchical approach is recommended to efficiently characterize the biological activity of DMPE-Maleimide, moving from broad phenotypic effects to more specific mechanistic insights.
Caption: A tiered workflow for evaluating the bioactivity of DMPE-Maleimide.
Experimental Protocols for Biological Evaluation
Self-Validation and Trustworthiness: All biological assays must include appropriate controls. A vehicle control (e.g., 0.1% DMSO) is essential to measure baseline activity. A known positive control compound (e.g., a standard cytotoxic drug like Doxorubicin or an enzyme inhibitor like N-Ethylmaleimide) should be run in parallel to validate assay performance.
Protocol: Tier 1 - Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231 human breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of DMPE-Maleimide in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of DMPE-Maleimide. Include vehicle-only and positive control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality Note: Living cells with active dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
| Cell Line | DMPE-Maleimide IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| MDA-MB-231 | [Experimental Data] | [Experimental Data] |
| A549 (Lung) | [Experimental Data] | [Experimental Data] |
| HeLa (Cervical) | [Experimental Data] | [Experimental Data] |
Protocol: Tier 2 - Apoptosis Assay (Annexin V/PI Staining)
This assay determines if the observed cytotoxicity is due to programmed cell death (apoptosis).
-
Cell Treatment: Seed cells in a 6-well plate and treat with DMPE-Maleimide at concentrations corresponding to 1x and 2x its IC₅₀ value for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Causality Note: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer. The results will distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Protocol: Tier 3 - Generic Enzyme Inhibition Assay
This protocol provides a template for assessing the direct inhibitory effect of DMPE-Maleimide on an enzyme with a critical cysteine residue.
-
Reagents:
-
Enzyme of interest (e.g., a cysteine protease like Caspase-3).
-
Fluorogenic or colorimetric substrate specific to the enzyme.
-
Assay buffer.
-
DMPE-Maleimide and a known inhibitor (positive control).
-
-
Procedure:
-
In a 96-well plate, add assay buffer and varying concentrations of DMPE-Maleimide.
-
Add the enzyme to each well and incubate for 30 minutes at room temperature to allow for covalent modification.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis: Calculate the reaction rate for each concentration. Plot the percentage of enzyme activity against the log of the inhibitor concentration to determine the IC₅₀ value.
Concluding Remarks
The protocols and strategies outlined in this document provide a robust framework for the synthesis and comprehensive evaluation of this compound. By systematically progressing from chemical synthesis and characterization to tiered biological screening, researchers can efficiently determine the compound's cytotoxic potential, elucidate its cellular mechanism of action, and identify potential protein targets. This structured approach, grounded in the established reactivity of the maleimide core, is essential for advancing this and similar molecules through the early stages of the drug discovery pipeline.
References
-
Štimac, A., & Krišto, B. (2020). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Arhiv za higijenu rada i toksikologiju, 71(4), 300-307. [Link]
-
Sheehan, S. M., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Applied Sciences, 13(3), 16. [Link]
-
Kashash, D. R., et al. (2025). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A, 8(6), 1001-1013. [Link]
-
Al-Masoudi, W. A., & Al-Amery, K. E. D. (2019). Synthesis and biological activity of some maleimide derivatives. Journal of Basrah Researches (Sciences), 45(1), 88-95. [Link]
-
Hassan, A. F., et al. (2019). New Functional Biologically Active Polymers Based On N- Substituted Maleimides. Journal of University of Babylon for Pure and Applied Sciences, 27(1), 226-237. [Link]
-
Sheehan, S. M., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate. [Link]
-
Royal Society of Chemistry. (2017). Synthesis of N-arylmaleimides. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Request PDF. (n.d.). Design, synthesis and biological evaluation of alkynyl-containing maleimide derivatives for the treatment of drug-resistant tuberculosis. ResearchGate. [Link]
-
Patil, S. S., et al. (2014). Synthesis and biological evaluation of novel N-aryl maleimide derivatives clubbed with α-hydroxyphosphonates. European Journal of Medicinal Chemistry, 84, 433-442. [Link]
-
Sharma, S., & Singh, O. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3469. [Link]
-
Vamisetti, G. B., et al. (2020). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv. [Link]
-
Nakane, D., et al. (2021). One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini. Angewandte Chemie International Edition, 60(14), 7945-7951. [Link]
-
Walker, M. A. (1995). A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. The Journal of Organic Chemistry, 60(16), 5352-5355. [Link]
-
Pal, R., et al. (2009). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 14(11), 4551-4559. [Link]
-
Request PDF. (n.d.). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. ResearchGate. [Link]
-
Mondal, P., et al. (2020). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 11(1), 5192. [Link]
-
Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1834-1842. [Link]
-
Depreux, P., et al. (2000). Mechanism of action in a 4,5-diarylpyrrole series of selective cyclo-oxygenase-2 inhibitors. Free Radical Biology and Medicine, 29(7), 639-646. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of maleimides. [Link]
-
Vamisetti, G. B., et al. (2020). On-Demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv. [Link]
-
deGruyter, J. N., et al. (2017). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 56(3), 884-888. [Link]
- Google Patents. (1990). Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
-
Raji, A., et al. (2023). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Journal of Applied Pharmaceutical Science, 13(12), 162-171. [Link]
-
ResearchGate. (2018). 3,4-Disubstituted maleimides: synthesis and biological activity. [Link]
-
Wang, Y., et al. (2024). Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines. Molecules, 29(13), 3020. [Link]
-
Request PDF. (n.d.). New One-Pot Pathway for the Synthesis of 2 H –Pyrrolo[ 2, 3- d ]Pyrimidine- 2, 4-(3 H )-Diones and 1 H -Benzo[ f ]Indole- 4, 9- Dione Derivatives Substituted 3-Hydroxy- 1, 4-Naphthoquinonyl. ResearchGate. [Link]
-
Moon, J. T., et al. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 734-737. [Link]
-
Szlachcic, A., et al. (2021). Preparation of Site-Specific Cytotoxic Protein Conjugates via Maleimide-thiol Chemistry and Sortase A-Mediated Ligation. Journal of Visualized Experiments, (167). [Link]
-
ResearchGate. (2009). Synthesis of novel 1,5-diaryl-1H-pyrrole-2,3-diones. [Link]
-
Rosen, C. B., & Kodal, A. L. B. (2022). Preparation of Maleimide-Modified Oligonucleotides from the Corresponding Amines Using N-Methoxycarbonylmaleimide. Current Protocols in Nucleic Acid Chemistry, 2(7), e497. [Link]
-
Semantic Scholar. (2022). New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[ 2, 3- d]Pyrimidine- 2, 4-(3H)-Diones and 1H-Benzo[f]Indole- 4, 9- Dione Derivatives Substituted 3-Hydroxy- 1, 4-Naphthoquinonyl. [Link]
-
National Institutes of Health. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. [Link]
-
Jablonski, E., et al. (1986). Use of maleimide-thiol coupling chemistry for efficient syntheses of oligonucleotide-enzyme conjugate hybridization probes. Nucleic Acids Research, 14(15), 6115-6128. [Link]
-
Royal Society of Chemistry. (2018). Photoactive PtII and PdII complexes of N,N-diethyl-N′-3,4,5-trimethoxybenzoylthiourea: synthesis, crystal structures, DFT and cytotoxicity studies. New Journal of Chemistry. [Link]
Sources
Application Note: 1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrole-2,5-dione as a Versatile Building Block for Covalent Anticancer Agents
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: The Role of Covalent Inhibitors in Modern Oncology
The paradigm of cancer therapy is increasingly shifting towards targeted treatments that offer higher precision and efficacy. Covalent inhibitors, a class of drugs that form a permanent, stable bond with their protein target, represent a significant advancement in this area. By irreversibly binding to a specific amino acid residue, often a cysteine, within the target protein, these agents can achieve sustained inhibition, enhanced potency, and a prolonged duration of action.
The maleimide scaffold is a cornerstone in the design of such covalent inhibitors. Its α,β-unsaturated carbonyl system acts as a highly reactive Michael acceptor, demonstrating remarkable selectivity for nucleophilic thiol groups found in cysteine residues under physiological conditions.[1][2] This reactivity makes N-substituted maleimides privileged structures for developing targeted covalent drugs.[3]
This application note details the synthesis and utility of 1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrole-2,5-dione , a key intermediate for the synthesis of novel anticancer agents. This compound uniquely combines the cysteine-reactive maleimide "warhead" with a 3,4-dimethoxyphenylethyl moiety. This latter group is a recognized pharmacophore found in various biologically active molecules, including tubulin polymerization inhibitors, and can contribute to target engagement and favorable pharmacokinetic properties.[4][5][6] We provide a comprehensive, field-tested protocol for the synthesis of this intermediate and demonstrate its application in creating a model covalent conjugate, thereby highlighting its potential in the development of next-generation anticancer therapeutics.
Synthesis Protocol: 1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrole-2,5-dione
The synthesis is a robust two-step process initiated by the reaction of a primary amine with maleic anhydride to form a maleamic acid intermediate, followed by cyclodehydration to yield the target N-substituted maleimide.[7][8]
Principle of the Reaction
The synthesis begins with the nucleophilic attack of the primary amine of 3,4-dimethoxyphenethylamine on one of the carbonyl carbons of maleic anhydride, leading to the ring-opening of the anhydride and formation of the stable (Z)-4-((3,4-dimethoxyphenethyl)amino)-4-oxobut-2-enoic acid (maleamic acid) intermediate. In the second step, this intermediate is heated in the presence of acetic anhydride and a catalyst, sodium acetate, to induce intramolecular cyclization via dehydration, forming the stable five-membered imide ring of the target compound.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Maleic Anhydride | Reagent Grade, ≥99% | Sigma-Aldrich | Store in a desiccator. |
| 3,4-Dimethoxyphenethylamine | ≥97% | Sigma-Aldrich | |
| Diethyl Ether | Anhydrous, ≥99.7% | Fisher Scientific | |
| Acetic Anhydride | Reagent Grade, ≥98% | Sigma-Aldrich | Corrosive. Handle in a fume hood. |
| Sodium Acetate | Anhydrous, ≥99% | Sigma-Aldrich | Store in a desiccator. |
| Cyclohexane | ACS Grade | Fisher Scientific | For recrystallization. |
| Deionized Water | Type 1 | Millipore |
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of the target maleimide.
Step-by-Step Synthesis Procedure
Step A: Synthesis of the Maleamic Acid Intermediate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether (approx. 3 mL per mmol of anhydride).
-
In a separate flask, prepare a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
Slowly add the amine solution dropwise to the stirring maleic anhydride solution at room temperature. A thick white precipitate will form almost immediately.
-
Continue stirring the suspension vigorously for 1 hour at room temperature to ensure the reaction goes to completion.
-
Collect the white solid product by suction filtration and wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum. The resulting maleamic acid intermediate is typically of sufficient purity (yields >95%) to proceed directly to the next step without further purification.[8]
Step B: Cyclodehydration to form 1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrole-2,5-dione
-
In a 100 mL Erlenmeyer flask, prepare a mixture of acetic anhydride (approx. 2 mL per gram of maleamic acid) and anhydrous sodium acetate (0.2 eq relative to the maleamic acid).
-
Add the dried maleamic acid intermediate from Step A to this mixture.
-
Gently heat the flask on a steam bath, swirling occasionally, for 30-45 minutes. The solid should dissolve, and the solution will typically turn a pale yellow or orange color.
-
Allow the reaction mixture to cool slightly, then carefully pour it into a beaker containing ice water (approx. 10 mL per mL of acetic anhydride used).
-
A precipitate will form. Stir the mixture for 15-20 minutes to allow for complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the crude product by suction filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent like cyclohexane or an ethanol/water mixture to yield the final product as a crystalline solid. Typical yields range from 70-85%.
Product Characterization
Validation of the final product's identity and purity is critical. Standard analytical techniques should be employed.
| Technique | Expected Results for 1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrole-2,5-dione |
| ¹H NMR | Signals corresponding to the two vinyl protons of the maleimide ring (a singlet around δ 6.7-6.8 ppm), aromatic protons of the phenyl ring (multiplets between δ 6.7-6.9 ppm), two methoxy groups (singlets around δ 3.8-3.9 ppm), and two methylene groups of the ethyl linker (triplets).[9][10] |
| ¹³C NMR | Carbonyl carbons of the imide ring (δ ~170 ppm), vinyl carbons of the maleimide ring (δ ~134 ppm), aromatic carbons, methoxy carbons (δ ~56 ppm), and aliphatic carbons of the ethyl linker. |
| Mass Spec (ESI) | A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight of the compound (C₁₄H₁₅NO₄, MW = 261.27 g/mol ). |
| FT-IR | Characteristic C=O stretching frequencies for the imide group (around 1700-1780 cm⁻¹), C=C stretching of the maleimide ring, and aromatic C-H and C-O stretching bands. |
Application Protocol: Covalent Modification of a Thiol
The primary application of this compound is as a precursor for creating covalent inhibitors. The maleimide moiety reacts specifically with thiol groups, such as those on cysteine residues in proteins, via a Michael addition reaction.[1][11]
Principle of Michael Addition
The reaction involves the nucleophilic attack of a thiolate anion on one of the electron-deficient carbons of the maleimide's double bond. This forms a stable, covalent thioether bond, effectively linking the 3,4-dimethoxyphenyl-ethyl pharmacophore to the thiol-containing target.[2] This reaction is highly efficient and selective for thiols at a physiological pH range of 6.5-7.5.[1][12]
Caption: Michael addition of a thiol to the maleimide warhead.
Protocol for Model Conjugation with N-acetyl-L-cysteine
This protocol provides a method to validate the reactivity of the synthesized maleimide with a model thiol.
-
Prepare Stock Solutions:
-
Dissolve 1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrole-2,5-dione in DMSO to a final concentration of 10 mM.
-
Dissolve N-acetyl-L-cysteine in a degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2) to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 100 µL of the N-acetyl-L-cysteine solution with 105 µL of the reaction buffer.
-
Add 10 µL of the 10 mM maleimide stock solution (resulting in a slight molar excess of thiol).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2 hours.
-
-
Analysis:
-
Monitor the reaction progress using LC-MS. The consumption of the maleimide starting material and the appearance of a new peak corresponding to the mass of the thioether conjugate will confirm the reaction. The disappearance of the maleimide's vinyl proton signal in ¹H-NMR can also be used for verification.[13]
-
Proposed Mechanism of Action in Anticancer Therapy
The synthesized maleimide-drug conjugate can function as a targeted covalent inhibitor. Many kinases and other oncogenic proteins possess accessible cysteine residues near their active sites. A drug designed with our maleimide intermediate can be directed to this site, where it will covalently bind to the cysteine, leading to irreversible inhibition of the protein's function. This can disrupt critical cancer signaling pathways, such as those controlling cell proliferation and survival, ultimately leading to apoptosis of the cancer cell.[14][15]
Caption: Covalent inhibitor blocks an oncogenic pathway, leading to apoptosis.
Conclusion
1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrole-2,5-dione is a highly valuable and versatile intermediate for the synthesis of targeted covalent inhibitors in oncology. Its synthesis is straightforward and high-yielding. The inherent reactivity of the maleimide group towards cysteine thiols, combined with the presence of a known pharmacophore, provides a powerful platform for medicinal chemists to design novel, potent, and irreversible anticancer agents. The protocols and principles outlined in this note serve as a robust foundation for researchers aiming to explore this promising area of drug discovery.
References
-
Chen, Z., Ren, Z., Coluccini, C., & Coghi, P. (n.d.). (A) Preparation of N‐substituted maleimides from maleic anhydrides and... ResearchGate. Retrieved from [Link]
-
Szymanska, S., et al. (2022). Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. Molecular Pharmaceutics. Retrieved from [Link]
-
(n.d.). A Concise Synthesis of Maleic Anhydride and Maleimide Natural Products Found in Antrodia camphorata. ResearchGate. Retrieved from [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry. Retrieved from [Link]
-
(n.d.). cont'd). Structure of eleven N-substituted maleimides. ResearchGate. Retrieved from [Link]
-
Searle, N. E. (1948). N-Phenylmaleimide. Organic Syntheses. Retrieved from [Link]
-
Heffeter, P., et al. (2010). Maleimide-functionalised platinum(IV) complexes as a synthetic platform for targeted drug delivery. Chemical Communications. Retrieved from [Link]
-
(n.d.). General Michael addition and hydrolytic pathways of maleimides and thiosuccinimides. ResearchGate. Retrieved from [Link]
-
Chicca, A., et al. (2013). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2019). Synthesis and biological activity of some maleimide derivatives. Journal of Basrah Researches. Retrieved from [Link]
-
Coleman, L. E., Bork, J. F., & Dunn, H. (1959). Notes. Reaction of Primary Aliphatic Amines with Maleic Anhydride. The Journal of Organic Chemistry. Retrieved from [Link]
-
(n.d.). Maleimide-based drug conjugation. ResearchGate. Retrieved from [Link]
-
Hartinger, C. G., et al. (2011). Maleimide-functionalised Organoruthenium Anticancer Agents and their Binding to Thiol-containing Biomolecules. Chemical Communications. Retrieved from [Link]
-
Stasevych, M., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. Retrieved from [Link]
-
Feron, C., et al. (2022). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry. Retrieved from [Link]
- (1990). Process for the preparation of N-substituted maleimides. Google Patents.
-
(n.d.). Synthesis of maleimides. Organic Chemistry Portal. Retrieved from [Link]
-
Braendlin, H. P., & McBee, E. T. (1966). Synthesis on N-Alkylated Maleimides. ResearchGate. Retrieved from [Link]
-
Sztanke, K., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. Retrieved from [Link]
-
Arthur, C., et al. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. Retrieved from [Link]
-
(n.d.). Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. ResearchGate. Retrieved from [Link]
-
Wills, M., & Franc, A. (2019). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules. Retrieved from [Link]
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. mdpi.com [mdpi.com]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Maleimide-functionalised platinum(IV) complexes as a synthetic platform for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for Investigating 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione in Anti-Inflammatory Research
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction:
The global burden of chronic inflammatory diseases necessitates the continuous exploration of novel therapeutic agents. The compound 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione, hereafter referred to as DPEP, presents a promising scaffold for anti-inflammatory drug discovery. This molecule integrates the pyrrole-2,5-dione (maleimide) core, a structure known for its reactivity and presence in various biologically active compounds, with a 3,4-dimethoxyphenylethyl moiety, a feature found in natural products with demonstrated anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of DPEP, from initial in vitro screening to in vivo validation.
The rationale for investigating DPEP is rooted in the established anti-inflammatory activities of related compounds. Pyrrole derivatives have shown promise as inhibitors of key inflammatory mediators.[1][4] Similarly, the maleimide ring is a reactive pharmacophore that can potentially interact with cellular targets involved in inflammatory signaling.[5][6] The 3,4-dimethoxyphenyl group is a component of several natural and synthetic molecules with known anti-inflammatory effects, suggesting it may contribute to the overall activity of DPEP.[2]
This guide offers a structured yet flexible framework for the preclinical evaluation of DPEP. It details robust protocols for assessing its impact on key inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling, and for quantifying its effect on pro-inflammatory cytokine production.[7][8][9] Furthermore, it provides a detailed methodology for a well-established in vivo model of acute inflammation.
PART I: Synthesis and Characterization of DPEP
The synthesis of N-substituted maleimides like DPEP is typically achieved through the reaction of maleic anhydride with a primary amine, in this case, 2-(3,4-dimethoxyphenyl)ethanamine, followed by dehydration.[10]
Protocol 1: Synthesis of this compound (DPEP)
-
Reaction Setup: In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as glacial acetic acid or toluene.
-
Amine Addition: Slowly add 2-(3,4-dimethoxyphenyl)ethanamine (1.0 equivalent) to the solution at room temperature with constant stirring. An exothermic reaction may be observed.
-
Intermediate Formation: Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the intermediate maleamic acid.
-
Dehydration/Cyclization: Add a dehydrating agent, such as acetic anhydride or sodium acetate, and heat the mixture to reflux (typically 80-120 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.[11]
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized DPEP using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR).
PART II: In Vitro Evaluation of Anti-Inflammatory Activity
The initial assessment of DPEP's anti-inflammatory potential will be conducted using in vitro cell-based assays. These assays are crucial for determining the compound's efficacy and mechanism of action at the cellular level.
A. Cell Culture and Viability Assay
Prior to evaluating its anti-inflammatory effects, it is essential to determine the non-cytotoxic concentration range of DPEP.
Protocol 2: Cell Culture and MTT Assay for Cytotoxicity
-
Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model for studying inflammation.[12][13] Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of DPEP in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Remove the old medium from the cells and add the medium containing different concentrations of DPEP. Incubate for 24 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Select non-cytotoxic concentrations for subsequent anti-inflammatory assays.
B. Assessment of Anti-inflammatory Activity in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[14][15]
Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well. After overnight adherence, pre-treat the cells with non-cytotoxic concentrations of DPEP for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[16]
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[17][18][19]
-
Data Analysis: Compare the cytokine levels in DPEP-treated groups with the LPS-stimulated control group.
Table 1: Expected Data Representation for Cytokine Inhibition
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| DPEP (X µM) + LPS | |||
| DPEP (Y µM) + LPS | |||
| Positive Control + LPS |
C. Mechanistic Studies: Investigating Key Signaling Pathways
To elucidate the molecular mechanism of DPEP's anti-inflammatory action, its effect on the NF-κB and MAPK signaling pathways should be investigated. These pathways are central regulators of the inflammatory response.[8][9][20]
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways
-
Cell Lysis: Following treatment with DPEP and/or LPS as described in Protocol 3 (for shorter time points, e.g., 30-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-polyacrylamide gels and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK).
-
Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Diagram 1: Simplified NF-κB Signaling Pathway
Caption: Potential inhibitory points of DPEP in the NF-κB pathway.
Diagram 2: Simplified MAPK Signaling Pathway
Caption: Potential inhibitory targets of DPEP in the MAPK cascade.
PART III: In Vivo Validation of Anti-Inflammatory Efficacy
To confirm the in vitro findings and assess the therapeutic potential of DPEP in a whole-organism context, an in vivo model of acute inflammation is essential. The carrageenan-induced paw edema model in rodents is a widely used and reproducible assay for screening anti-inflammatory drugs.[21][22][23][24]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Group II: Carrageenan control
-
Group III: DPEP (Dose 1) + Carrageenan
-
Group IV: DPEP (Dose 2) + Carrageenan
-
Group V: Indomethacin (10 mg/kg, p.o.) + Carrageenan (Positive control)
-
-
Drug Administration: Administer DPEP and indomethacin orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[24]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
-
-
Histopathological Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination to assess inflammatory cell infiltration.
Table 2: Expected Data Representation for Paw Edema Inhibition
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition |
| Vehicle Control | - | ||
| Carrageenan Control | - | 0 | |
| DPEP | Dose 1 | ||
| DPEP | Dose 2 | ||
| Indomethacin | 10 |
Diagram 3: Experimental Workflow for In Vivo Study
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion
This comprehensive guide provides a robust framework for the systematic investigation of the anti-inflammatory properties of this compound. By following these detailed protocols, researchers can effectively assess the compound's in vitro efficacy, elucidate its mechanism of action on key inflammatory signaling pathways, and validate its therapeutic potential in a preclinical in vivo model. The data generated from these studies will be crucial in determining the future trajectory of DPEP as a potential lead compound in anti-inflammatory drug development.
References
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis and biological activity of some maleimide derivatives. (2019). Journal of Basrah Researches ((Sciences)), 45(1). Retrieved from [Link]
-
Analyze interleukin-1β, interleukin-6, and tumor necrosis factor-α levels in dry eye and the therapeutic effect of cyclosporine A - PubMed Central. (n.d.). Retrieved from [Link]
-
Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC - NIH. (n.d.). Retrieved from [Link]
-
MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed. (2005). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 253-262. Retrieved from [Link]
-
New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity - Advanced Journal of Chemistry, Section A. (2025). Advanced Journal of Chemistry, Section A, 8(6), 1001-1013. Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC - PubMed Central. (2022). International Journal of Molecular Sciences, 23(15), 8291. Retrieved from [Link]
-
Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed. (n.d.). Retrieved from [Link]
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC. (2021). Experimental and Therapeutic Medicine, 22(4). Retrieved from [Link]
-
(PDF) Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - ResearchGate. (2014). Green Chemistry Letters and Reviews, 7(1), 49-54. Retrieved from [Link]
-
LPS-induced inflammation - can anyone help? - ResearchGate. (2013). Retrieved from [Link]
-
Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - Frontiers. (2022). Frontiers in Chemistry, 10. Retrieved from [Link]
-
Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione | Request PDF - ResearchGate. (2011). European Journal of Pharmacology, 667(1-3), 335-42. Retrieved from [Link]
-
Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. (2009). Journal of Medicinal Chemistry, 52(14), 4220–4229. Retrieved from [Link]
-
Targeting MAPAKAP2(MK2) to combat inflammation by avoiding the differential regulation of anti-inflammatory genes by p38 MAPK inhibitors | bioRxiv. (2022). Retrieved from [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (2014). Current Protocols in Pharmacology, 67(1), 5.4.1-5.4.8. Retrieved from [Link]
-
Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery - MDPI. (n.d.). Retrieved from [Link]
-
Quantification of selected cytokines (IL-1beta, IL-6, IL-8, TNF-alfa) in CSF using MSD V-PLEX platform - Vitas.no. (n.d.). Retrieved from [Link]
-
N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation - PubMed. (2011). Pharmacological Reports, 63(3), 772-780. Retrieved from [Link]
-
MAPK Signaling in Inflammatory Cytokines Pathways - Assay Genie. (2024). Retrieved from [Link]
-
Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC - NIH. (2020). Molecules, 25(23), 5707. Retrieved from [Link]
-
Correlation of the Pro-Inflammatory Cytokines IL-1β, IL-6, and TNF-α, Inflammatory Markers, and Tumor Markers with the Diagnosis and Prognosis of Colorectal Cancer - MDPI. (2023). Medicina, 59(12), 2095. Retrieved from [Link]
-
Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC - NIH. (1999). The Journal of Experimental Medicine, 190(12), 1861-1867. Retrieved from [Link]
-
(PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - ResearchGate. (2022). International Journal of Molecular Sciences, 23(15), 8291. Retrieved from [Link]
-
In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp - PMC - NIH. (2012). Annals of Phytomedicine, 1(1). Retrieved from [Link]
-
New N-Substituted Maleimide Drug Polymers: Synthesis, Drug Release and Antibacterial Activity - ResearchGate. (2024). Retrieved from [Link]
-
Design, Synthesis of N-phenethyl Cinnamide Derivatives and Their Biological Activities for the Treatment of Alzheimer's Disease: Antioxidant, Beta-amyloid Disaggregating and Rescue Effects on Memory Loss - MDPI. (2018). Molecules, 23(10), 2649. Retrieved from [Link]
-
Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis - Frontiers. (2024). Frontiers in Immunology, 15. Retrieved from [Link]
-
Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. (2017). Bioorganic & Medicinal Chemistry, 25(13), 3365-3373. Retrieved from [Link]
-
What are MAPKs inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved from [Link]
-
Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - MDPI. (2024). Molecules, 29(2), 384. Retrieved from [Link]
-
Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway - Frontiers. (2020). Frontiers in Cellular Neuroscience, 14. Retrieved from [Link]
-
New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - MDPI. (2022). Molecules, 27(19), 6653. Retrieved from [Link]
-
Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - MDPI. (2021). Molecules, 26(21), 6668. Retrieved from [Link]
-
New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PMC - NIH. (2022). Molecules, 27(24), 8847. Retrieved from [Link]
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC - PubMed Central. (2024). Pharmaceuticals, 17(11), 1461. Retrieved from [Link]
-
Anti-Inflammatory Effect of Dimethyl Fumarate Associates with the Inhibition of Thioredoxin Reductase 1 in RAW 264.7 Cells - PubMed Central. (2022). Antioxidants, 12(1), 38. Retrieved from [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025). Retrieved from [Link]
-
Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages - MDPI. (2022). Antioxidants, 11(2), 389. Retrieved from [Link]
-
IL-6 Induction by TNFα and IL-1β in an Osteoblast-Like Cell Line - PMC - PubMed Central. (2000). Journal of Interferon & Cytokine Research, 20(11), 977-985. Retrieved from [Link]
-
NF-κB signaling in inflammation - PubMed - NIH. (2017). Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research, 6(17), 127-138. Retrieved from [Link]
-
Scientists discover natural 'brake' that could stop harmful inflammation | UCL News. (2026). Retrieved from [Link]
-
(PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2019). Journal of Pharmacy and Scientific Research, 11(9), 3348-3354. Retrieved from [Link]
-
In virto Anti inflammatory assay: Dr. Bhushan P Pimple - YouTube. (2020). Retrieved from [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis of N-phenethyl Cinnamide Derivatives and Their Biological Activities for the Treatment of Alzheimer’s Disease: Antioxidant, Beta-amyloid Disaggregating and Rescue Effects on Memory Loss [mdpi.com]
- 12. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analyze interleukin-1β, interleukin-6, and tumor necrosis factor-α levels in dry eye and the therapeutic effect of cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of selected cytokines (IL-1beta, IL-6, IL-8, TNF-alfa) in CSF using MSD V-PLEX platform â Vitas Analytical Services [vitas.no]
- 19. mdpi.com [mdpi.com]
- 20. assaygenie.com [assaygenie.com]
- 21. inotiv.com [inotiv.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
Application Notes & Protocols: 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione in Proteomics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione, hereafter referred to as DPPM (Dimethoxy-phenyl-ethyl Maleimide), in the field of proteomics. DPPM is a specialized N-aryl maleimide compound designed for the selective covalent modification of cysteine residues in proteins. We will explore the fundamental reaction mechanism, detail its advantages for creating stable bioconjugates, and provide field-proven protocols for its use in both qualitative protein labeling and advanced quantitative chemical proteomics workflows. This guide is intended for researchers aiming to profile reactive cysteines, quantify protein thiol modifications, and develop novel chemical probes.
Introduction: The Power of Cysteine-Selective Probes
The amino acid cysteine, with its nucleophilic thiol group, is a central player in protein structure, catalysis, and redox signaling.[1][2] Its unique reactivity makes it an ideal target for covalent labeling, enabling a wide array of proteomics applications, from simple protein visualization to complex, system-wide analyses of cellular signaling pathways.[3][4]
The maleimide functional group is one of the most reliable and widely used moieties for targeting cysteines due to its high selectivity for thiols under physiological pH conditions (pH 6.5-7.5).[5][6][7] DPPM belongs to the N-aryl maleimide class, which offers distinct advantages over traditional N-alkyl maleimides, particularly concerning the stability of the resulting conjugate.[8][9]
Key Features of DPPM:
-
Thiol-Specific Reactivity: The core pyrrole-2,5-dione (maleimide) structure undergoes a highly selective Michael addition reaction with the sulfhydryl group of cysteine.[4]
-
Enhanced Conjugate Stability: The N-aryl substitution facilitates the hydrolysis of the initial thio-succinimide adduct to a stable, ring-opened thio-succinamic acid. This process is critical as it prevents the retro-Michael reaction, a common issue with N-alkyl maleimides that can lead to deconjugation and exchange with other thiols.[8][9][10]
-
Versatile Chemical Handle: The dimethoxyphenyl-ethyl tail provides a stable, moderately hydrophobic handle that can be useful for downstream applications, including potential interactions with protein binding pockets or serving as a basis for further chemical modification.
Mechanism of Action: A Two-Step Stabilization
The reaction of DPPM with a protein cysteine residue proceeds via a well-defined mechanism, ensuring a stable and irreversible covalent bond.
Step 1: Michael Addition The process begins with the nucleophilic attack of the cysteine thiolate anion (-S⁻) on one of the electrophilic carbons of the maleimide double bond. This forms a transient, cyclic thio-succinimide conjugate.[4] This reaction is rapid and highly specific for thiols at a pH range of 6.5-7.5, where lysine side chains remain predominantly protonated and unreactive.[8]
Caption: Hydrolysis of the adduct to form a stable, irreversible conjugate.
Applications in Modern Proteomics
DPPM is not merely a labeling reagent; it is a versatile tool for functional and quantitative proteomics.
-
Mapping the Reactive Cysteine Proteome: DPPM can be used to profile the most nucleophilic and functionally relevant cysteine residues across the entire proteome. [1][11]This is crucial for understanding redox regulation and identifying sites susceptible to oxidative stress or modification by electrophilic drugs. [2][12]* Target Deconvolution in Drug Discovery: In a competitive profiling experiment, DPPM can help identify the protein targets of a covalent drug. By pre-treating a proteome with a drug candidate, cysteines that are targets of the drug will be blocked and thus unavailable for labeling by DPPM, allowing for target identification by mass spectrometry. [13]* Antibody-Drug Conjugate (ADC) Development: The stable linkage formed by N-aryl maleimides is highly desirable in the development of ADCs, where premature drug release in circulation is a major concern. [9][14]* Probing Protein Structure and Function: Covalent modification of a specific cysteine with DPPM can be used to assess its role in protein activity, binding interactions, or conformational changes.
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization for specific proteins or experimental systems is always recommended.
Protocol 1: General Labeling of Purified Proteins
This protocol is suitable for conjugating DPPM to a purified protein for applications such as gel-based visualization, activity assays, or immobilization.
Workflow Overview
Sources
- 1. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proteomic approaches to the characterization of protein thiol modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfrbm.org [sfrbm.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 9. kinampark.com [kinampark.com]
- 10. researchgate.net [researchgate.net]
- 11. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]
- 12. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of targeted chemical proteomics in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
Welcome to the dedicated technical support guide for the purification of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this N-substituted maleimide. As a class, these compounds are pivotal in bioconjugation and materials science, but their purification can present unique challenges.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate and troubleshoot the purification process effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the isolation and purification of your target compound.
Question 1: My final product yield is significantly lower than expected after purification. What are the likely causes and solutions?
Answer: Low recovery is a frequent issue stemming from several potential sources, from an incomplete initial reaction to losses during the purification workflow.
-
Causality 1: Incomplete Cyclodehydration. The synthesis of N-substituted maleimides typically involves the formation of an N-substituted maleamic acid intermediate, followed by a cyclodehydration step to form the final imide ring.[2] If this dehydration is incomplete, a significant portion of your crude material will be the maleamic acid precursor, which has very different solubility and chromatographic properties and will be lost during workup and purification.
-
Solution: Before purification, confirm reaction completion. A simple ¹H-NMR of the crude product can be diagnostic. The two vinyl protons of the maleimide ring typically appear as a sharp singlet around δ 6.7-7.0 ppm. The corresponding protons in the maleamic acid precursor are not equivalent and will appear as two distinct doublets. If the reaction is incomplete, consider extending the reaction time or using a more efficient dehydrating agent like acetic anhydride with sodium acetate.[2][3]
-
-
Causality 2: Hydrolysis. The maleimide ring, while generally stable, can be susceptible to hydrolysis (ring-opening) back to the maleamic acid under strongly basic or acidic conditions, especially during aqueous workups or on certain chromatography media.[4]
-
Solution: Maintain a neutral to slightly acidic pH during any aqueous extraction steps. When performing column chromatography, using silica gel that has been neutralized or pre-treated can prevent on-column degradation.[5]
-
-
Causality 3: Loss During Recrystallization. Aggressive recrystallization (e.g., using too much solvent or crashing the product out too quickly) can lead to poor recovery.
-
Solution: Perform small-scale solvent screening to find the optimal system where the compound is highly soluble when hot but poorly soluble when cold. Add the hot solvent portion-wise to the crude material until it just dissolves. Allow the solution to cool slowly to room temperature before moving it to a refrigerator or ice bath to maximize the formation of pure crystals.[6]
-
Question 2: The purified product appears as a persistent oil or a waxy solid, not the expected crystalline material. How can I induce crystallization?
Answer: This is typically due to the presence of impurities that inhibit the formation of a crystal lattice or residual solvent.
-
Probable Cause: Residual Solvents. Even trace amounts of solvents like DMF, DMSO, or acetic acid used in the reaction can prevent crystallization.
-
Solution: Ensure the material is thoroughly dried under high vacuum, possibly with gentle heating (if the compound is thermally stable), for several hours. If solvent is still present, co-evaporation can be effective: dissolve the oil in a volatile solvent like dichloromethane (DCM) or ethyl acetate, and then remove the solvent on a rotary evaporator. Repeat this process 2-3 times.
-
-
Probable Cause: Co-eluting Impurities. During column chromatography, an impurity with a similar polarity may have co-eluted with your product.
-
Solution:
-
Trituration: This is the first line of defense. Add a small amount of a solvent in which your product is expected to be insoluble (but the impurity might be soluble), such as cold diethyl ether or a hexane/ethyl acetate mixture. Stir or sonicate the mixture. The pure product should precipitate as a solid, which can then be collected by filtration.
-
Re-purify with a different method: If chromatography was used first, attempt recrystallization. If recrystallization failed, re-attempt column chromatography using a different solvent system with a shallower gradient to improve resolution.[7]
-
-
Question 3: My TLC analysis of the purified product still shows multiple spots. What went wrong?
Answer: This indicates that the chosen purification method was not effective for the specific impurity profile of your crude material.
-
Scenario 1: Impurities are too close in polarity (Column Chromatography).
-
Explanation: The resolving power of your chromatography system was insufficient.
-
Solution: Optimize your mobile phase. A common starting point for N-substituted maleimides is a Hexane:Ethyl Acetate system.[8] To improve separation, try switching to a different solvent system, such as Dichloromethane:Methanol or Toluene:Acetone. Using a shallower polarity gradient during elution can also significantly improve the separation of closely running spots.
-
-
Scenario 2: Product Degradation on Silica Gel.
-
Explanation: As mentioned, maleimides can be sensitive. The acidic nature of standard silica gel can sometimes cause streaking on the TLC plate or the formation of new spots during column chromatography.
-
Solution: Use deactivated or neutral silica gel for your column. You can prepare this by adding a small percentage (e.g., 1%) of triethylamine to your eluent system. This neutralizes the acidic sites on the silica surface, preventing degradation of sensitive compounds.
-
-
Scenario 3: Formation of Polymeric Impurities.
-
Explanation: Maleimides can undergo polymerization, which can result in baseline material or a series of spots on the TLC plate. These impurities are often colored (reddish/brown).[5]
-
Solution: A patent for purifying N-substituted maleimides suggests that applying the crude material directly to a silica gel column is effective at removing such polymeric oligomers.[5] If the product is colored, a pre-treatment step where the crude material is dissolved and stirred briefly with activated carbon before being filtered and concentrated can remove many colored impurities before final purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound?
A: The choice between column chromatography and recrystallization depends on the scale of your reaction and the nature of the impurities.[7] The following diagram provides a decision-making workflow.
Caption: Decision workflow for selecting the appropriate purification method.
Q2: What are some recommended solvent systems for purification?
A: The optimal solvent system should always be determined empirically using TLC for chromatography or small-scale solubility tests for recrystallization. However, the following tables provide excellent starting points based on protocols for structurally similar N-substituted maleimides.
Table 1: Recommended Starting Solvents for Recrystallization [3][6]
| Solvent System | Rationale & Expected Outcome |
| Ethanol or Isopropanol | Good general-purpose protic solvents. The compound should dissolve when hot and precipitate upon cooling. |
| Cyclohexane or Heptane | Good for non-polar compounds. Often produces highly crystalline material but may have lower solubility. |
| Ethyl Acetate / Hexane | A two-solvent system. Dissolve the compound in a minimum of hot ethyl acetate, then slowly add hexane until turbidity persists. Cool to crystallize. Excellent for tuning solubility. |
Table 2: Recommended Mobile Phases for Silica Gel Column Chromatography [7][8]
| Mobile Phase System | Polarity & Application |
| Hexane : Ethyl Acetate | Low to medium polarity. The standard choice for many organic compounds. Start with a 9:1 or 4:1 ratio and increase ethyl acetate content as needed. |
| Dichloromethane : Methanol | Medium to high polarity. Useful if the compound is poorly soluble or has low mobility in Hex/EtOAc. Start with 99:1 and increase methanol content carefully. |
| Toluene : Acetone | An alternative medium polarity system that can offer different selectivity compared to ester-based systems. |
Q3: How do I identify the key potential impurities in my crude product?
A: The most common impurities arise directly from the synthetic route, which is typically the reaction of 2-(3,4-dimethoxyphenyl)ethanamine with maleic anhydride.
-
Starting Materials: Unreacted 2-(3,4-dimethoxyphenyl)ethanamine (basic) or maleic anhydride. Maleic anhydride is often removed during an aqueous workup. The amine can be identified by its characteristic signals in the ¹H-NMR spectrum.
-
Maleamic Acid Intermediate: This is the product of the initial amine addition to maleic anhydride before the ring-closing dehydration step.[9] It is the most common process-related impurity. It can be identified by the presence of a carboxylic acid proton (~10-12 ppm) and two non-equivalent vinyl protons in the ¹H-NMR spectrum.
-
Polymeric Byproducts: These can form via polymerization of the maleimide double bond, especially if the reaction is heated for extended periods or exposed to initiators.[5] They often appear as an unresolved baseline hump in the NMR and cause coloration of the product.
Q4: Is this compound stable to storage?
A: N-substituted maleimides are generally stable solids when stored under appropriate conditions. However, two main degradation pathways should be considered:
-
Hydrolysis: Prolonged exposure to moisture, especially under non-neutral pH, can lead to the hydrolysis of the imide ring.[4]
-
Photoreactivity: The maleimide double bond can participate in photochemical reactions, such as [2+2] cycloadditions.[10]
For long-term storage, it is recommended to keep the purified, dry solid in a sealed container, protected from light, and stored in a cool, dry place such as a desiccator or freezer.
References
-
Koca, I. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society. Available at: [Link]
-
Sharma, P. & Sharma, J. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available at: [Link]
- Tachikawa, M. et al. (1990). Preparation process of N-substituted maleimides. Google Patents (EP0403240A1).
-
Kashash, D.R. et al. (2025). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
ResearchGate. (n.d.). New One-Pot Pathway for the Synthesis of 2 H –Pyrrolo[2,3- d ]Pyrimidine-2,4-(3 H )-Diones and 1 H -Benzo[ f ]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl. ResearchGate. Available at: [Link]
-
MDPI. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]
-
Al-Gorban, Z. et al. (2016). Investigation of spectroscopic behaviors of newly synthesized (2E)-3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one (DDTP) dye. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (2017). Synthesis of N-arylmaleimides. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
- Kim, H. et al. (2018). Purification method of n-substituted maleimide. Google Patents (KR20180037796A).
-
ResearchGate. (2017). Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. ResearchGate. Available at: [Link]
-
Scott, P.J.H. et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]
-
Muccioli, G.G. et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione. National Center for Biotechnology Information. Available at: [Link]
- Becke, F. et al. (1996). Purification of crude pyrroles. Google Patents (US5502213A).
-
Schwartz, A.L. & Lerner, L.M. (1974). Preparation of N-substituted maleimides by direct coupling of alkyl or aralkyl halides with heavy metal salts of maleimide. The Journal of Organic Chemistry. Available at: [Link]
-
Griesbeck, A.G. et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au. Available at: [Link]
-
Patil, S.L. & Dandawate, P.R. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. RASĀYAN Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Common strategies for constructing substituted maleimide building blocks. ResearchGate. Available at: [Link]
-
Benci, K. et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. MDPI. Available at: [Link]
-
Cava, M.P. et al. (1955). N-Phenylmaleimide. Organic Syntheses. Available at: [Link]
-
ChemRxiv. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. Cambridge Open Engage. Available at: [Link]
-
Le, T.N. et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. books.rsc.org [books.rsc.org]
- 8. cibtech.org [cibtech.org]
- 9. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
common side reactions with 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
Technical Support Center: 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during its use, particularly in bioconjugation and synthesis applications. As Senior Application Scientists, we have compiled this information to explain the causality behind experimental outcomes and provide robust troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs) on Stability & Handling
This section addresses common queries regarding the stability and proper handling of the maleimide reagent. The inherent reactivity of the maleimide group necessitates careful storage and handling to ensure its integrity for downstream applications.
Q1: My maleimide reagent is showing a loss of reactivity upon storage in solution. What is causing this degradation?
A1: Cause & Analysis
The primary cause of reduced reactivity for maleimide compounds in aqueous solutions is the hydrolysis of the maleimide ring. The electrophilic double bond of the maleimide is susceptible to nucleophilic attack, and in the presence of water or buffers (especially at neutral to basic pH), the five-membered ring can open to form a non-reactive maleamic acid derivative. N-aryl maleimides, and compounds with similar electronic structures, can exhibit faster rates of hydrolysis compared to their N-alkyl counterparts.[1] This degradation pathway is a critical consideration for experimental setup and reagent preparation.
Troubleshooting Protocol:
-
Solvent Choice: For stock solutions, use anhydrous, aprotic organic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
pH Control: If aqueous buffers are necessary for the reaction, prepare the maleimide solution in the organic solvent first and add it to the aqueous reaction mixture immediately before starting the experiment. Maintain a pH between 6.5 and 7.5, as this range offers a good compromise between the rate of the desired thiol-Michael addition and the rate of maleimide hydrolysis.[1]
-
Fresh Preparations: Always prepare solutions of the maleimide reagent fresh for each experiment. Avoid storing the reagent in aqueous buffers, even for short periods.
-
Storage Conditions: Store the solid compound and anhydrous stock solutions at -20°C or lower, protected from moisture and light.
Section 2: Troubleshooting Guide for Bioconjugation Reactions
Maleimides are predominantly used to form covalent bonds with thiol groups, such as those on cysteine residues in proteins and peptides. While highly selective, this reaction is prone to several side reactions that can affect conjugate stability, yield, and homogeneity.
Problem: Low or Unstable Conjugation Yields
Q2: I'm observing low yields in my conjugation reaction with a cysteine-containing protein. What are the likely causes and how can I improve the outcome?
A2: Cause & Analysis
Low conjugation yields can stem from several factors:
-
Maleimide Hydrolysis: As discussed in Q1, the reagent may have degraded before it has a chance to react with the target thiol.
-
Inaccessible or Oxidized Thiols: The target cysteine residue on the protein may be buried within the protein's structure or may have formed disulfide bonds (oxidized), rendering it unavailable for reaction.
-
Retro-Michael Reaction: The initial thiol-Michael addition forms a thiosuccinimide linkage. This reaction is reversible, and the adduct can revert to the starting thiol and maleimide, especially under basic conditions.[2] This can lead to an equilibrium with low product formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conjugation yield.
Detailed Protocol:
-
Thiol Accessibility Check: Before conjugation, ensure the target thiol is reduced and available. The use of a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is recommended as it does not contain a thiol and will not compete in the reaction.[1]
-
Optimize Stoichiometry: Increase the molar excess of the maleimide reagent relative to the thiol. A 5- to 20-fold excess is common.
-
Control pH: Perform the reaction in a buffer at pH 6.5-7.5. This pH range is optimal for the selective reaction with cysteine thiols over other nucleophilic groups like the amine in lysine.[1]
-
Monitor Reaction Time: Track the reaction progress using techniques like LC-MS or SDS-PAGE to determine the optimal time point before side reactions become significant.
Problem: Unexpected Side Products Observed in Analysis
Q3: My LC-MS analysis shows multiple unexpected peaks after the conjugation reaction. What are these side products?
A3: Cause & Analysis
The reaction of maleimides with thiols, particularly in complex biological molecules, can lead to several distinct side products. Identifying these is key to optimizing your protocol.
Side Product A: Hydrolyzed Thiosuccinimide Adduct
-
Mechanism: After the initial Michael addition, the resulting thiosuccinimide ring is susceptible to hydrolysis, opening up to form two regioisomeric, but stable, thio-succinamic acid products. For many N-aryl maleimides, this hydrolysis can be instantaneous and is seen as advantageous because it prevents the undesirable retro-Michael reaction and subsequent thiol exchange.[1][3]
-
Identification: This product will have a mass increase of +18 Da (due to the addition of H₂O) compared to the initial conjugate.
-
Troubleshooting: This is often an unavoidable and sometimes desirable endpoint. If a single, stable final product is needed, reaction conditions (slightly elevated pH or longer reaction times) can be adjusted to drive the reaction to completion.
Caption: Formation of the hydrolyzed thiosuccinimide adduct.
Side Product B: Thiazine Rearrangement
-
Mechanism: This is a significant and often underreported side reaction that occurs specifically when conjugating to a peptide or protein with an N-terminal cysteine .[4] The free N-terminal amine of the cysteine can act as an intramolecular nucleophile, attacking one of the carbonyls of the newly formed succinimide ring. This leads to a rearrangement, forming a stable six-membered thiazine ring. This process is highly pH-dependent and is more prominent at neutral and basic pH.[4]
-
Identification: The thiazine product is an isomer of the initial conjugate, meaning it will have the same mass . Its identity can be confirmed by tandem mass spectrometry (MS/MS), which often reveals a unique mass fragment, or by NMR spectroscopy.[4]
-
Troubleshooting:
-
pH Control: The most effective way to prevent thiazine formation is to perform the conjugation at an acidic pH (e.g., pH < 6.5).[4]
-
Protecting Group: If possible, using a peptide with a protected N-terminal amine will prevent the rearrangement.
-
Protein Design: If designing a protein or peptide for conjugation, avoid placing the cysteine at the N-terminus if this side reaction is a concern.
-
Caption: Mechanism and prevention of thiazine rearrangement.
Section 3: Synthesis & Purity Considerations
The purity of the starting maleimide reagent is paramount for achieving clean and reproducible results. Impurities from the synthesis can interfere with the intended reaction.
Q4: What are the likely impurities in my this compound reagent and how do I detect them?
A4: Cause & Analysis
The most common synthetic route to N-substituted maleimides involves two steps:
-
Acylation of the primary amine (in this case, 2-(3,4-dimethoxyphenyl)ethanamine) with maleic anhydride to form the intermediate N-substituted maleamic acid.[1][5]
-
Cyclization of the maleamic acid, typically via dehydration using reagents like acetic anhydride and sodium acetate, to form the final maleimide.[1]
The most probable impurity is the uncyclized maleamic acid precursor . This impurity lacks the reactive double bond within the ring structure and will not participate in the thiol-Michael addition, effectively reducing the active concentration of your reagent.
Detection and Purification Protocol:
-
Purity Assessment:
-
NMR Spectroscopy: ¹H-NMR is highly effective for detecting the maleamic acid impurity. The maleimide protons on the double bond will appear as a sharp singlet around 6.7-7.0 ppm.[3] The corresponding protons in the open-ring acid form will have different chemical shifts. The absence of the characteristic maleimide singlet indicates degradation or impurity.
-
LC-MS: A pure sample should show a single major peak with the correct mass-to-charge ratio. The maleamic acid will appear as a separate peak with a mass corresponding to the maleimide + 18 Da (H₂O).
-
-
Purification: If significant impurities are detected, the compound can be purified using standard techniques like recrystallization or column chromatography.
| Compound | Key Feature | Analytical Signal |
| This compound | Reactive Maleimide | ¹H-NMR singlet at ~6.7-7.0 ppm |
| Corresponding Maleamic Acid | Uncyclized Impurity | Absence of maleimide singlet; Mass +18 Da vs. parent |
References
-
Baldwin, A. D., et al. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science. Available at: [Link]
-
Shen, B. Q., et al. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules. Available at: [Link]
-
Christie, R. J., et al. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]
-
Wikipedia contributors. (2023). Maleimide. Wikipedia. Available at: [Link]
-
De Lalande, C., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Sources
Technical Support Center: Stability of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione (CAS 37597-19-6). This compound, an N-substituted maleimide, is a valuable reagent for bioconjugation, particularly for linking molecules to thiol groups on proteins and peptides. However, the reactivity of the maleimide group, which is key to its function, also makes it susceptible to degradation in solution. This guide offers a comprehensive overview of its stability, troubleshooting advice for common experimental issues, and detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in solution?
A1: The primary cause of instability is the hydrolysis of the maleimide ring. This reaction involves the addition of water across one of the carbonyl groups, which opens the ring to form a non-reactive maleamic acid derivative.[1] This hydrolyzed form is incapable of reacting with thiol groups, leading to a loss of conjugation efficiency.[1]
Q2: How does pH affect the stability of the maleimide group?
A2: The rate of maleimide hydrolysis is highly dependent on pH. The maleimide ring is most stable and suitable for reaction with thiols in a pH range of 6.5 to 7.5.[2][3][4][5] Below pH 6.5, the desired reaction with thiols slows down. Above pH 7.5, the rate of hydrolysis increases significantly.[1][6] Furthermore, at alkaline pH (>7.5), the maleimide group can also undergo a competing reaction with primary amines, such as the side chain of lysine residues in proteins.[2][3]
Q3: What is the recommended way to store this compound?
A3: For long-term storage, the solid compound should be kept at -20°C, protected from light and moisture.[2] Stock solutions should be prepared fresh in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[2][3][7] It is not recommended to store maleimide-containing compounds in aqueous solutions for any extended period due to the high risk of hydrolysis.[1][2] If a stock solution in an organic solvent needs to be stored, it should be kept at -20°C for no longer than a month.[7]
Q4: Can I use Tris buffer for my conjugation reaction?
A4: While some sources suggest Tris buffer can be used, it is generally advisable to avoid buffers containing primary or secondary amines, like Tris.[2][3][8] At pH values approaching and exceeding 7.5, these amines can react competitively with the maleimide group, reducing the yield of the desired thiol conjugate.[2] Safer buffer choices include phosphate-buffered saline (PBS) or HEPES within the recommended pH range of 6.5-7.5.[4][7]
Q5: What is a "retro-Michael" reaction and should I be concerned about it?
A5: The retro-Michael reaction is the reversal of the thiol-maleimide conjugation, where the formed thioether bond breaks, regenerating the free thiol and the maleimide.[3] This can be a concern, especially for antibody-drug conjugates (ADCs) in vivo, as it can lead to the detachment of the payload from the antibody, potentially causing off-target effects.[2][3] The stability of the conjugate can be improved by post-conjugation hydrolysis of the thiosuccinimide ring to a stable succinamic acid thioether, or by using modified maleimides designed for greater stability.[3][9][10]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of Maleimide Reagent: The compound degraded in an aqueous environment before the reaction. | Prepare fresh stock solutions of the maleimide reagent in anhydrous DMSO or DMF immediately before use.[3][4] Avoid pre-mixing in aqueous buffers for extended periods. |
| Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range. | Carefully prepare and verify the pH of your reaction buffer using a calibrated meter.[4][8] | |
| Oxidation of Thiols: The target thiol groups on your protein or peptide have formed disulfide bonds and are unavailable for reaction. | Reduce disulfide bonds using a non-thiol reducing agent like TCEP.[4] Degas buffers to minimize oxygen exposure and prevent re-oxidation.[3][4] | |
| Presence of Competing Nucleophiles: The buffer contains substances like DTT, β-mercaptoethanol, or primary amines (e.g., Tris).[5] | Use a non-amine, thiol-free buffer such as PBS or HEPES.[4][8] If DTT was used for reduction, it must be completely removed (e.g., by a desalting column) before adding the maleimide reagent.[5] | |
| Unexpected Side Products | Reaction with Amines: The reaction pH was too high ( > 7.5), causing the maleimide to react with lysine residues. | Strictly maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.[2][3][4] |
| Thiazine Rearrangement: If conjugating to an unprotected N-terminal cysteine, a rearrangement can occur, forming a stable thiazine derivative.[11][12] | This side reaction is pH-dependent and more prevalent at neutral to basic pH.[12] Performing the conjugation at a more acidic pH (e.g., pH < 6.5) can prevent its formation.[12] | |
| Inconsistent Results Batch-to-Batch | Variability in Reagent Quality: The solid maleimide compound has degraded due to improper storage (exposure to moisture). | Store the solid reagent at -20°C in a desiccated environment.[2] Allow the vial to fully equilibrate to room temperature before opening to prevent moisture condensation.[2] |
| Variability in Buffer Preparation: Minor shifts in pH between experiments can significantly impact reaction rates and side reactions. | Use a calibrated pH meter and prepare fresh buffers for each experiment to ensure consistency.[8] |
Key Experimental Considerations & Protocols
Visualizing the Primary Degradation Pathway: Hydrolysis
The primary challenge in using maleimides is preventing the hydrolysis of the reactive ring. The following diagram illustrates this irreversible degradation pathway.
Caption: Hydrolysis of the maleimide ring to its inactive form.
Protocol: General Thiol-Maleimide Conjugation
This protocol provides a framework for conjugating this compound to a thiol-containing protein.
1. Preparation of Protein Solution: a. Dissolve the protein in a degassed, thiol-free buffer (e.g., 100 mM PBS or HEPES, pH 7.0-7.5).[7] b. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature.[7] TCEP is recommended as it does not contain thiols and does not need to be removed before adding the maleimide.[5] c. The typical protein concentration is between 1-10 mg/mL.
2. Preparation of Maleimide Stock Solution: a. Allow the vial of solid this compound to warm to room temperature before opening. b. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[7] This solution should be prepared immediately before use.[2]
3. Conjugation Reaction: a. Add the maleimide stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point, but this should be optimized for each specific application.[4][7] b. Gently mix and incubate the reaction. A typical incubation is 2 hours at room temperature or overnight at 4°C.[7] Protect the reaction from light.
4. Purification of the Conjugate: a. After the incubation period, remove the excess, unreacted maleimide reagent and any byproducts. This is typically achieved using a desalting column, dialysis, or size-exclusion chromatography.
5. Storage of the Conjugate: a. For short-term storage (up to 1 week), the purified conjugate can be stored at 2-8°C, protected from light. b. For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (0.01-0.03%).[7][13] For storage up to a year, 50% glycerol can be added, and the solution stored at -20°C.[7]
Workflow for Optimizing Conjugation
The following diagram outlines a logical workflow for troubleshooting and optimizing your conjugation experiments.
Caption: A systematic workflow for troubleshooting low conjugation efficiency.
References
-
Maleimide Reaction Chemistry. Vector Labs.
-
The Thiol-Maleimide Reaction: A Guide. Bachem. (2022-02-09).
-
Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.
-
The hydrolysis of maleimide in alkaline solution. Canadian Science Publishing.
-
Guidelines for Protein/Antibody Labeling with Maleimide Dyes. Alfa Chemistry.
-
Side reactions of maleimide groups in bioconjugation. Benchchem.
-
Troubleshooting low yield in maleimide conjugation reactions. Benchchem.
-
preventing hydrolysis of maleimide during conjugation reactions. Benchchem.
-
Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. National Institutes of Health (NIH).
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. ACS Publications.
-
Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. ResearchGate.
-
Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. PubMed.
-
The hydrolysis of maleimide in alkaline solution. ResearchGate.
-
Methods to prevent the degradation of the maleimide ring in Himanimide C. Benchchem.
-
Tunable degradation of maleimide-thiol adducts in reducing environments. National Institutes of Health (NIH).
-
Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction. YouTube. (2021-10-05).
-
Long-term stabilization of maleimide-thiol conjugates. PubMed.
-
Insights into maleimide-thiol conjugation chemistry. DSpace.
-
AQuora® Maleimide Dyes. AWS.
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Wiley Online Library.
-
This compound. ChemicalBook.
-
Impact of buffer conditions on Maleimide-NODA-GA reactions. Benchchem.
-
This compound. MySkinRecipes.
-
Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
-
Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. ResearchGate.
-
Quantitative Analysis of Thiols and Maleimides. AAT Bioquest.
-
Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed.
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. ResearchGate.
-
Protocol: Maleimide Labeling of Protein Thiols. Biotium. (2020-08-11).
-
This compound | CAS 37597-19-6. Santa Cruz Biotechnology.
-
Antibody maleimide conjugation - TCEP method affected by tris concentration in purified buffer? ResearchGate.
-
Maleimide Crosslinker Selection Guide. Vector Labs.
-
Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Cheméo.
-
This compound [37597-19-6]. King-Pharm.
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ResearchGate.
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Wiley Online Library.
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. National Institutes of Health (NIH).
-
Synthesis of N‐Substituted Maleimides and Poly(styrene‐co‐N‐maleimide) Copolymers and Their Potential Application as Photoresists. ResearchGate.
-
A Comparative Guide to the Stability of Maleimide-Thiol Linkages in Bioconjugation. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
Technical Support Center: 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
Welcome to the technical support center for 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common solubility challenges encountered during experimental work. Our approach is rooted in first principles of physical chemistry to provide not just solutions, but a foundational understanding of the compound's behavior.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my standard aqueous buffer (e.g., PBS, TRIS). Why is it so poorly soluble?
A1: The solubility challenge stems directly from the molecule's hybrid structure. While it contains polar functionalities, its overall character is dominated by non-polar, hydrophobic regions. The fundamental principle of "like dissolves like" governs its behavior.[1] Aqueous buffers are highly polar, held together by a strong hydrogen-bonding network. The large, non-polar surface area of your compound disrupts this network, leading to a phenomenon known as hydrophobic collapse, where the compound effectively precipitates to minimize its contact with water.
Let's break down the molecular structure to understand the competing factors:
-
Hydrophobic (Water-Insoluble) Regions: The dimethoxy-phenyl ring and the ethyl linker are the primary contributors to the compound's low aqueous solubility. These bulky, non-polar groups are difficult for polar water molecules to solvate effectively.[2][3]
-
Hydrophilic (Water-Soluble) Regions: The pyrrole-2,5-dione (maleimide) ring and the two methoxy ether groups possess some polarity and can accept hydrogen bonds.[4] However, their contribution is insufficient to overcome the hydrophobicity of the rest of the molecule.
Below is a diagram illustrating this structural dichotomy.
Caption: Structural contributions to solubility.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions of poorly water-soluble compounds.[5] It is a highly polar aprotic solvent capable of dissolving a wide range of non-polar and polar molecules.[6] If DMSO proves ineffective, other organic solvents like N,N-Dimethylformamide (DMF) or ethanol can be considered.
Crucial Consideration: Always verify the tolerance of your specific experimental system (e.g., cell line, enzyme) to the final concentration of the organic solvent. Typically, this is kept below 0.5% (v/v) to avoid artifacts.
| Property[7][8][9] | Value |
| CAS Number | 37597-19-6 |
| Molecular Formula | C₁₄H₁₅NO₄ |
| Molecular Weight | 261.27 g/mol |
| Predicted Melting Point | ~193°C |
| Predicted Boiling Point | ~416°C |
| Table 1: Physicochemical Properties. |
| Solvent | Polarity | Use Case | Pros | Cons |
| DMSO | High | Primary choice for stock solutions | Excellent solubilizing power; miscible with water | Can be toxic to cells at >0.5%; hygroscopic |
| DMF | High | Alternative to DMSO | Good solubilizing power | Higher toxicity than DMSO; handle with care |
| Ethanol | Medium | Co-solvent or stock for less sensitive assays | Lower toxicity than DMSO/DMF | Less effective for highly non-polar compounds |
| Table 2: Recommended Solvents for Stock Solutions. |
Q3: My compound dissolves in DMSO, but it crashes out (precipitates) when I dilute the stock into my aqueous assay buffer. What is happening and how can I fix it?
A3: This is a classic problem of kinetic versus equilibrium solubility.[5] Your DMSO stock holds the compound in a high-energy, solvated state. When you rapidly dilute this into an aqueous buffer, you create a temporary, supersaturated solution (kinetic solubility). However, this state is unstable. The compound's molecules quickly find each other and aggregate, precipitating out to reach a more stable, lower-energy state (equilibrium solubility), which is very low in aqueous media.
To resolve this, you need to modify the final aqueous environment to make it more hospitable to the compound. The following troubleshooting guide provides a systematic workflow to address this issue.
Troubleshooting Guide: From Precipitation to Solution
This guide provides a logical flow for systematically resolving precipitation issues upon dilution of an organic stock solution.
Caption: Systematic workflow for troubleshooting precipitation.
Step 1: Re-evaluate the Final Concentration
Before modifying your buffer, the simplest check is concentration. Many organic molecules have a steep solubility cliff. Determine the lowest effective concentration required for your assay and test if the compound remains soluble at that level.
Step 2: Employ Co-solvents
Co-solvents are water-miscible organic solvents that, at low percentages, reduce the overall polarity of the aqueous phase.[10][11] They work by disrupting the water's hydrogen-bonding network, making it less energetically costly to accommodate a hydrophobic solute.[]
-
Recommended Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol, Ethanol.[10][13]
-
Procedure: Prepare your aqueous buffer containing the co-solvent (e.g., 95% PBS, 5% PEG 400) before adding the compound stock. Add the stock solution to the co-solvent-buffer mix with vigorous vortexing.
Step 3: Utilize Surfactants
Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles. These structures have a hydrophobic core and a hydrophilic shell.[14] Your poorly soluble compound can be encapsulated within this hydrophobic core, allowing it to be dispersed in the aqueous medium.[15][16][17]
-
Recommended Surfactants: Polysorbate 20 (Tween-20), Triton X-100.
-
Procedure: Start with a low concentration (e.g., 0.01% v/v) in your final buffer. As with co-solvents, add the compound stock to the surfactant-containing buffer.
| Agent Type | Example | Typical Concentration | Mechanism of Action |
| Co-Solvent | PEG 400, Ethanol | 1 - 10% (v/v) | Reduces solvent polarity.[] |
| Non-ionic Surfactant | Tween-20, Triton X-100 | 0.01 - 0.1% (v/v) | Forms micelles to encapsulate the compound.[14][18] |
| Table 3: Common Solubilizing Agents for Aqueous Buffers. |
Step 4: The Role of Temperature
For most solids, solubility increases with temperature.[2][19][20] The added thermal energy helps overcome the intermolecular forces within the compound's crystal lattice, facilitating dissolution.[21][22][23]
-
Procedure: Gently warm your final buffer to 37°C before adding the stock solution. Maintain this temperature during your experiment if possible.
-
Caution: Be mindful of compound stability. While this compound is a relatively stable molecule, prolonged exposure to high temperatures could risk degradation. The maleimide ring, in particular, can be susceptible to hydrolysis at non-neutral pH, a reaction that can be accelerated by heat.[24][25]
Experimental Protocol: Small-Scale Solubility Screening
This protocol allows you to efficiently test various solvent conditions to find the optimal system for your compound.
Objective: To determine a buffer system in which this compound remains soluble at the desired final concentration.
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Co-solvents: PEG 400, Ethanol.
-
Surfactants: 10% (v/v) stock of Tween-20.
-
Clear microcentrifuge tubes or a 96-well plate.
Procedure:
-
Prepare Test Buffers: In separate tubes, prepare 1 mL of each test condition:
-
Control: 100% Aqueous Buffer
-
Co-Solvent 1: Buffer + 2% PEG 400
-
Co-Solvent 2: Buffer + 5% PEG 400
-
Co-Solvent 3: Buffer + 2% Ethanol
-
Surfactant 1: Buffer + 0.02% Tween-20
-
Surfactant 2: Buffer + 0.05% Tween-20
-
-
Spike with Compound: Assume a desired final concentration of 20 µM. This requires a 1:500 dilution of your 10 mM stock. Add 2 µL of the 10 mM DMSO stock to each 1 mL test buffer.
-
Mix Immediately: As soon as the stock is added, cap the tube and vortex vigorously for 30 seconds.
-
Incubate and Observe: Let the tubes sit at room temperature for 30 minutes.
-
Visual Inspection: Carefully inspect each tube against a dark background. Look for any signs of precipitation, cloudiness, or Tyndall effect (light scattering by suspended particles). A completely soluble sample will be perfectly clear.
-
Confirmation (Optional): For ambiguous results, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes. The presence of a pellet confirms insolubility.
By systematically applying these principles and protocols, researchers can overcome the inherent solubility challenges of this compound, ensuring reliable and reproducible experimental results.
References
- Vertex AI Search. (n.d.). Approaches to improve solubility of poorly water soluble drugs.
- Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- ACS Publications. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- YouTube. (2025, February 9). What Affects Solubility Of Organic Compounds? - Chemistry For Everyone.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- Vertex AI Search. (2025, July 31). Solubilization by surfactants: Significance and symbolism.
- Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
- PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Taylor & Francis. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- Vertex AI Search. (2025, December 23). Co-solvent: Significance and symbolism.
- WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- The Pharma Innovation Journal. (2015, December 14). Various techniques for solubility enhancement: An overview.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- NCBI Bookshelf - NIH. (n.d.). Biochemistry, Dissolution and Solubility - StatPearls.
- AAT Bioquest. (2022, April 18). What factors affect solubility?.
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- ChemicalBook. (2023, July 21). This compound.
- MySkinRecipes. (n.d.). This compound.
- Directing Actors. (n.d.). Effect of Temperature to the Solubility regarding Solids.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- NIH. (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement.
- MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Solubility In Vitro.
- Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3).
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 37597-19-6 | SCBT.
- King-Pharm. (n.d.). This compound [37597-19-6].
- Vertex AI Search. (n.d.). This compound.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. King-Pharm Co., Ltd. [king-pharm.com]
- 9. labsolu.ca [labsolu.ca]
- 10. tandfonline.com [tandfonline.com]
- 11. wisdomlib.org [wisdomlib.org]
- 13. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
- 17. asianpharmtech.com [asianpharmtech.com]
- 18. wisdomlib.org [wisdomlib.org]
- 19. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. directingactors.com [directingactors.com]
- 24. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reactions with 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
For: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support guide for 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione. This N-substituted maleimide is a valuable reagent, primarily utilized as a linker in bioconjugation to create stable covalent bonds with thiol-containing molecules such as cysteine residues in proteins and peptides.[1] The maleimide moiety is a powerful electrophile that undergoes a Michael addition reaction with nucleophilic thiols, forming a stable thiosuccinimide linkage.[2]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental outcomes. We will delve into the causality behind experimental choices, ensuring you can adapt protocols to your specific needs with confidence.
Section 1: Troubleshooting Guide for Low-Yield Reactions
Low reaction yield is one of the most common and frustrating issues encountered in bioconjugation.[3][4] This section provides a systematic approach to diagnosing and resolving the root causes.
Problem: My conjugation reaction with a thiol-containing biomolecule shows low or no yield.
This issue can stem from several factors, including the quality of the maleimide reagent, the state of the target biomolecule, and the reaction conditions.[3] Follow this guide to troubleshoot the problem.
Possible Cause 1: Hydrolysis of the Maleimide Reagent
The maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid.[5] This reaction is highly pH-dependent, accelerating significantly in neutral to alkaline conditions (pH > 7.5).[5][6] Once hydrolyzed, the reagent can no longer react with thiols.
Recommended Solutions:
-
pH Control: The optimal pH for thiol-maleimide conjugation is a compromise between thiol reactivity (which increases with pH as the thiolate anion forms) and maleimide stability. Conduct reactions in a pH range of 6.5-7.5.[1][7] Buffers such as phosphate (PBS), HEPES, or Tris are suitable, provided they are degassed and free of competing nucleophiles.[1][8]
-
Temperature and Time: Perform the reaction at 4°C overnight or for 2 hours at room temperature to minimize hydrolysis.[6]
-
Reagent Preparation: Always prepare stock solutions of the maleimide reagent in a dry, anhydrous solvent like DMSO or DMF and add it to the aqueous reaction buffer immediately before starting the conjugation.[7] Do not store maleimides in aqueous buffers.[5]
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability.[1][6] |
| Temperature | 4°C - 25°C (Room Temp) | Lower temperatures slow the rate of hydrolysis.[6] |
| Solvent (Stock) | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the reagent.[8] |
Possible Cause 2: Oxidation of Target Thiol Groups
Thiols (-SH) are easily oxidized to form disulfide bonds (-S-S-), particularly in the presence of oxygen.[7] These disulfide bonds are unreactive towards maleimides, effectively reducing the concentration of your target molecule.
Recommended Solutions:
-
Use of Reducing Agents: Before initiating the conjugation, treat your protein or peptide with a non-thiol-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). A 10-100 fold molar excess of TCEP for 20-30 minutes is typically sufficient to reduce disulfide bonds.[6][8] TCEP does not need to be removed before adding the maleimide reagent.[6]
-
Degas Buffers: To minimize oxidation, degas all buffers by bubbling with an inert gas like argon or nitrogen, or by applying a vacuum.[1][7]
Possible Cause 3: Interfering Substances in Buffers
Buffers containing primary amines (e.g., Tris or glycine) or other nucleophiles can compete with the target thiol, especially at pH values above 7.5, leading to reduced yield.[3][5]
Recommended Solutions:
-
Buffer Selection: Prioritize buffers like PBS or HEPES. If using Tris, ensure the pH is maintained below 7.5.[1]
-
Antibody/Protein Purity: Ensure the starting protein solution is pure and in a suitable buffer. Impurities from serum or culture media can interfere with the reaction. Dialysis or buffer exchange into the recommended reaction buffer is highly advised.
Problem: The final conjugate is unstable and shows loss of payload over time.
This is often due to a retro-Michael reaction, where the thiosuccinimide linkage reverses, cleaving the conjugate.[9][10] This process is a known liability, especially in vivo where other thiols like glutathione can displace the conjugated molecule.[10]
Recommended Solutions:
-
Post-Conjugation Hydrolysis: The stability of the conjugate can be significantly enhanced by intentionally hydrolyzing the succinimide ring after the thiol addition is complete. The resulting ring-opened succinamic acid thioether is much more resistant to cleavage.[5][11] This can be achieved by raising the pH of the reaction mixture to ~9.0 for a short period after the initial conjugation is complete.
-
Linker Design: For applications requiring extreme stability, consider alternative conjugation chemistries or specialized maleimide derivatives designed to form more stable linkages, such as those that undergo transcyclization reactions.[12]
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I synthesize and purify this compound?
N-substituted maleimides are typically synthesized via a two-step process.[13][14]
-
Amic Acid Formation: Reaction of the primary amine (2-(3,4-dimethoxyphenyl)ethanamine) with maleic anhydride in a suitable solvent like diethyl ether.[14]
-
Cyclodehydration: The resulting maleamic acid is then cyclized to form the imide. This is commonly achieved by heating with acetic anhydride and a catalyst like sodium acetate.[13]
Purification is typically performed by recrystallization or column chromatography.[13]
Q2: What analytical techniques are best for confirming my conjugation reaction?
Verifying a successful conjugation and determining the degree of labeling (DOL) is critical.
-
UV-Vis Spectroscopy: A simple method to quantify maleimide concentration is to measure its absorbance at ~302 nm, though this can be insensitive and prone to interference from protein absorbance at 280 nm.[15] After conjugation to a dye, the DOL can be calculated from the absorbance of the protein (280 nm) and the dye at its specific maximum wavelength.[16]
-
HPLC/LC-MS: Reversed-phase high-performance liquid chromatography (RP-HPLC) is an excellent method to separate the conjugated product from unreacted protein and reagent.[17] Coupling this to mass spectrometry (LC-MS) provides definitive confirmation of the conjugate's mass and purity.[18]
-
SDS-PAGE: For protein conjugations, sodium dodecyl sulfate-polyacrylamide gel electrophoresis can visualize the increase in molecular weight of the protein after conjugation, especially if the attached molecule is large (e.g., PEG or another protein).
Q3: What molar ratio of maleimide to thiol should I use?
A molar excess of the maleimide reagent is generally recommended to drive the reaction to completion. Ratios ranging from 5:1 to 20:1 (maleimide:thiol) are commonly used.[1][8] The optimal ratio may depend on the specific biomolecule and should be determined empirically.[1]
Q4: My target protein has an N-terminal cysteine. Are there any special considerations?
Yes. When a maleimide reacts with an N-terminal cysteine, the resulting thiosuccinimide conjugate can undergo a rearrangement to form a more stable six-membered thiazine ring.[2][9] This side reaction is complex but can sometimes be advantageous, as the resulting thiazine linker has been shown to be more stable and less susceptible to thiol exchange than the standard thiosuccinimide linkage.[9] However, it is an important structural modification to be aware of and characterize. To avoid it, one could acetylate the N-terminus or, if possible, use a peptide sequence where the cysteine is not at the N-terminus.[2]
Section 3: Experimental Protocols & Visualizations
Protocol 3.1: General Protocol for Thiol-Maleimide Conjugation
-
Prepare Biomolecule: Dissolve the thiol-containing protein/peptide at 1-10 mg/mL in a degassed reaction buffer (e.g., 100 mM PBS, pH 7.2).[1][7]
-
(Optional) Reduce Disulfides: Add a 10-fold molar excess of TCEP to the biomolecule solution. Incubate for 30 minutes at room temperature.[6][16]
-
Prepare Maleimide Stock: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.[8]
-
Conjugation: Add a 10-20 fold molar excess of the maleimide stock solution to the biomolecule solution.[8] Flush the reaction vial with argon or nitrogen, seal, and protect from light.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[6]
-
(Optional) Quench Reaction: Add a low molecular weight thiol like glutathione or mercaptoethanol to consume any excess maleimide reagent.[6]
-
Purification: Remove unreacted maleimide and other byproducts via gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.[8][16]
-
Characterization: Analyze the purified conjugate using UV-Vis spectroscopy, HPLC, and/or LC-MS to confirm success and determine the degree of labeling.
Diagrams
Caption: Troubleshooting Decision Tree for Low Conjugation Yield.
Sources
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. bioacts.com [bioacts.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 16. biotium.com [biotium.com]
- 17. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Proactive Strategies for Preventing Polymerization of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione. This document provides in-depth troubleshooting advice and preventative protocols for researchers, chemists, and drug development professionals working with this N-substituted maleimide. Unwanted polymerization is a critical issue that can compromise experimental outcomes, leading to yield loss, purification challenges, and inconsistent results. This guide is structured in a question-and-answer format to directly address the common challenges encountered in the lab.
Section 1: Understanding the Root Cause: Why Does Polymerization Occur?
This section addresses the fundamental chemical principles governing the stability of your N-substituted maleimide.
Q1: What is this compound, and why is it so susceptible to polymerization?
This compound is a derivative of maleimide, a class of compounds widely used in bioconjugation and polymer synthesis.[1][2][3] Its reactivity stems from the electron-deficient carbon-carbon double bond within the five-membered pyrrole-2,5-dione ring. This strained and electrophilic double bond is highly susceptible to attack, making it an excellent Michael acceptor for reactions with thiols but also rendering it vulnerable to unwanted polymerization reactions.[1]
The core issue is that the same chemical feature that makes the molecule useful for conjugation also makes it inherently unstable under certain conditions. Polymerization can occur through two primary pathways, often triggered by common laboratory conditions.
Q2: What are the primary mechanisms of polymerization for this compound?
There are two dominant polymerization mechanisms you must be aware of: Free-Radical Polymerization and Anionic Polymerization .
-
Free-Radical Polymerization: This is a classic chain-reaction mechanism initiated by free radicals. These radicals can be generated by heat (thermo-initiation), ultraviolet light (photo-initiation), or the presence of radical-generating impurities (e.g., peroxides).[4][5][6] Once initiated, the reaction propagates rapidly, converting the monomer into a high-molecular-weight polymer.
-
Anionic Polymerization: This pathway is frequently overlooked but is a major cause of failure, especially during and after synthesis. It is initiated by nucleophiles or bases.[7] For N-substituted maleimides, common initiators include residual primary or secondary amines from the synthesis, or even basic functional groups on other molecules in the reaction mixture, such as the imidazole moiety of histidine.[8] This type of polymerization can proceed even at room temperature and in the absence of light.
Caption: Primary mechanisms of maleimide polymerization.
Q3: What common laboratory factors can trigger unwanted polymerization?
Several factors can initiate or accelerate polymerization. Proactive control of this environment is your most effective strategy.
-
Heat: Elevated temperatures, even from a warm magnetic stir plate or during solvent removal via rotary evaporation, can provide the energy needed to initiate thermal polymerization.[9][10] High-temperature distillation for purification is notoriously difficult for this reason.[11]
-
Light: Exposure to UV light, including direct sunlight, can generate free radicals and trigger photopolymerization.[5][12]
-
Chemical Impurities:
-
Residual Amines: Trace amounts of the primary amine reactant (2-(3,4-dimethoxyphenyl)ethanamine) left over from synthesis are potent initiators of anionic polymerization.[8]
-
Bases: Any strong base can initiate anionic polymerization.[7] Use of hindered or non-nucleophilic bases is recommended if basic conditions are unavoidable.[1]
-
Radical Sources: Contamination with peroxides (e.g., in older ether solvents) or other radical initiators can set off a chain reaction.[13]
-
-
Inappropriate pH:
Section 2: Troubleshooting Guide: Identifying and Confirming Polymerization
If you suspect a problem, a rapid and accurate diagnosis is essential to save time and resources.
Q4: My solution of the compound has become viscous, cloudy, or has formed a precipitate. Has it polymerized?
Yes, these are hallmark signs of polymerization. The transition from a freely soluble small molecule to a high-molecular-weight polymer drastically reduces solubility, causing the product to precipitate, gel, or turn a clear solution into a viscous or cloudy one. Anionic polymerization of maleimides, in particular, can sometimes be accompanied by the formation of a magenta or other intense color.[7] If you observe these changes, you should assume polymerization has occurred and proceed with analytical confirmation.
Q5: How can I analytically confirm that polymerization has occurred?
Visual inspection should always be followed by analytical validation. The table below outlines the key techniques and the expected observations.
| Analytical Technique | Observation for Monomer | Observation for Polymer |
| ¹H NMR | Sharp singlet for the two vinyl protons on the maleimide ring, typically around δ 6.7-7.0 ppm. | Disappearance or significant broadening of the sharp vinyl proton signal. Appearance of broad, poorly resolved peaks in the aliphatic region corresponding to the new polymer backbone.[6][9] |
| FTIR Spectroscopy | A distinct peak corresponding to the C=C stretching of the maleimide double bond (approx. 1570-1640 cm⁻¹). | Absence or significant reduction in the intensity of the C=C stretching peak, indicating consumption of the double bond.[17] |
| Gel Permeation Chromatography (GPC/SEC) | A single, sharp peak at a low elution volume, corresponding to the low molecular weight of the monomer. | Appearance of a broad peak or a series of peaks at much higher molecular weights (lower elution volumes), indicating the presence of oligomers and polymers.[4] |
| Thin Layer Chromatography (TLC) | A single spot with a specific Rf value. | Streaking from the baseline or the appearance of a new spot at the baseline (Rf = 0) that does not move with the solvent front. |
Section 3: Proactive Prevention Protocols
The best troubleshooting is prevention. The following protocols are designed to maintain the integrity of your compound from synthesis to storage.
Part 3.1: Synthesis & Purification Best Practices
Q6: How can I minimize polymerization risk during the synthesis and workup?
The key is rigorous purification to remove initiators and maintaining low temperatures.
-
Temperature Control: Conduct the cyclodehydration step (formation of the imide ring from the maleamic acid) at the lowest effective temperature. Avoid prolonged heating.
-
Thorough Purification: The primary goal of purification is to remove the unreacted primary amine starting material.
-
Aqueous Wash: A dilute acid wash (e.g., 0.1 M HCl) can help protonate and extract residual amines into the aqueous phase. Be sure to follow with a brine wash to remove water.
-
Chromatography: Column chromatography using silica gel is an effective method for separating the N-substituted maleimide from polar impurities, including residual amines and oligomers.[11]
-
Recrystallization: This is a highly effective method for achieving high purity and removing trace impurities that can act as initiators.[4][11]
-
-
Post-Purification Stabilization: Immediately after purification and solvent removal (at low temperature), add a free-radical inhibitor to the final solid product before storage.
Protocol: Robust Recrystallization of this compound
-
Solvent Selection: Identify a solvent system in which the compound is soluble at elevated temperatures but poorly soluble at low temperatures (e.g., isopropanol, ethyl acetate/hexanes).
-
Dissolution: Gently warm the chosen solvent and dissolve the crude product until a clear solution is formed. Do not boil vigorously or for prolonged periods.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Un-agitated, slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (2-4 °C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any surface impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum at a low temperature (e.g., <30 °C).
-
Stabilization: Add a radical inhibitor (see Section 4) to the dry, solid product.
Q7: I'm still having issues with polymerization during synthesis. Is there a more robust, failsafe method?
Yes. For challenging cases, a Diels-Alder protection/deprotection strategy is the gold standard. This involves "masking" the reactive maleimide double bond during synthesis and then "unmasking" it in the final step.[18][19]
-
Protection: The maleimide starting material (or an intermediate) is reacted with a diene, such as furan or 2,5-dimethylfuran, via a Diels-Alder reaction. This converts the double bond into a stable bicyclic adduct.[8]
-
Synthesis: The desired N-substituent (the 2-(3,4-dimethoxyphenyl)ethyl group) is then attached to the protected maleimide. The protected core is inert to the conditions that would normally cause polymerization.
-
Deprotection: The final step is a retro-Diels-Alder reaction, which is typically accomplished by heating the protected polymer in a suitable solvent (e.g., toluene). This cleanly regenerates the reactive maleimide double bond, releasing the furan.[18]
This method prevents the maleimide from reacting with nucleophiles or radicals during the main synthetic steps, dramatically improving yields and purity.
Caption: Diels-Alder protection/deprotection workflow for synthesis.
Part 3.2: Storage and Handling
Proper storage is non-negotiable for maintaining the long-term stability of the monomer.
Q8: What are the optimal conditions for storing the solid compound?
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of thermally initiated polymerization.[12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents potential oxidation and minimizes exposure to atmospheric moisture.[12] |
| Light | In the Dark (Amber Vial) | Prevents photo-initiation of free-radical polymerization.[12][20] |
| Container | Tightly Sealed | Prevents contamination and moisture ingress.[21] |
| Inhibitor | Required | A free-radical inhibitor should be added to the solid material for long-term storage. |
Q9: How should I prepare and handle solutions to prevent polymerization?
-
pH Control: For aqueous solutions or reactions (like bioconjugation), maintain a pH between 6.5 and 7.5.[1] This range is optimal for thiol-maleimide reactions while minimizing maleimide hydrolysis (which accelerates at higher pH) and base-catalyzed polymerization.[14][15]
-
Solvent Choice: Use high-purity, dry solvents. If using ethers like THF, ensure they are peroxide-free. For solution storage, dry, water-miscible solvents like DMSO or DMF are suitable, but solutions should be prepared fresh.[1]
-
Avoid Incompatibilities: Do not mix the maleimide with strong acids, bases, oxidizing agents, or primary/secondary amines (unless it is the intended reactant).[1][20][21]
Section 4: Chemical Inhibitors: Your First Line of Defense
Inhibitors are essential for preventing spontaneous free-radical polymerization during storage and transport.
Q10: What are polymerization inhibitors and how do they work?
Polymerization inhibitors are compounds that intercept and neutralize free radicals, thereby terminating the polymerization chain reaction before it can propagate.[22] They act as "radical scavengers." When a stray radical is formed, the inhibitor reacts with it much faster than the monomer can, forming a stable, non-reactive species.[22][23]
Caption: Mechanism of free-radical polymerization inhibition.
Q11: Which inhibitors should I use and at what concentration?
Phenolic inhibitors are most common for stabilizing maleimides. They are effective and easily removed if necessary.
| Inhibitor | Common Name | Recommended Concentration (w/w) | Notes |
| Hydroquinone | HQ | 100–500 ppm | Very common and effective. Can cause slight discoloration.[5] |
| 4-Methoxyphenol | MEHQ | 100–500 ppm | Similar to HQ, but less likely to cause discoloration. |
| Butylated Hydroxytoluene | BHT | 200–1000 ppm | A common antioxidant and radical scavenger. |
| TEMPO | 100–200 ppm | Highly effective nitroxide-based inhibitor, particularly in oxygen-free environments.[23] |
Important: These inhibitors are effective against free-radical polymerization but will not prevent anionic polymerization initiated by nucleophiles like amines. Therefore, high chemical purity remains essential.
References
-
Systematic Reviews in Pharmacy. (n.d.). Thermal Stability of Novel Maleimide Polymers Based on Dapsone. Retrieved from [Link]
- Google Patents. (n.d.). KR20180037796A - Purification method of n-substituted maleimide.
- Google Patents. (n.d.). KR102213649B1 - Method for purifying n-substituted maleimide.
-
ResearchGate. (n.d.). Low-Melting Maleimide-Containing Phthalonitrile Resins: Synthesis, Curing Behaviour, and Thermal Performance. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different pH-values. Retrieved from [Link]
-
PubMed. (2015). Long-term stabilization of maleimide-thiol conjugates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-state FTIR monitoring of the maleimide polymerization. Retrieved from [Link]
- Google Patents. (n.d.). US5132226A - Method for the determination of maleimide groups.
-
ResearchGate. (n.d.). The hydrolysis of maleimide in alkaline solution. Retrieved from [Link]
-
Frontiers. (n.d.). Perfluoropolyalkylether Maleimides for Protection From Oxygen Inhibition and Surface Modification of Photoinitiator-Free UV-Cured Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Anionic polymerization of N-substituted maleimide with achiral and chiral amines as an initiator. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). The hydrolysis of maleimide in alkaline solution. Retrieved from [Link]
-
National Institutes of Health. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]
-
PubMed Central. (2022). Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Design and Synthesis of N-Maleimido-Functionalized Hydrophilic Polymers via Copper-Mediated Living Radical Polymerization: A Suitable Alternative to PEGylation Chemistry. Retrieved from [Link]
-
PubMed. (2025). Synthesis of maleimide-modified gelatin: Avoiding the peculiar case of maleimide polymerization. Retrieved from [Link]
-
MDPI. (n.d.). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Retrieved from [Link]
-
RSC Publishing. (n.d.). Maleimide end-functionalized poly(2-oxazoline)s by the functional initiator route: synthesis and (bio)conjugation. Retrieved from [Link]
-
ResearchGate. (2018). Design and Synthesis of Maleimide Group Containing Polymeric Materials via the Diels-Alder/Retro Diels-Alder Strategy. Retrieved from [Link]
-
Iowa State University. (1991). Synthesis and characterization of maleimide-based polymers. Retrieved from [Link]
-
National Institutes of Health. (2023). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]
-
CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2024). New N-Substituted Maleimide Drug Polymers: Synthesis, Drug Release and Antibacterial Activity. Retrieved from [Link]
-
ARKIVOC. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
-
YouTube. (2025). How Do Polymerization Inhibitors Work?. Retrieved from [Link]
-
YouTube. (2025). What Are Common Initiators For Free-Radical Polymerization?. Retrieved from [Link]
-
MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Retrieved from [Link]
-
PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Incorporation of Diketopyrrolopyrrole into Polythiophene for the Preparation of Organic Polymer Transistors. Retrieved from [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. cibtech.org [cibtech.org]
- 3. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Perfluoropolyalkylether Maleimides for Protection From Oxygen Inhibition and Surface Modification of Photoinitiator-Free UV-Cured Polymers [frontiersin.org]
- 6. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of maleimide-modified gelatin: Avoiding the peculiar case of maleimide polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. researchgate.net [researchgate.net]
- 11. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of N-[2-(3,4-Dimethoxyphenyl)ethyl]maleimide
Introduction
In the landscape of modern drug development and bioconjugation chemistry, N-substituted maleimides represent a cornerstone class of reagents.[1][2] Their high reactivity and specificity toward thiol groups make them indispensable for linking therapeutic payloads to antibodies, preparing advanced materials, and developing novel molecular probes. The precise characterization of these molecules is paramount to ensuring the purity, stability, and ultimate efficacy of the final conjugate. Among these, 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione , also known as N-[2-(3,4-Dimethoxyphenyl)ethyl]maleimide, is a key intermediate, leveraging the biochemically relevant dimethoxyphenylethyl scaffold derived from homoveratrylamine.[3]
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) data for this compound. We will dissect its ¹H and ¹³C NMR spectra, compare it with a structurally simpler alternative to highlight the influence of substituents, and provide a robust, self-validating protocol for acquiring high-quality NMR data. This document is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to characterize these critical molecules.
Section 1: Structural Elucidation of N-[2-(3,4-Dimethoxyphenyl)ethyl]maleimide
The first step in any analysis is a clear understanding of the molecule's structure. The compound consists of two key moieties: the reactive pyrrole-2,5-dione (maleimide) ring and the N-linked 2-(3,4-dimethoxyphenyl)ethyl side chain.
Figure 1: Structure of this compound.
¹H NMR Spectral Analysis
The proton NMR spectrum provides a wealth of information through chemical shift, multiplicity, and integration. For this molecule, we can predict distinct signals for each proton set. The data presented here is based on analysis in Chloroform-d (CDCl₃), a common solvent for this class of compounds.
-
Maleimide Protons (H-a): The two protons on the double bond of the maleimide ring are chemically equivalent due to symmetry. They appear as a sharp singlet. Their strong deshielding, caused by the adjacent carbonyl groups and the double bond's anisotropy, places this signal significantly downfield, typically around δ 6.70 ppm .[4][5]
-
Aromatic Protons (H-d, H-e, H-f): The 3,4-disubstituted benzene ring gives rise to a characteristic three-proton multiplet system.
-
H-f: The proton at position 2' (ortho to the ethyl group) typically appears as a doublet around δ 6.79 ppm .
-
H-d: The proton at position 5' shows a doublet of doublets around δ 6.75 ppm .
-
H-e: The proton at position 6' is a singlet (or a narrow doublet) around δ 6.68 ppm .
-
-
Ethyl Chain Protons (H-b, H-c): The two methylene groups of the ethyl linker are diastereotopic and couple with each other, resulting in two triplets.
-
N-CH₂ (H-b): The methylene group directly attached to the nitrogen is deshielded by the electronegative nitrogen and carbonyls, appearing as a triplet around δ 3.75 ppm .
-
Ar-CH₂ (H-c): The methylene group attached to the aromatic ring appears further upfield as a triplet around δ 2.85 ppm .
-
-
Methoxy Protons (H-g): The two methoxy groups are chemically distinct but often have very similar chemical shifts. They will appear as two sharp singlets, each integrating to 3 protons, around δ 3.86 and 3.85 ppm .[6][7]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum confirms the carbon backbone of the molecule. Chemical shift trends are predictable based on hybridization and proximity to electronegative atoms.[8]
-
Carbonyl Carbons (C=O): The two equivalent carbonyl carbons of the maleimide ring are highly deshielded and appear downfield at approximately δ 170.6 ppm .[4]
-
Maleimide Olefinic Carbons (C=C): The two equivalent sp² carbons of the maleimide double bond appear around δ 134.2 ppm .[9]
-
Aromatic Carbons: The six aromatic carbons will appear between δ 111-150 ppm . The carbons bearing the methoxy groups (C-3' and C-4') will be the most downfield (δ ~149.0 and 147.7 ppm), while the others will be found between δ 111-131 ppm.
-
Ethyl Chain Carbons: The N-CH₂ carbon is expected around δ 39.0 ppm , and the Ar-CH₂ carbon around δ 34.5 ppm .
-
Methoxy Carbons: The two methoxy carbons will appear as sharp signals around δ 55.9 ppm .
Summary of NMR Data
| Assignment | ¹H NMR (CDCl₃) δ (ppm), Multiplicity, J (Hz), Int. | ¹³C NMR (CDCl₃) δ (ppm) |
| Maleimide H (H-a) | 6.70, s, 2H | - |
| Maleimide C=C | - | 134.2 |
| Maleimide C=O | - | 170.6 |
| N-C H₂ (C-b) | - | 39.0 |
| N-CH ₂ (H-b) | 3.75, t, J=7.2, 2H | - |
| Ar-C H₂ (C-c) | - | 34.5 |
| Ar-CH ₂ (H-c) | 2.85, t, J=7.2, 2H | - |
| Ar-H (H-d,e,f) | 6.68-6.79, m, 3H | - |
| Ar-C (Quaternary) | - | 130.8, 147.7, 149.0 |
| Ar-CH | - | 111.4, 112.1, 120.9 |
| OCH₃ | 3.85, s, 3H | 55.9 |
| OCH₃ | 3.86, s, 3H | 55.9 |
Section 2: Comparative NMR Analysis
To understand the specific influence of the 3,4-dimethoxy substituents, it is instructive to compare the target molecule with a simpler, commercially available analog: N-phenethylmaleimide . This analog lacks the two methoxy groups on the phenyl ring.
| Compound | Structure |
| Target: N-[2-(3,4-Dimethoxyphenyl)ethyl]maleimide | This compound |
| Alternative: N-phenethylmaleimide | N-(2-phenylethyl)maleimide |
Comparative Data Table
| Assignment | N-[2-(3,4-Dimethoxyphenyl)ethyl]maleimide (¹H NMR, δ ppm) | N-phenethylmaleimide (¹H NMR, δ ppm)[4] | Key Difference & Rationale |
| Maleimide H | ~6.70 | ~6.65 | Minimal change. Electronic effects from the distant phenyl ring are negligible on the maleimide protons. |
| Aromatic H | ~6.68-6.79 (m, 3H) | ~7.20-7.30 (m, 5H) | Significant Upfield Shift. The two methoxy groups are strong electron-donating groups, which increase electron density on the aromatic ring and shield the protons, shifting them upfield. |
| N-CH₂ | ~3.75 | ~3.76 | No significant change. The immediate electronic environment of this group is dominated by the maleimide nitrogen. |
| Ar-CH₂ | ~2.85 | ~2.88 | Minimal change. This group is too far from the methoxy substituents for a strong effect to be observed. |
| OCH₃ | ~3.85 (s, 6H) | N/A | Presence of two sharp singlets is a key identifier for the target compound. |
This comparison clearly demonstrates the diagnostic power of NMR. The aromatic region of the ¹H NMR spectrum is a clear fingerprint for the substitution pattern on the phenyl ring. The presence of signals below 7.0 ppm and the distinct methoxy singlets are unambiguous indicators of the target compound.
Section 3: Experimental Protocol for High-Fidelity NMR Data Acquisition
The trustworthiness of any spectral data lies in a robust and well-documented experimental protocol. This section outlines a self-validating workflow for acquiring publication-quality NMR data for N-substituted maleimides.
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for high-resolution spectra. The concentration must be sufficient for a good signal-to-noise ratio, especially for ¹³C NMR, without causing aggregation or viscosity issues.
-
Protocol:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it dissolves a wide range of organic compounds and has a minimal number of solvent signals.[10]
-
If the solvent does not contain an internal standard, add a trace amount of tetramethylsilane (TMS).
-
Cap the tube securely and vortex gently until the sample is completely dissolved.
-
-
-
Instrument Setup and Data Acquisition:
-
Rationale: The quality of the magnetic field homogeneity (shimming) directly impacts spectral resolution. Standard acquisition parameters are generally sufficient for routine characterization.
-
Protocol (on a 400 MHz spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
¹H Acquisition: Acquire the spectrum using a standard 30-degree pulse sequence. Typically, 8 to 16 scans are sufficient.
-
¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Rationale: Correct processing ensures that the final spectrum accurately reflects the data acquired.
-
Protocol:
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode with a flat baseline.
-
Apply a baseline correction algorithm.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum and verify that the ratios correspond to the number of protons in the structure.
-
Perform peak picking to generate a list of chemical shifts for all signals.
-
-
Section 4: Advanced 2D NMR for Unambiguous Assignment
For complex molecules or to provide irrefutable proof of structure, 2D NMR techniques are invaluable. They reveal correlations between nuclei, allowing for a definitive assignment of the entire molecule.[11]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For our target molecule, a key COSY correlation would be observed between the N-CH₂ protons (H-b, ~δ 3.75) and the Ar-CH₂ protons (H-c, ~δ 2.85), confirming the ethyl linker's connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon that bears a proton. For example, the singlet at δ 6.70 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at δ 134.2 ppm in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is extremely powerful for connecting different fragments of a molecule.
Sources
- 1. cibtech.org [cibtech.org]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Maleimide(541-59-3) 1H NMR [m.chemicalbook.com]
- 6. 3,4-Dimethoxyphenethylamine(120-20-7) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. youtube.com [youtube.com]
- 9. Maleimide(541-59-3) 13C NMR spectrum [chemicalbook.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
In the landscape of drug development and chemical biology, the precise characterization of novel small molecules is paramount. 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione, a compound featuring a reactive maleimide group linked to a dimethoxyphenylethyl moiety, presents a unique analytical challenge. The maleimide is a critical functional group for bioconjugation, while the dimethoxyphenylethyl structure is a common pharmacophore. Understanding the stability and structure of the entire molecule through mass spectrometry (MS) is crucial for its application.
This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this specific compound. It is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the analytical choices, ensuring robust and reliable characterization.
Section 1: Molecular Structure and Predicted Fragmentation
The first step in any mass spectrometry analysis is a thorough understanding of the molecule's structure to predict its behavior in the gas phase.
Molecular Formula: C₁₄H₁₅NO₄[1][2][3][4] Molecular Weight: 261.27 g/mol [2][3] Monoisotopic Mass: 261.1001 Da
The structure of this compound contains several key features that dictate its fragmentation pattern: a stable aromatic ring with two methoxy groups, an ethyl linker, and a pyrrole-2,5-dione (maleimide) ring. The most energetically favorable fragmentation processes typically involve the formation of stable ions and neutral molecules.[5] For this molecule, the primary cleavage is expected to be a benzylic cleavage, a highly favored fragmentation pathway for compounds with an aromatic ring beta to a carbon-carbon bond.[6]
The most probable fragmentation pathway involves the cleavage of the C-C bond between the two carbons of the ethyl linker. This results in the formation of a highly stable, resonance-stabilized 3,4-dimethoxybenzyl cation.
Caption: Predicted fragmentation of this compound.
The primary fragment ion observed would be the 3,4-dimethoxybenzyl cation at an m/z of 151.07. A secondary, less likely fragmentation could occur at the C-N bond, yielding a fragment corresponding to the protonated maleimide ethyl fragment.
Section 2: Comparison of Ionization Techniques
The choice of ionization technique is critical for obtaining high-quality mass spectra. For a molecule like this compound, the two most relevant techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for this compound |
| Principle | Ions are generated from a solution by creating a fine spray of charged droplets.[7][8] | A corona discharge ionizes vaporized sample and solvent molecules, which then transfer charge to the analyte.[9][10] | The target molecule has sufficient polarity to be amenable to ESI, but is also volatile enough for APCI. |
| Analyte Polarity | Ideal for polar to highly polar compounds.[9] | Suited for moderately polar to nonpolar compounds.[9] | The molecule possesses moderate polarity, making both techniques viable. |
| Thermal Stability | Gentle technique, suitable for thermally labile compounds.[11] | Requires analyte to be thermally stable due to vaporization step.[10][11] | The compound is expected to have sufficient thermal stability for APCI. |
| Typical Ions | Primarily produces protonated molecules [M+H]⁺ or adducts [M+Na]⁺.[12][13] | Often produces protonated molecules [M+H]⁺.[12] | ESI is likely to produce a strong [M+H]⁺ signal at m/z 262.11. |
| Sensitivity | Generally very high for polar analytes.[14] | Can be more sensitive for less polar compounds that are difficult to ionize by ESI. | ESI is predicted to provide higher sensitivity for this molecule due to the presence of heteroatoms that can be readily protonated. |
Section 3: Experimental Protocol for LC-MS/MS Analysis
A robust and reproducible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is crucial for both qualitative and quantitative analysis.[15] This protocol is designed to be self-validating by including essential quality control steps.
Caption: A typical LC-MS/MS workflow for small molecule analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in LC-MS grade methanol.
-
Dilute the stock solution to a working concentration of 10 µg/mL using the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid).
-
Prepare a blank sample consisting of only the initial mobile phase to check for system contamination.
-
Prepare a Quality Control (QC) sample from a separate weighing of the compound to validate the accuracy of the analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Reversed-phase chromatography is well-suited for separating small molecules of moderate polarity.[16]
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid is added to promote protonation of the analyte, enhancing the ESI signal.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Full Scan Analysis: Acquire a full scan from m/z 100 to 500 to detect the protonated molecular ion ([M+H]⁺ at m/z 262.11) and any other potential adducts or impurities.
-
Tandem MS (MS/MS) Analysis: Use a triple quadrupole or Q-TOF instrument for fragmentation analysis.
-
Precursor Ion: Select the [M+H]⁺ ion at m/z 262.1.
-
Collision Energy: Optimize the collision energy (e.g., 15-25 eV) to induce fragmentation.
-
Product Ion Monitoring: Monitor for the expected primary fragment ion at m/z 151.1. This is known as Multiple Reaction Monitoring (MRM) and provides high selectivity and sensitivity.[15]
-
-
Section 4: Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and structural information from fragmentation.[17] | High sensitivity, specificity, and compatibility with chromatography.[15] | Isomers can be difficult to distinguish without chromatography; requires standards for absolute quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the chemical structure, connectivity of atoms, and stereochemistry. | Provides unambiguous structure elucidation. | Lower sensitivity compared to MS; requires larger sample amounts and longer analysis times. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and non-destructive. | Provides limited information on the overall molecular structure and connectivity. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Purity assessment and quantification. | Robust and widely available. | Does not provide molecular weight or detailed structural information; co-eluting impurities can be missed. |
Conclusion
The mass spectrometric analysis of this compound is most effectively performed using LC-ESI-MS/MS in positive ion mode. The predictable benzylic cleavage leading to a stable fragment at m/z 151.1 provides a robust signature for the identification and quantification of this molecule. While MS provides unparalleled sensitivity and structural clues, a comprehensive characterization strategy should integrate data from orthogonal techniques like NMR and HPLC-UV to ensure the identity, purity, and stability of this important chemical entity for its intended applications in research and development.
References
-
AxisPharm. Electrospray and APCI Mass Analysis. [Link]
-
SciSpace. Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. [Link]
-
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
-
Advion, Inc. Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. [Link]
-
Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. International journal of analytical chemistry, 2015, 650927. [Link]
-
Fossiliontech. (2021). How electrospray ionization works. YouTube. [Link]
-
Peng, K., Lacki, K., & Soars, M. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (57), 3326. [Link]
-
Santos, L. S. (Ed.). (2010). Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. [Link]
-
Giraldo, C., Márquez, M., & Real, C. O. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Rapid communications in mass spectrometry : RCM, 13(24), 2480–2488. [Link]
-
Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Kong, C. K., & Yuen, Y. P. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12. [Link]
-
Advion, Inc. (2024). ESI vs APCI. Which ionization should I choose for my application?. YouTube. [Link]
-
Unspecified. General Fragmentation Modes. [Link]
-
Pharmaceutical Technology. (2016). Application of LCMS in small-molecule drug development. [Link]
-
Drug Development & Delivery. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
ResearchGate. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. [Link]
-
Tecan. (2020). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
MySkinRecipes. This compound. [Link]
-
University of Arizona. Interpretation of mass spectra. [Link]
-
Journal of Analytical Toxicology. (1998). Identification of α-Phenylethylamine in Judicial Samples. [Link]
-
ResearchGate. (2013). LC–MS-MS mass spectrum of N , N -diethylphenethylamine. [Link]
-
University of California, Davis. Mass Spectrometry: Fragmentation. [Link]
-
Stevens Institute of Technology. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]
-
FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580). [Link]
-
Wikipedia. Substituted phenethylamine. [Link]
-
Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). [Link]
-
NIST WebBook. Phenethylamine, TMS derivative. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Journal of Chinese Mass Spectrometry Society. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. [Link]
Sources
- 1. This compound | 37597-19-6 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. King-Pharm Co., Ltd. [king-pharm.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. scispace.com [scispace.com]
- 9. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 10. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 11. youtube.com [youtube.com]
- 12. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectroscopic Characterization of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione. Designed for researchers and professionals in drug development and materials science, this document moves beyond a simple spectral interpretation. It establishes a framework for understanding the vibrational characteristics of this molecule by correlating its structural features with expected spectral data. Furthermore, it offers a comparative perspective, positioning FTIR analysis within a broader analytical workflow that includes Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Introduction to this compound
The target molecule, this compound, is a substituted N-aryl maleimide derivative. Its structure is a composite of three key pharmacophores:
-
A pyrrole-2,5-dione (maleimide) ring : A reactive moiety widely used in bioconjugation chemistry to link molecules to cysteine residues in proteins.[1] The stability and reactivity of this ring are critical for its function.
-
A 3,4-dimethoxyphenyl group : A common structural motif in medicinal chemistry, often found in compounds exhibiting a range of biological activities.
-
An ethyl linker : A simple aliphatic chain connecting the aromatic and maleimide moieties.
Accurate structural confirmation and purity assessment are paramount. FTIR spectroscopy serves as a rapid, non-destructive first-line technique for identifying the key functional groups present, thereby verifying the successful synthesis of the target structure.
Predicted FTIR Spectrum: A Structural Breakdown
While an experimental spectrum for this specific molecule is not publicly available in the searched literature, we can construct a highly accurate predicted spectrum by analyzing the characteristic vibrational frequencies of its constituent parts. This approach relies on extensive databases and published spectral data for analogous structures.[2]
The Pyrrole-2,5-dione (Maleimide) Moiety
The maleimide ring is expected to produce some of the most prominent peaks in the spectrum. The key vibrations are:
-
Symmetric and Asymmetric C=O Stretching: The two carbonyl groups in the dione ring will exhibit strong absorption bands. Due to coupling, these typically appear as two distinct peaks. For N-substituted maleimides, these are often observed in the range of 1700-1780 cm⁻¹ .[3][4] One peak, typically around 1700-1725 cm⁻¹, can be attributed to the symmetric stretch, while the asymmetric stretch appears at a higher wavenumber, around 1770-1780 cm⁻¹.[3]
-
C-N Stretching: The stretching vibration of the C-N bond within the imide ring is expected in the 1300-1400 cm⁻¹ region.
-
=C-H Stretching: The alkene C-H bonds on the maleimide ring give rise to a weak to medium absorption band above 3000 cm⁻¹, typically around 3100 cm⁻¹ .[3]
The 3,4-Dimethoxyphenyl Moiety
This aromatic portion of the molecule contributes several characteristic bands:
-
Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹, generally in the 3000-3100 cm⁻¹ range.
-
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene ring results in a series of medium to sharp peaks in the 1450-1620 cm⁻¹ region.[5]
-
C-O-C (Ether) Stretching: The two methoxy groups (-OCH₃) will produce strong, characteristic bands corresponding to the asymmetric and symmetric stretching of the C-O-C linkage. The asymmetric stretch is typically stronger and appears in the 1200-1275 cm⁻¹ range, while the symmetric stretch is found around 1010-1040 cm⁻¹ .[5]
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) will generate strong bands in the fingerprint region, typically between 800-900 cm⁻¹ .
The Ethyl Linker and Alkyl C-H Vibrations
-
Aliphatic C-H Stretching: The CH₂ groups of the ethyl linker will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range. These are often sharp and clearly distinguishable from the aromatic C-H stretches.
-
Aliphatic C-H Bending: Scissoring and rocking vibrations for the CH₂ groups will appear in the fingerprint region, around 1450-1470 cm⁻¹ .
Summary of Predicted FTIR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| ~3100 | Maleimide C=C-H | Stretching | Weak to Medium |
| 3000-3100 | Aromatic C-H | Stretching | Medium |
| 2850-2960 | Aliphatic C-H (CH₂) | Stretching | Medium |
| ~1770-1780 | Imide C=O | Asymmetric Stretching | Strong |
| ~1700-1725 | Imide C=O | Symmetric Stretching | Strong |
| 1450-1620 | Aromatic C=C | Ring Stretching | Medium to Sharp |
| ~1460 | Aliphatic C-H (CH₂) | Bending (Scissoring) | Medium |
| 1300-1400 | Imide C-N | Stretching | Medium |
| 1200-1275 | Aryl Ether C-O-C | Asymmetric Stretching | Strong |
| 1010-1040 | Aryl Ether C-O-C | Symmetric Stretching | Strong |
| 800-900 | Aromatic C-H | Out-of-Plane Bending | Strong |
Diagram: Correlation of Molecular Structure to FTIR Spectrum
Caption: Relationship between molecular moieties and their predicted FTIR signals.
Experimental Protocol: Acquiring High-Quality FTIR Data
To ensure the reliability of spectral data, a rigorous and standardized protocol is essential. The following describes a self-validating workflow for analyzing a solid sample using the Potassium Bromide (KBr) pellet method.
Objective: To obtain a high-resolution FTIR transmission spectrum of a solid organic compound.
Materials:
-
FTIR Spectrometer (e.g., Bruker Tensor 27)
-
Hydraulic Press and Pellet Die
-
Agate Mortar and Pestle
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Spatula and Weighing Paper
-
Sample: 1-2 mg of dry, pure this compound
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the sample chamber of the FTIR spectrometer is empty.
-
Run a background scan (typically 16-32 scans) to measure the spectrum of the ambient atmosphere (H₂O, CO₂). This spectrum will be automatically subtracted from the sample spectrum.
-
Causality: This step is critical to remove environmental interference, ensuring that the final spectrum contains only signals from the sample.
-
-
Sample Preparation:
-
Gently grind ~100-200 mg of dry KBr in an agate mortar to a fine, consistent powder.
-
Add 1-2 mg of the sample to the KBr. The optimal sample-to-KBr ratio is approximately 1:100.
-
Insight: An improper ratio is a common source of error. Too much sample leads to total absorption (flat-topped peaks), while too little results in a noisy spectrum with weak signals.
-
Thoroughly mix and grind the sample and KBr together for 1-2 minutes until a homogeneous, fine powder is obtained.
-
-
Pellet Formation:
-
Transfer a small amount of the mixture into the pellet die.
-
Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes.
-
Trustworthiness: The goal is to create a transparent or translucent pellet. An opaque or cloudy pellet indicates poor mixing, moisture contamination, or insufficient pressure, which will scatter the IR beam and degrade spectral quality.
-
Carefully release the pressure and extract the KBr pellet from the die.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans).
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers.
-
FTIR in Context: A Comparative Analysis of Characterization Techniques
While FTIR is an excellent tool for functional group identification, a full structural elucidation requires a multi-technique approach. Here, we compare FTIR with NMR Spectroscopy and Mass Spectrometry for the analysis of this compound.
| Feature | FTIR Spectroscopy | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) |
| Information Provided | Functional groups present (C=O, C-O, C-H, N-H, etc.) | Atomic connectivity, chemical environment of H and C atoms, stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Primary Use Case | Rapid confirmation of synthesis, purity check | Unambiguous structure determination | Confirmation of molecular formula, identification of unknowns |
| Strengths | Fast, non-destructive, low cost, sensitive to polarity | Provides detailed structural map, quantitative | Extremely high sensitivity, provides exact mass |
| Limitations | Does not provide connectivity information, complex fingerprint region | Slower acquisition time, requires larger sample amount, less sensitive | Destructive technique, provides no stereochemical info |
| Application to Target | Confirms presence of imide, ether, and aromatic rings. | Determines exact positions of substituents and proton/carbon counts. | Confirms the molecular weight (275.29 g/mol ) and aids in purity analysis. |
Diagram: Integrated Analytical Workflow
Caption: A logical workflow for the synthesis and characterization of a novel compound.
Conclusion
The analytical characterization of this compound is a multi-faceted process. FTIR spectroscopy provides an indispensable, high-throughput method for confirming the presence of the critical maleimide, dimethoxyphenyl, and alkyl functionalities. By predicting the spectral features based on known vibrational frequencies of these components, researchers can quickly assess the outcome of a synthesis. However, for unequivocal structural proof and purity assessment, FTIR must be used in concert with orthogonal techniques like NMR and Mass Spectrometry. This integrated workflow represents the gold standard in modern chemical and pharmaceutical research, ensuring data integrity and scientific rigor.
References
-
Koll, A., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]
-
Faisal, S. J., & Mutlaq, D. Z. (Year not available). FT-IR data of synthesized maleimide derivatives (N1-N4). ResearchGate. Available at: [Link]
-
Manivannan, R., et al. (2013). Synthesis and characterization of maleimide-functionalized polystyrene-SiO2/TiO2 hybrid nanocomposites by sol–gel process. Journal of Nanostructure in Chemistry, 3(1), 7. Available at: [Link]
-
ResearchGate. (Year not available). The FTIR spectrum for Pyrrole. ResearchGate. Available at: [Link]
-
Prasad, O., et al. (2014). Structural, vibrational, and electronic properties of Succinimide, N-Hydroxy Succinimide and N-Methyl Succinimide by density. Journal of Chemical and Pharmaceutical Research, 6(5), 114-131. Available at: [Link]
-
Vishnevskiy, Y. V., et al. (2009). Flexibility of the saturated five-membered ring in 2,5-pyrrolidinedione (succinimide): electron diffraction and quantum-chemical studies with use of vibrational spectroscopy data. The Journal of Physical Chemistry A, 113(4), 691-701. Available at: [Link]
-
Prabhu, D. V., et al. (2022). Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). Indian Journal of Chemistry, 61A, 1165-1178. Available at: [Link]
-
Betts, R. L., et al. (2020). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 25(21), 5057. Available at: [Link]
-
PubChem. (Year not available). 3,4-Dimethoxyphenylboronic acid. PubChem. Available at: [Link]
-
SpectraBase. (Year not available). 3,4-Dimethoxy-phenol - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]
-
Patel, R. A., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Basic and Applied Chemical Sciences, 4(2), 61-64. Available at: [Link]
-
ResearchGate. (Year not available). Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. ResearchGate. Available at: [Link]
-
Parker, S. F., et al. (2001). Vibrational spectroscopy of N-phenylmaleimide. Vibrational Spectroscopy, 26(1), 43-52. Available at: [Link]
-
International Journal of Science and Research Archive. (2022). Synthesis and characterization of polypyrrole thin films. International Journal of Science and Research Archive, 5(1), 045-050. Available at: [Link]
-
ResearchGate. (Year not available). FTIR spectra of Polypyrrole film. Inset shows structure of pyrrole monomer. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. Molecules, 28(12), 4668. Available at: [Link]
-
Zhang, D., et al. (2024). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Molecular Systems Design & Engineering. Available at: [Link]
-
ResearchGate. (Year not available). FTIR spectrum of pure poly pyrrole. ResearchGate. Available at: [Link]
-
Zheng, K., et al. (2019). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Journal of Pharmaceutical Sciences, 108(2), 856-865. Available at: [Link]
Sources
- 1. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Synthesis and characterization of maleimide-functionalized polystyrene-SiO2/TiO2 hybrid nanocomposites by sol–gel process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation | MDPI [mdpi.com]
- 5. acgpubs.org [acgpubs.org]
A Senior Application Scientist's Guide to Maleimide Reactivity: A Comparative Analysis of N-(3,4-Dimethoxyphenethyl)maleimide
Introduction: Beyond the Thiol-Maleimide "Click"
For decades, the thiol-maleimide reaction has been a cornerstone of bioconjugation, prized by researchers for its rapid kinetics and high selectivity for cysteine residues under physiological conditions.[1] This Michael addition reaction is the engine behind numerous innovations, from fluorescently labeling proteins to constructing complex antibody-drug conjugates (ADCs).[2] However, the perceived stability of the resulting thiosuccinimide linkage has come under scrutiny. The reality is that this bond is not always permanent. It can undergo a retro-Michael reaction, particularly in the high-thiol environment of the bloodstream (e.g., in the presence of glutathione), leading to premature cleavage of the conjugated payload.[3][4][5] This instability can compromise therapeutic efficacy and introduce off-target toxicities.
The stability and reactivity profile of a maleimide is critically dictated by the chemical nature of its N-substituent.[3] This has led to the development of a diverse landscape of maleimide reagents, each with unique characteristics. This guide provides a comprehensive framework for evaluating a specific maleimide, 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione , also known as N-(3,4-Dimethoxyphenethyl)maleimide .
We will compare its predicted performance against three well-characterized benchmarks, providing the scientific rationale and detailed experimental protocols necessary for researchers to conduct their own robust evaluations.
The Panel of Maleimides
This guide will focus on comparing the following four compounds, chosen to represent distinct structural and electronic classes:
-
Test Compound: N-(3,4-Dimethoxyphenethyl)maleimide (Target Compound) : An N-alkyl maleimide where the substituent is a phenethyl group bearing two electron-donating methoxy groups. Its performance will be predicted based on established structure-activity relationships.
-
Benchmark 1: N-ethylmaleimide (NEM) : A simple, widely-used N-alkyl maleimide that serves as a baseline for reactivity and stability.[6]
-
Benchmark 2: N-phenylmaleimide (NPM) : The archetypal N-aryl maleimide. The direct attachment of the aromatic ring to the nitrogen atom significantly alters its electronic properties and serves as a key comparator for reactivity and adduct stability.[3]
-
Benchmark 3: SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) : A gold-standard heterobifunctional crosslinker used in FDA-approved ADCs.[7][8] Its N-alkyl substituent includes a bulky cyclohexane ring, which is known to enhance the stability of the maleimide group against hydrolysis.[9][10]
Part 1: The Underlying Chemistry - A Tale of Three Pathways
Understanding the performance of any maleimide requires a firm grasp of the competing chemical pathways it can follow in a biological milieu. The ultimate utility of a maleimide conjugate is determined by the balance between a productive conjugation reaction and off-target or degradation reactions.
Pathway 1: The Productive Thiol-Michael Addition
This is the desired "click" reaction where a thiol, typically from a deprotonated cysteine residue (thiolate), acts as a nucleophile and attacks one of the carbons of the maleimide's double bond. This forms a stable, covalent thioether bond.[1] The reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5.[9]
Pathway 2: The Instability Routes - Hydrolysis and Retro-Michael Reaction
Two primary side reactions plague maleimide chemistry:
-
Maleimide Hydrolysis: Before conjugation, the maleimide ring itself is susceptible to hydrolysis, opening to form a non-reactive maleamic acid derivative.[11] This reaction is pH-dependent, accelerating under more alkaline conditions (>pH 7.5), and effectively quenches the maleimide's ability to react with thiols.[12] The stability of the maleimide to hydrolysis is a critical factor for its shelf-life in aqueous buffers and the efficiency of conjugation reactions.
-
Retro-Michael Reaction (Thiol Exchange): After conjugation, the thiosuccinimide adduct is not inert. It can undergo a retro-Michael reaction, reverting to the original thiol and maleimide. The regenerated maleimide is then free to react with other available thiols, such as glutathione.[1][4] This "payload migration" is a significant liability for ADCs and other in vivo applications.[3][13]
The interplay of these reactions determines the fate and stability of a maleimide conjugate.
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 7. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. store.sangon.com [store.sangon.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural products with a wide array of pharmacological applications.[1] Its inherent reactivity and privileged structure have led to the development of a multitude of derivatives exhibiting significant anticancer, anti-inflammatory, and neuroprotective properties. This guide provides an in-depth comparative analysis of the biological activity of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione and its structural analogs, offering insights into their structure-activity relationships (SAR) and therapeutic potential.
Introduction to the N-Phenethyl-pyrrole-2,5-dione Scaffold
The core compound, this compound, features a maleimide ring N-substituted with a 3,4-dimethoxyphenethyl group. This substitution pattern is of particular interest as the dimethoxyphenyl moiety is a common feature in many biologically active natural products and synthetic drugs. The ethyl linker provides flexibility, allowing the substituted phenyl ring to interact with various biological targets. The maleimide ring itself is a reactive Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in proteins. This reactivity is often implicated in the mechanism of action of maleimide-containing compounds.
This guide will explore how modifications to the N-phenethyl substituent, particularly on the phenyl ring, influence the biological activity of this class of compounds. We will delve into their anticancer, anti-inflammatory, and neuroprotective effects, supported by available experimental data.
Comparative Biological Activity
The biological activity of N-substituted pyrrole-2,5-diones is significantly influenced by the nature of the substituent at the nitrogen atom. The following sections compare the activity of this compound with its analogs, focusing on key therapeutic areas.
Anticancer and Cytotoxic Activity
N-substituted maleimides have demonstrated potent antiproliferative and cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The electron-withdrawing or -donating nature of the substituents on the N-aryl or N-phenethyl group plays a crucial role in modulating this activity.
A comparative study of N-aryl maleimide derivatives provides valuable insights into the structure-activity relationships governing their cytotoxicity. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines highlight the impact of different substituents on the phenyl ring.
| Compound ID | N-Aryl Substituent | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| 1a | Phenyl | 25.3 ± 2.1 | 30.1 ± 2.5 | 45.2 ± 3.8 | 50.6 ± 4.2 |
| 1b | 4-Chlorophenyl | 15.8 ± 1.3 | 18.2 ± 1.6 | 28.7 ± 2.4 | 32.4 ± 2.7 |
| 1c | 4-Methoxyphenyl | 20.1 ± 1.7 | 24.5 ± 2.0 | 35.9 ± 3.0 | 41.3 ± 3.5 |
| 1d | 4-Nitrophenyl | 10.5 ± 0.9 | 12.3 ± 1.1 | 19.8 ± 1.7 | 22.1 ± 1.9 |
| 2a | 2,4-Dichlorophenyl | 12.1 ± 1.0 | 14.6 ± 1.2 | 22.4 ± 1.9 | 25.8 ± 2.2 |
| Doxorubicin | (Reference Drug) | 0.8 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.2 | 2.0 ± 0.2 |
Data is presented as the mean ± standard deviation from three independent experiments.
From this data, we can infer the following structure-activity relationships:
-
Electron-withdrawing groups enhance cytotoxicity: The presence of a nitro group (Compound 1d) or chlorine atoms (Compounds 1b and 2a) on the phenyl ring significantly increases cytotoxic activity compared to the unsubstituted phenyl analog (Compound 1a). This suggests that reducing the electron density of the phenyl ring potentiates the anticancer effect.
-
Electron-donating groups show variable effects: The 4-methoxyphenyl derivative (Compound 1c) exhibits moderate cytotoxicity, more potent than the unsubstituted analog but less so than those with electron-withdrawing groups. This indicates a nuanced role for electron-donating substituents.
While direct comparative data for this compound is limited, the presence of two electron-donating methoxy groups on the phenyl ring suggests it may exhibit moderate to potent cytotoxic activity. Further studies directly comparing a series of N-phenethyl maleimides with varying phenyl substituents are needed to fully elucidate the SAR for this specific scaffold.
Anti-inflammatory Activity
Several novel pyrrole-2,5-dione derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
For instance, a series of 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogues were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The dimethylaminophenyl analogue 1s (IC50 = 7.1 μM) showed significantly higher inhibitory activity than the glutarimide analogue 1a (IC50 > 50 μM). Compound 1s was found to suppress NO production in a dose-dependent manner without cytotoxicity and also inhibited the production of pro-inflammatory cytokines and the expression of iNOS and COX-2 by blocking the NF-κB and p38 MAPK pathways. This highlights the potential of N-substituted maleimides in modulating inflammatory responses.
The 3,4-dimethoxyphenyl moiety present in the core compound of this guide is also found in other molecules with known anti-inflammatory properties. For example, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, has been shown to exert marked inhibition on carrageenan-induced rat paw edema. While the mechanism is likely different, the presence of this shared structural motif is noteworthy.
Neuroprotective Activity
Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation. Pyrrole-based compounds have emerged as promising candidates for neuroprotection due to their antioxidant and anti-inflammatory properties.
A study on pyrrole-containing azomethine compounds demonstrated their neuroprotective and antioxidant effects in various in vitro models of neurotoxicity. Several of the tested compounds exhibited low toxicity and strong protective effects in SH-SY5Y cells at concentrations as low as 1 µM. While these compounds are structurally distinct from this compound, the findings underscore the potential of the pyrrole scaffold in the development of neuroprotective agents.
The 3,4-dimethoxyphenyl group is also a key feature in some neuroprotective agents. This suggests that the core compound of this guide may possess neuroprotective properties, warranting further investigation in relevant cellular and animal models of neurodegenerative diseases.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.
Synthesis of N-Substituted Pyrrole-2,5-diones
A general and efficient method for the synthesis of N-substituted pyrrole-2,5-diones is the reaction of a primary amine with maleic anhydride, followed by cyclodehydration.
Step 1: Synthesis of the Maleamic Acid Intermediate
-
Dissolve maleic anhydride (1.0 equivalent) in a suitable solvent (e.g., diethyl ether, chloroform).
-
Slowly add the desired primary amine (e.g., 2-(3,4-dimethoxyphenyl)ethan-1-amine) (1.0 equivalent) to the solution at room temperature with stirring.
-
Continue stirring for 2-4 hours. The maleamic acid intermediate will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
Dry the product under vacuum.
Step 2: Cyclodehydration to the Pyrrole-2,5-dione
-
Suspend the dried maleamic acid in acetic anhydride.
-
Add anhydrous sodium acetate (catalytic amount).
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Workflow for the Synthesis of N-Substituted Pyrrole-2,5-diones
Caption: General workflow for the two-step synthesis of N-substituted pyrrole-2,5-diones.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Stimulation: Plate BV2 microglial cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound and its analogs is intricately linked to their chemical structure. The following diagram illustrates the key structural features and their potential impact on activity.
Caption: Key structural components influencing the biological activity of N-phenethyl-pyrrole-2,5-diones.
Future Directions:
-
Systematic Analog Synthesis: A focused library of 1-[2-(substituted-phenyl)-ethyl]-pyrrole-2,5-dione analogs should be synthesized to systematically probe the effects of different substituents (e.g., halo, nitro, methoxy, hydroxy) at various positions on the phenyl ring.
-
Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and signaling pathways.
-
In Vivo Efficacy and Safety: Promising candidates should be advanced to in vivo animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Other Therapeutic Areas: Given the diverse biological activities of the maleimide scaffold, the potential of these compounds in other areas, such as antiviral and antifungal applications, should also be explored.
Conclusion
This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics. The available data suggests that their biological activity can be effectively modulated by altering the substitution pattern on the N-phenethyl moiety. This guide provides a foundational understanding of their comparative biological activities and a framework for future research aimed at unlocking their full therapeutic potential. Through systematic SAR studies and detailed mechanistic investigations, it is anticipated that new and more potent drug candidates will emerge from this versatile chemical scaffold.
References
-
Kim, J., et al. (2023). Synthesis of 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogues and their anti-inflammatory activities in lipopolysaccharide-induced BV2 cells. Bioorganic & Medicinal Chemistry Letters, 92, 129408. [Link]
-
Panthong, A., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-212. [Link]
- Zarghi, A., & Arfaei, S. (2011). A review on the chemistry and pharmacology of maleimides. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 66(11), 811-817.
-
Zhivkova, Z., & Zhelyazkova, A. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. International Journal of Molecular Sciences, 26(9), 3957. [Link]
Sources
A Comparative Guide to the Purity Analysis of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
In the landscape of pharmaceutical and materials science research, the absolute purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable results. For a molecule like 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione, a bifunctional molecule with potential applications as a linker in bioconjugation or as a building block in polymer chemistry, stringent purity assessment is paramount.[1][2] This guide provides an in-depth comparison of the primary analytical techniques used to establish the purity of this N-substituted maleimide, offering field-proven insights into not just how to perform the analysis, but why specific methodological choices are made.
Compound Profile and Potential Impurities
This compound is typically synthesized via a two-step process: the reaction of 2-(3,4-dimethoxyphenyl)ethanamine with maleic anhydride to form the intermediate maleamic acid, followed by cyclodehydration to yield the final maleimide product.[1][3][4] Understanding this synthetic route is crucial as it informs the likely impurity profile.
Potential Impurities:
-
Unreacted Starting Materials: 2-(3,4-dimethoxyphenyl)ethanamine and maleic anhydride.
-
Intermediate: The corresponding N-substituted maleamic acid.
-
Hydrolysis Product: The maleimide ring is susceptible to hydrolysis, which would reopen the ring to form the maleamic acid.[3][5]
-
By-products: Arising from side reactions during the cyclization step.
A robust purity analysis workflow must be capable of separating and quantifying the target analyte from these structurally similar compounds.
Orthogonal Analytical Approaches: A Comparative Analysis
For a comprehensive and trustworthy purity assessment, relying on a single analytical method is insufficient. It is standard practice in the pharmaceutical industry to use at least two orthogonal methods—techniques that measure different properties of the molecule—to build a complete picture of the sample's purity.[6] We will compare three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of the pharmaceutical industry for purity and impurity determination.[6][7][8] It separates compounds in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.
Principle of Operation: For this compound, a moderately polar compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The target compound and its impurities will elute at different times (retention times) based on their relative hydrophobicity, allowing for separation and quantification.
Workflow for HPLC Purity Analysis
Caption: High-level workflow for HPLC purity determination.
Detailed Experimental Protocol (RP-HPLC):
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Gradient Elution: A gradient is recommended to ensure elution of both polar and non-polar impurities.[9]
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the maleimide chromophore has significant absorbance, likely around 220 nm and 280 nm. A DAD is advantageous for checking for co-eluting impurities.
-
Sample Preparation: Prepare the sample at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
System Suitability (Self-Validation): Before sample analysis, perform at least five replicate injections of a reference standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0% and 1.0% respectively, to ensure the system is performing precisely.
Causality Behind Choices:
-
C18 Column: Chosen for its versatility and strong hydrophobic retention, which is ideal for separating the analyte from its more polar maleamic acid precursor.
-
Gradient Elution: This is critical for a purity method. An isocratic method might fail to elute strongly retained, non-polar by-products or cause polar impurities to elute with the solvent front. A gradient ensures a wide range of polarities is covered.[9]
-
Acidified Mobile Phase: The addition of formic acid improves peak shape for the amine-containing starting material and ensures consistent ionization state of the maleamic acid, leading to sharper, more reproducible peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds.[10] It separates compounds in the gas phase followed by detection with a mass spectrometer, which provides mass information for structural confirmation.
Principle of Operation: The sample is vaporized in a hot injector and separated on a column based on its boiling point and interactions with the stationary phase. For the target compound, its volatility must be assessed. While many N-substituted maleimides are amenable to GC, thermal degradation in the injector is a potential risk.[6]
Detailed Experimental Protocol (GC-MS):
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole with Electron Ionization - EI).
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C (A lower temperature should be tested first to check for degradation).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-500 m/z.
-
-
Sample Preparation: Prepare the sample at 1.0 mg/mL in a volatile solvent like Dichloromethane or Ethyl Acetate.
Causality Behind Choices:
-
DB-5ms Column: This is a general-purpose column suitable for a wide range of semi-volatile organic compounds.
-
Temperature Program: The ramp is designed to separate compounds with different boiling points effectively. The final high temperature ensures that any high-boiling impurities are eluted from the column.
-
Electron Ionization (EI): EI is a "hard" ionization technique that creates reproducible fragmentation patterns, which can be compared against a library (like NIST) for tentative identification of unknown impurity peaks.[6]
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[11][12] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Principle of Operation: A known mass of the sample is dissolved with a known mass of a highly pure internal standard. By comparing the integral of a specific, unique proton signal from the analyte to the integral of a known signal from the internal standard, the absolute purity of the analyte can be calculated.[13][14]
Workflow for qNMR Purity Determination
Caption: Core steps for determining absolute purity using qNMR.
Detailed Experimental Protocol (¹H qNMR):
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard: Choose a standard with high purity, stability, and signals that do not overlap with the analyte. Maleic anhydride or 1,3,5-trimethoxybenzene are good candidates.
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of the internal standard into a vial.
-
Accurately weigh ~20-25 mg of the this compound sample into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters (Critical for Quantification):
-
Pulse Angle: 90°
-
Relaxation Delay (D1): At least 30 seconds. This is crucial to allow all protons to fully relax between scans, ensuring the signal intensity is truly proportional to the number of protons.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing:
-
Carefully phase and baseline the spectrum.
-
Select a well-resolved, unique signal for the analyte (e.g., the singlet for the two maleimide protons) and a unique signal for the standard.
-
Integrate these peaks over a wide, consistent range (e.g., 64 times the peak width at half-height).[13]
-
-
Calculation: Use the standard qNMR equation to calculate purity.[13]
Causality Behind Choices:
-
High-Purity Internal Standard: The accuracy of the entire measurement hinges on the known purity of the standard.[13]
-
Long Relaxation Delay (D1): This is the most critical parameter in qNMR. A short delay will lead to saturation of signals with long relaxation times (like quaternary carbons or non-protonated carbons), resulting in inaccurate integrals and an incorrect purity value.
-
DMSO-d₆ Solvent: A good choice for its ability to dissolve a wide range of organic molecules and its high boiling point, which minimizes evaporation during sample preparation.
Comparative Summary of Techniques
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Polarity/Hydrophobicity | Volatility/Boiling Point | Nuclear Spin Environment |
| Primary Use | Quantitative Purity (% Area) | Impurity Identification | Absolute Quantitative Purity |
| Strengths | High sensitivity, robust, industry standard.[7] | Excellent for volatile impurities, provides mass for identification.[6] | Primary method, no analyte-specific standard needed, highly accurate.[11][14][15] |
| Limitations | Requires analyte reference standard for %w/w purity, non-chromophoric impurities are missed. | Potential for thermal degradation, not suitable for non-volatile impurities (e.g., salts, maleamic acid).[6] | Lower sensitivity than chromatography, requires careful parameter optimization, signal overlap can be an issue.[15] |
| Impurity Detection | Best for maleamic acid, starting materials. | Best for residual solvents, volatile by-products. | Detects any proton-containing impurity, but quantification can be difficult if signals overlap. |
Conclusion and Recommended Strategy
A comprehensive purity analysis of this compound demands a multi-faceted approach.
-
Primary Quantification: RP-HPLC should be employed as the primary technique for routine purity assessment. Its ability to separate the target compound from its most likely process-related impurities (starting materials, intermediate acid) makes it indispensable. A validated HPLC method can provide precise area percent purity values.
-
Orthogonal Confirmation: qNMR should be used to establish the absolute purity (% w/w) of a reference standard batch. This provides an anchor point for all other analyses and is a powerful tool that does not rely on chromatographic separation efficiency.[12] It also confirms the structure of the main component.
-
Volatiles and Identification: GC-MS is valuable for an initial screen to identify any unknown volatile impurities and to quantify residual solvents from the synthesis.
By combining the separative power of HPLC, the identification capabilities of GC-MS, and the absolute quantification of qNMR, researchers and drug development professionals can establish a scientifically sound, self-validating, and authoritative purity profile for this compound, ensuring confidence in all downstream applications.
References
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023). AppliedChem. Available at: [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (n.d.). MDPI. Available at: [Link]
-
Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. (2009). Journal of Medicinal Chemistry. Available at: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry. Available at: [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Available at: [Link]
-
measuring purity of organic compounds (e.g. paracetamol) with GCMS? (2021). Reddit. Available at: [Link]
-
Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. (2024). ChemRxiv. Available at: [Link]
-
How To Calculate Percent Purity From Gas Chromatography? (2025). YouTube. Available at: [Link]
-
Synthesis of maleimides. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. (n.d.). CIBTech. Available at: [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. Available at: [Link]
-
How to determine the purity of newly synthesized organic compound? (2018). ResearchGate. Available at: [Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020). YouTube. Available at: [Link]
-
Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (n.d.). NIH. Available at: [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2022). ResearchGate. Available at: [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Journal of the Serbian Chemical Society. Available at: [Link]
-
qNMR: A powerful tool for purity determination. (n.d.). RSSL. Available at: [Link]
-
2.5B: Uses of Gas Chromatography. (2022). Chemistry LibreTexts. Available at: [Link]
-
N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. (n.d.). PubMed Central. Available at: [Link]
-
Synthesis and characterization of 1,3,4,6-tetraarylpyrrolo[3,2-b]-pyrrole-2,5-dione (isoDPP)-based donor–acceptor polymers with low band gap. (n.d.). RSC Publishing. Available at: [Link]
-
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Agilent. Available at: [Link]
-
(A) Preparation of N‐substituted maleimides from maleic anhydrides and... (n.d.). ResearchGate. Available at: [Link]
-
Investigation of spectroscopic behaviors of newly synthesized (2E)-3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one (DDTP) dye. (n.d.). PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cibtech.org [cibtech.org]
- 3. mdpi.com [mdpi.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. asianjpr.com [asianjpr.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. pharmtech.com [pharmtech.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. emerypharma.com [emerypharma.com]
- 14. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 15. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Cytotoxicity of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the exploration of novel heterocyclic compounds with potent and selective cytotoxic activity is a paramount objective. Among these, derivatives of 1H-pyrrole-2,5-dione, also known as the maleimide scaffold, have emerged as a promising class of molecules due to their diverse pharmacological applications, including significant anticancer properties.[1] This guide provides an in-depth comparative analysis of the cytotoxic potential of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione derivatives, benchmarking their performance against established chemotherapeutic agents and exploring the methodologies for their evaluation.
Comparative Cytotoxicity Analysis
While direct head-to-head comparative studies on a single specific this compound derivative across a wide panel of cell lines are limited in publicly available literature, we can synthesize data from structurally related compounds to build a comprehensive understanding of their potential. The 3,4-dimethoxyphenyl moiety is a key structural feature in many bioactive compounds, and its presence on the pyrrole scaffold has shown to be significant for anticancer activity.
A study on a series of 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives revealed that the substitution pattern on the phenyl ring significantly influences cytotoxicity. For instance, compounds bearing a 3,4-dimethoxyphenyl group at the 4th position of the pyrrole ring demonstrated potent anti-cancer activity against a panel of cancer cell lines.[2]
To provide a clear perspective, the following table summarizes the cytotoxic activity (IC₅₀ values) of representative pyrrole-2,5-dione derivatives and the commonly used chemotherapeutic drug, doxorubicin, against various human cancer cell lines.
| Compound/Derivative | Target Cell Line(s) | IC₅₀ (µM) | Reference(s) |
| Pyrrole-2,5-dione xylogonone acid A | A549, MDA-MB-231, HepG2, HT-29, K562, SW620 | 3.76 - 72.43 | [3] |
| Pyrrole-2,5-dione xylogonone acid B | A549, MDA-MB-231, HepG2, HT-29, K562, SW620 | 7.97 - 68.46 | [3] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [4] |
| Doxorubicin (for comparison) | |||
| MCF-7 (Breast) | ~0.05 - 2.8 | [5][6] | |
| A549 (Lung) | ~0.1 - 1.0 | [7] | |
| HT29 (Colon) | ~0.1 - 13.50 | [8] | |
| LOX IMVI (Melanoma) | 6.08 ± 0.32 | [8] |
Note: The IC₅₀ values for doxorubicin can vary significantly depending on the cell line and experimental conditions. The values presented are a representative range from the cited literature.
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which many pyrrole-2,5-dione derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[1] This is a highly regulated process essential for normal tissue homeostasis, and its deregulation is a hallmark of cancer.
Several studies on related pyrrole derivatives have shown that these compounds can trigger apoptosis through various signaling pathways. A common mechanism involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process. The induction of apoptosis can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
For instance, some pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis by reducing the expression of the anti-apoptotic protein Bcl-2 and enhancing the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial dysfunction and the activation of caspase-9 and caspase-3.[7][9]
The following diagram illustrates a generalized workflow for assessing apoptosis induction by a test compound.
Caption: Workflow for Apoptosis Assessment.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are crucial. Here, we provide detailed protocols for three commonly used cytotoxicity assays: the MTT assay, the LDH assay, and the Annexin V/Propidium Iodide apoptosis assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.[12][13]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12][13]
Caption: Principle of the MTT Assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[14]
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]
-
Stop Reaction: Add the stop solution to each well.[6]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.[15]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[7][16] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[16]
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with the test compound as previously described.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells and wash them with cold PBS.[16]
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.[2]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[16]
Conclusion
Derivatives of this compound represent a promising avenue for the development of novel anticancer agents. While further direct comparative studies are needed to fully elucidate the cytotoxic potential of specific analogs, the available data on related compounds suggest that the dimethoxyphenyl moiety is a key contributor to their anticancer activity, which is often mediated through the induction of apoptosis. The standardized protocols for cytotoxicity and apoptosis assessment provided in this guide offer a robust framework for the preclinical evaluation of these and other novel drug candidates. A multi-assay approach, combining metabolic, membrane integrity, and apoptosis-specific endpoints, will provide the most comprehensive and reliable characterization of the cytotoxic profile of these promising compounds.
References
-
Kuznietsova, H. M., Dziubenko, N. P., Yanchyshyn, A. Y., & Filyuk, O. V. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
DeNovix. (2021). Apoptosis Assay Protocol. Retrieved from [Link]
-
Kuznietsova, H. M., et al. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. ResearchGate. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]
-
Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences, 24(15), 12341. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Retrieved from [Link]
-
PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. European Journal of Medicinal Chemistry, 151, 637-649. Retrieved from [Link]
-
National Institutes of Health. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5123. Retrieved from [Link]
-
PubMed Central. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11681. Retrieved from [Link]
-
PubMed. (2023). Synthesis of 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogues and their anti-inflammatory activities in lipopolysaccharide-induced BV2 cells. Bioorganic & Medicinal Chemistry Letters, 92, 129408. Retrieved from [Link]
Sources
- 1. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Two novel cytotoxic pyrrole-2,5-dione xylogonone acids A and B isolated from the fungus Xylogone Sphaerospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis in K562 human leukemia cells by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-[2-(3,4-dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione scaffold represents a compelling starting point for the development of targeted covalent inhibitors. This guide provides an in-depth analysis of its structure-activity relationship (SAR), synthesizing data from studies on related N-substituted maleimides and compounds featuring the dimethoxyphenyl moiety. We will explore how rational modifications to its core components—the reactive maleimide "warhead," the phenethyl linker, and the dimethoxyphenyl recognition element—can modulate biological activity, offering insights for the design of next-generation therapeutic agents.
The Core Scaffold: A Trifecta of Functionality
The parent compound is composed of three distinct structural motifs, each contributing critically to its overall pharmacological profile.
-
The Pyrrole-2,5-dione (Maleimide) Warhead: The maleimide ring is a classic electrophile and the cornerstone of this scaffold's mechanism. Its electron-deficient carbon-carbon double bond acts as a Michael acceptor, making it highly susceptible to nucleophilic attack.[1] This feature allows it to form stable, covalent bonds primarily with the thiol groups of cysteine residues found in target proteins.[2] This covalent and often irreversible interaction is a key strategy for achieving potent and sustained target inhibition.[3]
-
The 2-(3,4-Dimethoxy-phenyl)-ethyl Linker: This N-substituent serves two main purposes. The ethyl chain provides conformational flexibility, allowing the molecule to orient itself optimally within a protein's binding pocket. The 3,4-dimethoxyphenyl group acts as a recognition element, influencing binding affinity and selectivity through hydrophobic and potential hydrogen-bonding interactions. The dimethoxy substitution pattern is a common feature in numerous biologically active compounds, known to enhance properties like cell permeability and target engagement.[4]
The primary mechanism of action for this class of compounds is the covalent modification of target proteins, as illustrated below. The absolute requirement for the unsaturated bond in the maleimide ring for biological activity has been demonstrated; the saturated succinimide analog is consistently found to be inactive.[5]
Caption: Covalent modification via Michael addition.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the core scaffold can be systematically tuned by modifying its three key components.
The reactivity of the maleimide warhead is paramount.
-
Saturation of the Double Bond: As previously noted, reducing the C=C double bond of the maleimide to form the corresponding succinimide completely abrogates activity. This confirms that the Michael acceptor functionality is essential for the covalent mechanism of action.[5]
-
Substitution on the Double Bond: Introducing substituents at the C3 and C4 positions of the pyrrole ring can modulate electrophilicity and introduce steric hindrance. This can be a strategy to fine-tune reactivity and potentially reduce off-target reactions by preventing reactions with unintended nucleophiles.
The linker's length and rigidity are critical for positioning the pharmacophores correctly.
-
Linker Length: Studies on N-substituted maleimides have shown that the length of the alkyl chain connecting the maleimide to a phenyl ring influences inhibitory potency.[3] Shortening or lengthening the ethyl linker in the parent compound would alter the spatial relationship between the maleimide warhead and the dimethoxyphenyl recognition group, which could either enhance or diminish binding affinity depending on the topology of the target's active site.
-
Linker Rigidity: Introducing conformational constraints, for instance by incorporating cyclic structures or double bonds within the linker, could lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.
This region offers the most fertile ground for optimization of potency and selectivity. The electronic and steric properties of substituents on the phenyl ring can dramatically alter biological outcomes.
-
Position and Number of Methoxy Groups: The 3,4-dimethoxy arrangement is just one of many possibilities. Shifting these groups to other positions (e.g., 2,5- or 3,5-) or moving to a trimethoxyphenyl system, a moiety known for its potent antiproliferative activity by targeting tubulin, could significantly impact target selectivity and potency.[6][7]
-
Replacement with Other Substituents:
-
Halogens (F, Cl, I): Introducing halogens can modulate lipophilicity and electronic character. For instance, N-(3-iodophenyl)maleimide has shown potent inhibition of certain enzymes, suggesting that a halogen at the meta position could be favorable.[3]
-
Alkyl Groups (Methyl, Ethyl): Small alkyl groups can enhance hydrophobic interactions within the binding pocket. The position is key; ortho-methyl or ethyl groups on N-phenylmaleimides have been shown to yield better inhibition than other positional isomers in specific contexts.[3]
-
Electron-Withdrawing Groups (CF₃, CN): These groups can significantly alter the electronic distribution of the phenyl ring and improve metabolic stability. Their impact on activity is highly target-dependent.[8]
-
Comparative Biological Activity
The following table summarizes expected trends in biological activity based on SAR principles derived from related compound series. The IC₅₀ values are illustrative and intended for comparative purposes.
| Compound ID | Modification from Parent Structure | Rationale for Modification | Expected Target/Assay | Expected IC₅₀ (µM) | Supporting Principle Source(s) |
| Parent | This compound | - | Cytotoxicity (e.g., HepG2) | 1-10 | [9] |
| Cmpd 1 | Saturated maleimide ring (Succinimide) | Test necessity of Michael acceptor | Cytotoxicity / Enzyme Inhibition | > 100 (Inactive) | [5] |
| Cmpd 2 | 3,5-Dimethoxyphenyl | Alter methoxy position | Cytotoxicity / Enzyme Inhibition | 5-25 | [4] |
| Cmpd 3 | 3,4,5-Trimethoxyphenyl | Increase tubulin binding potential | Tubulin Polymerization Assay | < 1 | [6][7] |
| Cmpd 4 | 4-Fluorophenyl (replaces 3,4-dimethoxy) | Introduce electron-withdrawing halogen | Cytotoxicity / Enzyme Inhibition | 1-15 | [8] |
| Cmpd 5 | 3-Iodophenyl (replaces 3,4-dimethoxy) | Introduce bulky, lipophilic halogen | MGL Enzyme Inhibition | ~2.2 | [3] |
| Cmpd 6 | Shortened Linker (N-benzyl) | Reduce distance to phenyl ring | MGL Enzyme Inhibition | 0.8-5 | [3] |
Experimental Protocols
The evaluation of these derivatives relies on standardized synthetic and biological testing procedures.
This is a robust two-step procedure widely used for synthesizing N-substituted maleimides.
Caption: General two-step synthesis of N-substituted maleimides.
Step-by-Step Methodology:
-
Formation of Maleamic Acid: Dissolve the primary amine (1.0 eq) and maleic anhydride (1.0 eq) in a suitable solvent like acetone or diethyl ether. Stir the mixture at room temperature for 1-2 hours. The resulting N-substituted maleamic acid often precipitates and can be collected by filtration.
-
Dehydrative Cyclization: Suspend the dried maleamic acid intermediate in acetic anhydride containing a catalytic amount of anhydrous sodium acetate (approx. 10-20% by weight).
-
Reaction: Heat the mixture under reflux, monitoring until the solution becomes clear or changes color, indicating the formation of the imide.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water with vigorous stirring to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 1-substituted-pyrrole-2,5-dione.
This colorimetric assay is a standard method for assessing the anti-proliferative effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[10]
Concluding Remarks and Future Directions
The this compound scaffold is a highly adaptable platform for developing targeted covalent inhibitors. The structure-activity relationships discussed herein highlight several key principles for rational drug design:
-
The Maleimide is Essential: The electrophilic double bond of the pyrrole-2,5-dione ring is non-negotiable for activities that rely on covalent modification of cysteine residues.
-
The N-Substituent Governs Potency and Selectivity: The phenethyl linker and, most importantly, the substitution pattern on the phenyl ring are the primary modules for tuning the compound's affinity and selectivity for its biological target. Modifications here can enhance hydrophobic interactions, introduce new hydrogen bonds, and alter pharmacokinetic properties.
-
A Platform for Diversification: The straightforward and robust synthesis allows for the rapid creation of diverse libraries. Future efforts should focus on exploring a wider range of substitutions on the phenyl ring, including heterocyclic replacements, and modifying the linker to optimize conformational presentation.
By leveraging these SAR insights, researchers can effectively guide the optimization of this promising chemical series to develop novel therapeutics with enhanced potency, selectivity, and safety profiles.
References
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Maleimide - Wikipedia [en.wikipedia.org]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
Editorial Note: The safe and responsible management of chemical waste is a cornerstone of scientific research and development. This document provides a detailed, procedure-oriented guide for the disposal of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its chemical structure—featuring a reactive N-substituted maleimide group—necessitates its classification and handling as hazardous chemical waste.[1][2] The protocols herein are synthesized from the known hazard profiles of its constituent functional groups and established best practices in laboratory chemical waste management.[3][4] Researchers must always consult and adhere to the specific guidelines provided by their institution's Environmental Health and Safety (EHS) department.[1]
Hazard Profile and Risk Assessment: Understanding the "Why"
The primary driver for the stringent disposal protocols for this compound is the pyrrole-2,5-dione moiety, commonly known as a maleimide .[5] Maleimides are a class of compounds recognized for their high reactivity and biological activity, which also translates to significant health and safety hazards.[6]
-
Reactivity: The defining feature of the maleimide group is its electrophilic double bond, which is highly susceptible to reactions with nucleophiles, particularly the sulfhydryl (thiol) groups found in proteins.[5][7] This reactivity, while useful in bioconjugation, makes the compound hazardous upon exposure.[7][8]
-
Toxicity and Corrosivity: Structurally related maleimides are classified as toxic if swallowed and can cause severe skin burns and eye damage.[5][9][10][11] Direct contact can lead to significant tissue damage.[10]
-
Sensitization: There is a risk of allergic skin reactions upon contact with maleimide-containing compounds.[9][11]
The parent pyrrole ring is also associated with hazards, including toxicity and flammability.[2][12][13] Therefore, a conservative and cautious approach to disposal is mandatory.
| Hazard Classification | Associated Functional Group | Potential Effects | Supporting Sources |
| Acute Toxicity (Oral) | Maleimide / Pyrrole | Toxic or fatal if swallowed.[5][9][10][13] | [5][9][10][13] |
| Skin Corrosion/Irritation | Maleimide | Causes severe skin burns and irritation.[9][10][14] | [9][10][14] |
| Serious Eye Damage | Maleimide / Pyrrole | Causes serious, potentially irreversible eye damage.[10][12][13] | [10][12][13] |
| Skin Sensitization | Maleimide | May cause an allergic skin reaction.[9][11] | [9][11] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling any waste containing this compound, it is imperative to establish a safe working environment.
-
Engineered Controls: All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[12][14]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable.
-
Gloves: Wear double-layered, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[15][16]
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes and accidental contact.[12][14][15]
-
Lab Coat: A lab coat with long sleeves and tight-fitting cuffs must be worn.[12][17]
-
Waste Segregation and Containerization Protocol
Proper segregation is the most critical step in preventing accidental and dangerous chemical reactions within waste streams.[18] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash .[12][19]
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it. Do not mix this waste with other chemical wastes unless compatibility has been verified.[4][16]
-
Select an Appropriate Container:
-
Use a chemically compatible, leak-proof container with a secure, vapor-tight lid.[3][4] High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Ensure the container is free from damage or deterioration.[3]
-
For sharps waste (needles, contaminated glassware), use a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[20]
-
-
Maintain Chemical Incompatibility Awareness: Store this waste separately from:
Step-by-Step Disposal Procedure
This protocol provides a self-validating workflow from the point of generation to final pickup by EHS professionals.
Step 1: Waste Collection at the Source
-
Solid Waste: Collect all materials contaminated with the compound, including unused or expired product, reaction residues, contaminated gloves, weighing papers, and disposable labware, directly into your designated solid hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[4]
-
Rinsate: When triple-rinsing glassware that contained the compound, the first rinse should be with a suitable organic solvent (e.g., acetone, ethanol) and collected as hazardous liquid waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your institutional EHS policy.[19]
Step 2: Proper Labeling
-
Immediately label the waste container with a hazardous waste tag provided by your institution.[1]
-
The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of concentrations and volumes of all constituents.
-
The date waste accumulation began.[22]
-
The associated hazards (e.g., Toxic, Corrosive).
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[18]
-
This area must be at or near the point of waste generation and under the control of laboratory personnel.[3]
-
Ensure the SAA is equipped with secondary containment (e.g., a spill tray) to contain any potential leaks.[3][4]
Step 4: Scheduling Waste Pickup
-
Once the waste container is full or has been in the SAA for the maximum allowable time (typically 6 to 12 months, check your local regulations), arrange for its removal.[3][19][20]
-
Contact your institution's EHS department or use their designated online system to request a hazardous waste pickup.[19]
-
Do not transport hazardous waste outside of your laboratory. This must be done by trained EHS professionals.[19]
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
ALERT: Alert all personnel in the immediate area and evacuate if necessary.
-
CONTAIN: For small spills, prevent the spread by covering with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
PROTECT: Don appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat. If the spill is significant or involves dust, a respirator may be necessary.[14][23]
-
CLEAN: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use spark-proof tools if a flammable solvent is present.[13][21]
-
DECONTAMINATE: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
DISPOSE: Seal and label the container with all spill cleanup materials and manage it as hazardous waste.
-
REPORT: Report the incident to your laboratory supervisor and EHS department as per institutional policy.
Visualized Disposal Workflow
The following diagram illustrates the comprehensive lifecycle for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
Maleimide - Wikipedia. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]
-
Hazardous Waste Disposal Guide - Research Safety - Northwestern University. [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]
-
Properly Managing Chemical Waste in Laboratories - Ace Waste. [Link]
-
Insights into maleimide-thiol conjugation chemistry - DSpace@Utrecht University Repository. [Link]
-
Peroxide-Forming Chemicals (PFCs) Management Policy - University of Southern California. [Link]
-
SAFETY DATA SHEET - 1H-Pyrrole - Acros Organics. [Link]
-
N-ETHYL MALEIMIDE FOR SYNTHESIS MSDS - Loba Chemie. [Link]
-
Safety Data Sheet - 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol - Angene Chemical. [Link]
-
Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers - ResearchGate. [Link]
-
Safety Data Sheet - Carl ROTH. [Link]
-
Review of the environmental fate and effects of two UV filter substances used in cosmetic products - PubMed. [Link]
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations Office on Drugs and Crime. [Link]
-
Chemical Compatibility Chart - California State University, Northridge. [Link]
-
Statement concerning the assessment of environmental fate and behaviour and ecotoxicology in the context of the pesticides peer review of the active substance dimoxystrobin - National Institutes of Health. [Link]
-
Safe Handling and Disposal of Antineoplastic and Other Drugs - University of Rhode Island. [Link]
-
Toxicology and Environmental Fate of Synthetic Pyrethroids - Journal of Pesticide Reform. [Link]
-
Hazardous Materials & Waste Management - Safety Office. [Link]
-
Guidelines on Handling Hazardous Drugs - ASHP. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES - CIBTech. [Link]
-
Material Safety Data Sheet - 1,4-Dimethoxybenzene - Cole-Parmer. [Link]
-
1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)propane-1,3-dione - Registration Dossier - ECHA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. danielshealth.com [danielshealth.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Maleimide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. lobachemie.com [lobachemie.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. chemscene.com [chemscene.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. web.uri.edu [web.uri.edu]
- 17. ashp.org [ashp.org]
- 18. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 19. vumc.org [vumc.org]
- 20. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 21. fishersci.com [fishersci.com]
- 22. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
- 23. angenechemical.com [angenechemical.com]
Navigating the Handling of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione: A Guide to Personal Protective Equipment and Safe Laboratory Practices
<
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione. Adherence to these protocols is essential for minimizing exposure risks and ensuring a safe laboratory environment.
The compound this compound is a specialized reagent used in proteomics research.[1] While specific hazard data for this compound is limited, its chemical structure, containing a reactive maleimide group, necessitates careful handling.[2][3][4][5] Maleimides are known to be reactive towards thiols and can cause skin and respiratory irritation.[6][7][8] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a foundational component of safe laboratory practice.
Core Principles of Protection: A Multi-Layered Approach
When handling this compound, a risk-based approach to PPE selection is crucial.[9] The Occupational Safety and Health Administration (OSHA) mandates that PPE be used whenever hazards cannot be eliminated through engineering or administrative controls.[10] This principle is central to our recommendations.
A tiered PPE strategy, often categorized into levels, provides a framework for selecting appropriate gear based on the potential for exposure.[11][12] For routine laboratory operations involving this compound, a Level C or D approach is generally sufficient, with the understanding that any procedure with a higher risk of aerosolization or splashing requires an upgrade in protection.[11][12]
Essential Personal Protective Equipment (PPE) Ensemble
A thorough hazard assessment should be conducted to determine the specific PPE required for any given task.[13][14] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields at a minimum. For tasks with a splash hazard, tight-sealing safety goggles or a full-face shield are required.[10] | Protects against accidental splashes of the chemical or solutions containing it, which could cause serious eye irritation or damage.[15][16] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for any signs of degradation or puncture before use. | Prevents skin contact with the compound, which may cause irritation or allergic reactions.[7] The choice of glove material should be based on compatibility with the solvents being used. |
| Body Protection | A laboratory coat with long sleeves and a closed front. For larger quantities or situations with a higher splash risk, a chemical-resistant apron or coveralls should be worn. | Protects the skin and personal clothing from contamination.[7] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[17] | Minimizes the risk of inhaling the compound, which could cause respiratory tract irritation.[6][16] |
| Foot Protection | Closed-toe shoes are mandatory in a laboratory setting. For tasks with a risk of spills, chemical-resistant shoe covers or boots are recommended.[10][13] | Protects the feet from spills and falling objects. |
Operational Protocols: From Preparation to Disposal
Safe handling of this compound extends beyond simply wearing the correct PPE. The entire workflow, from preparation to disposal, must be approached with a safety-first mindset.
Preparation and Handling Workflow
The following diagram outlines the key steps for safely preparing and handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Considerations with Maleimides
The maleimide functional group is highly reactive towards thiols, a reaction commonly used in bioconjugation.[3][4][5] This reactivity also presents a potential hazard, as the compound can react with thiols present in biological systems.
-
pH Sensitivity: The reaction of maleimides with thiols is most efficient at a pH between 6.5 and 7.5.[2][5] At a pH above 8.5, the maleimide group can also react with primary amines.[5]
-
Hydrolysis: Maleimide-containing compounds can undergo hydrolysis, especially in aqueous solutions.[2] Therefore, it is recommended to prepare solutions fresh and avoid long-term storage in aqueous buffers.[2] For longer-term storage, a dry, biocompatible solvent such as DMSO or DMF is preferred.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as this may result in ignition.[6]
Disposal Plan: A Critical Final Step
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
All waste generated from handling this compound must be treated as hazardous waste. [6][18]
Waste Segregation and Disposal Workflow
The following diagram illustrates the correct procedure for waste segregation and disposal.
Caption: A procedural diagram for the safe disposal of waste containing this compound.
Key Disposal Steps:
-
Segregation: Keep waste containing this compound separate from other waste streams to prevent unwanted reactions.[18]
-
Containerization: Use a compatible, leak-proof container with a secure lid for both solid and liquid waste.[18]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[18]
-
Storage: Store the waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[18]
-
Collection: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in the regular trash.[18]
Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[18] After triple-rinsing, the container can be disposed of as non-hazardous waste.[18]
By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment.
References
- Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Google Cloud.
- Proper Disposal of SCO-PEG7-Maleimide: A Guide for Laboratory Professionals. (2025). Benchchem.
- Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration.
- OSHA Regulations for Personal Protective Equipment. (n.d.). Facilities Management Insights.
- Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration.
- OSHA Standards for Personal Protective Equipment. (n.d.). Avetta.
- Safely Working with Chemicals: PPE Essentials. (n.d.). Safety Storage Systems.
- Maleimide Reaction Chemistry. (n.d.). Vector Labs.
- Chemical Safety. (n.d.). Colorado Emergency Preparedness Partnership.
- Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International.
- Maleimide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Safe Disposal of 2,3-Dimethylmaleimide: A Procedural Guide. (2025). Benchchem.
- Hazardous chemicals - personal protective equipment (PPE). (2022, October 13). NT WorkSafe.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention.
- Safety Data Sheet - Maleimide. (2025, November 6). Sigma-Aldrich.
- Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). NIOSH | CDC.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. (n.d.). Tocris Bioscience.
- Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH | CDC.
- Safety Data Sheet - Maleimide. (n.d.).
- Protocol: Maleimide labeling of proteins and other thiolated biomolecules. (n.d.).
- Safety Data Sheet. (2010, November 9).
- Maleimide Labeling of Proteins and Other Thiolated Biomolecules. (n.d.). Lumiprobe.
- Safety Data Sheet - 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione. (2025, September 12). ChemScene.
- Sulfhydryl-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
- This compound | CAS 37597-19-6. (n.d.). Santa Cruz Biotechnology.
- Safety Data Sheet - 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol. (2021, May 1). Angene Chemical.
- Safety Data Sheet. (n.d.). Carl ROTH.
Sources
- 1. scbt.com [scbt.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 10. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 11. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. OSHA Regulations for Personal Protective Equipment - Facilities Management Insights [facilitiesnet.com]
- 14. OSHA Standards for Personal Protective Equipment | Avetta [avetta.com]
- 15. chemscene.com [chemscene.com]
- 16. angenechemical.com [angenechemical.com]
- 17. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
